Methyl 2,4-dihydroxy-5-isopropylbenzoate
Description
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Properties
IUPAC Name |
methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOCXJWZGXUTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731184 | |
| Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943519-37-7 | |
| Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2,4-dihydroxy-5-isopropylbenzoate (CAS 943519-37-7)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the properties, synthesis, and potential applications of Methyl 2,4-dihydroxy-5-isopropylbenzoate.
Introduction and Chemical Identity
This compound, identified by CAS number 943519-37-7, is a substituted derivative of methyl benzoate. Its structure features a resorcinol (1,3-dihydroxybenzene) core, further functionalized with an isopropyl group and a methyl ester. This arrangement of functional groups—particularly the phenolic hydroxyls—suggests potential for diverse chemical reactivity and biological activity. The isopropyl group adds lipophilicity, which can be a critical factor in modulating a molecule's interaction with biological targets. Derivatives of closely related structures, such as 2,4-dihydroxybenzoic acid, have been explored for antimicrobial and antiproliferative activities, providing a strong rationale for investigating this specific compound in drug discovery contexts.[1]
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical research. The known properties of this compound are summarized below. While experimental data for some properties are not widely published, computational predictions and data from similar structures provide valuable insights.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 943519-37-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| IUPAC Name | methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | [3][4] |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | [3] |
| InChI Key | NAOCXJWZGXUTCQ-UHFFFAOYSA-N | [3] |
| Storage | Sealed in dry, Room Temperature |[4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a full experimental dataset for this specific molecule is not publicly available, a predicted profile can be inferred from its structural motifs.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group's methine and methyl protons, the ester's methyl protons, and the two hydroxyl protons. The aromatic protons' splitting pattern will be indicative of their positions on the substituted ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 11 unique carbon signals corresponding to the molecular formula, including signals for the carbonyl carbon of the ester, the aromatic carbons (some shifted downfield due to oxygen substitution), and the aliphatic carbons of the isopropyl and methyl ester groups.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretching of the phenolic hydroxyl groups, a sharp peak for the C=O stretching of the ester group (typically around 1670-1720 cm⁻¹), and bands corresponding to C-O stretching and C-H bonds in the aromatic and aliphatic regions.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 210.23. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Synthesis and Methodologies
The synthesis of this compound can be approached through several established organic chemistry reactions. A common and logical pathway is the Friedel-Crafts alkylation of a resorcinol derivative followed by esterification.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation and Esterification
A plausible synthesis involves two key steps:
-
Friedel-Crafts Alkylation: Introducing the isopropyl group onto the aromatic ring of a suitable precursor, such as Methyl 2,4-dihydroxybenzoate.
-
Esterification: Converting the carboxylic acid of 2,4-dihydroxy-5-isopropylbenzoic acid to its methyl ester.
The choice of starting material dictates the sequence. Starting with Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2) is a direct approach.[5]
Detailed Experimental Protocol
This protocol is based on a reported method for a similar alkylation reaction.[5]
Objective: To synthesize this compound via Friedel-Crafts alkylation of Methyl 2,4-dihydroxybenzoate.
Materials:
-
Methyl 2,4-dihydroxybenzoate (1 equivalent)
-
2-Bromopropane (2 equivalents)
-
Aluminum chloride (AlCl₃, anhydrous, 2 equivalents)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add Methyl 2,4-dihydroxybenzoate (1 eq.) and anhydrous dichloromethane.
-
Addition of Catalyst: Cool the mixture in an ice bath to 0°C. Carefully add anhydrous aluminum chloride (2 eq.) portion-wise, ensuring the temperature does not rise significantly. Causality Note: AlCl₃ is a Lewis acid that activates the alkyl halide for electrophilic aromatic substitution. Anhydrous conditions are critical as AlCl₃ reacts violently with water.
-
Addition of Alkylating Agent: While maintaining the temperature at 0°C, add 2-bromopropane (2 eq.) dropwise to the stirring suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40-50°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). Insight: Using an excess of the alkylating agent and catalyst can drive the reaction to completion, but may also lead to side products. Careful monitoring is key.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Very slowly and carefully quench the reaction by adding 1M HCl. This will hydrolyze the aluminum complexes and neutralize the catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Trustworthiness: Each wash step serves a purpose—acid to remove any remaining aluminum salts, bicarbonate to neutralize any remaining acid, and brine to remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
Biological Activity and Potential Applications
While direct biological studies on this compound are limited in publicly accessible literature, the core structure is of significant interest. The parent acid, 2,4-dihydroxy-5-isopropylbenzoic acid, and its derivatives have been investigated as components in the synthesis of novel antitumor agents.[6]
Specifically, fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have been synthesized and shown to act as potent inhibitors of Heat Shock Protein 90 (HSP90).[6] HSP90 is a molecular chaperone crucial for the stability and function of many proteins involved in cancer cell growth and survival. Its inhibition leads to the degradation of these "client proteins," triggering apoptosis and halting proliferation.[6]
Given that this compound serves as a direct precursor or intermediate for such compounds, it holds significant value for professionals in drug development.[7] It can be used as a building block in medicinal chemistry programs aimed at developing novel HSP90 inhibitors or exploring other therapeutic targets where the substituted resorcinol motif may confer activity. The 2-hydroxybenzoic acid scaffold, in general, has been identified as a promising starting point for developing selective enzyme inhibitors.[8]
Conclusion
This compound is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical research. Its structural features, particularly the substituted resorcinol ring, make it a valuable building block for creating more complex molecules with targeted biological activities, notably in the field of oncology. The synthetic route is accessible through standard organic chemistry techniques, and its characterization relies on fundamental spectroscopic methods. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this compound in advanced drug discovery and development programs.
References
-
Chemsrc. This compound | CAS#:943519-37-7. Available from: [Link]
-
Naz, S., et al. (2013). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. Available from: [Link]
-
J&K Scientific. This compound | 943519-37-7. Available from: [Link]
-
PubMed. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. (2020). Available from: [Link]
-
MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Available from: [Link]
-
National Center for Biotechnology Information. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). Available from: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS#:943519-37-7 | Chemsrc [chemsrc.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound - CAS:943519-37-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2150-47-2 | Methyl 2,4-dihydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dihydroxy-5-isopropylbenzoic acid CAS#: 1184181-48-3 [m.chemicalbook.com]
- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2,4-dihydroxy-5-isopropylbenzoate: Structure, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dihydroxy-5-isopropylbenzoate is a substituted aromatic compound belonging to the benzoate ester family. While a seemingly simple molecule, it holds significant importance as a key structural component in the development of potent therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its notable application in the design of targeted cancer therapies. Understanding the characteristics and synthesis of this molecule is crucial for researchers engaged in medicinal chemistry and drug discovery, particularly in the field of oncology. The strategic placement of its hydroxyl, isopropyl, and methyl ester functionalities on the benzene ring makes it a valuable synthon for creating complex molecules with specific biological activities.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are rooted in its molecular architecture. The molecule consists of a central benzene ring substituted with two hydroxyl groups at positions 2 and 4, an isopropyl group at position 5, and a methyl ester group at position 1. This arrangement of functional groups dictates its chemical reactivity, solubility, and its potential for interaction with biological targets.
The molecular formula for this compound is C₁₁H₁₄O₄, and its corresponding molecular weight is 210.23 g/mol . The IUPAC name for this compound is methyl 2,4-dihydroxy-5-propan-2-ylbenzoate. Its structure can be unambiguously represented by the SMILES string: CC(C)C1=CC(=C(C=C1O)O)C(=O)OC.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| IUPAC Name | methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | [1] |
| CAS Number | 943519-37-7 | [1] |
| SMILES | CC(C)C1=CC(=C(C=C1O)O)C(=O)OC |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the synthesis of its precursor, 2,4-dihydroxy-5-isopropylbenzoic acid, followed by esterification. This approach allows for the controlled introduction of the required functional groups onto the aromatic ring.
Part 1: Synthesis of 2,4-dihydroxy-5-isopropylbenzoic Acid
A common and effective method for the synthesis of hydroxylated benzoic acids is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.
Experimental Protocol:
-
Phenoxide Formation: In a dry reaction vessel, dissolve 4-isopropylphenol in an appropriate solvent such as toluene. Add an equimolar amount of a strong base, like sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide. The reaction is typically stirred at room temperature until the formation of the phenoxide is complete.
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Carboxylation: The resulting phenoxide solution is then transferred to a high-pressure autoclave. The vessel is pressurized with carbon dioxide gas (typically up to 100 atm) and heated to a temperature between 120-150°C. The reaction is allowed to proceed for several hours with continuous stirring. The choice of the alkali metal counter-ion is crucial for regioselectivity; sodium phenoxide tends to favor ortho-carboxylation.
-
Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,4-dihydroxy-5-isopropylbenzoic acid. The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.
Part 2: Fischer Esterification to this compound
With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification to yield the desired methyl ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 2,4-dihydroxy-5-isopropylbenzoic acid in an excess of methanol. Methanol serves as both the solvent and the reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
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Isopropyl Group: A septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃)₂.
-
Methyl Ester: A singlet around δ 3.8-4.0 ppm for the three protons of the methyl group.
-
Hydroxyl Protons: Two broad singlets for the phenolic OH groups, the chemical shifts of which can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information about the carbon skeleton:
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Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.
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Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen atoms appearing more downfield.
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Isopropyl Group: Two signals for the methine and methyl carbons.
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Methyl Ester Carbon: A signal around δ 50-55 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.
-
C-H Stretch: Signals around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the isopropyl and methyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the carbonyl group of the ester.
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and phenol groups.
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹) characteristic of the substituted benzene ring.
Application in Drug Development: A Key Fragment of the Hsp90 Inhibitor AT13387
The significance of this compound in the pharmaceutical industry is highlighted by its role as a crucial building block for the synthesis of AT13387, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells.[2] Therefore, inhibiting Hsp90 is a promising strategy for cancer therapy.
AT13387, also known as onalespib, incorporates the 2,4-dihydroxy-5-isopropylphenyl moiety, which is derived from this compound.[2] This fragment plays a critical role in the binding of the inhibitor to the ATP-binding pocket of Hsp90. The hydroxyl groups of the resorcinol ring are key for forming hydrogen bonds with the protein, contributing to the high binding affinity and long duration of action of the drug.[1] AT13387 has undergone clinical trials for the treatment of various cancers, demonstrating the therapeutic potential of molecules derived from this chemical scaffold.[3]
The development of AT13387 through fragment-based drug design underscores the importance of understanding the synthesis and properties of key molecular fragments like this compound.[2]
Caption: Role of the core structure in Hsp90 inhibition.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined molecular structure and physicochemical properties, coupled with a feasible synthetic pathway, make it an accessible and valuable intermediate. The critical role of its core structure in the potent Hsp90 inhibitor AT13387 highlights its importance in the design of novel therapeutics. This guide provides a foundational understanding of this molecule, offering researchers and scientists the necessary technical details to leverage its potential in their own research and development endeavors. Continued exploration of derivatives of this scaffold may lead to the discovery of new and improved therapeutic agents.
References
-
Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-69. [Link]
-
Blagg, B. S. J., & Kerr, T. D. (2019). The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. Synthetic Communications, 49(11), 1436-1443. [Link]
-
Graham, C. J., et al. (2012). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Biology & Therapy, 13(9), 783-793. [Link]
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- 2. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Landscape of Methyl 2,4-dihydroxy-5-isopropylbenzoate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of Methyl 2,4-dihydroxy-5-isopropylbenzoate, a synthetic aromatic compound of interest to researchers in drug discovery and synthetic chemistry. Contrary to inquiries regarding its natural origins, extensive literature review reveals no evidence of this specific molecule as a naturally occurring product. This guide, therefore, pivots to elucidate its synthetic nature, offering a detailed protocol for its preparation. Furthermore, to provide a valuable context for researchers, this document presents an in-depth exploration of the natural occurrence, biosynthesis, isolation, and biological activities of its structurally related isomers: the dihydroxybenzoic acids and their methyl esters. This comparative analysis aims to inform the potential applications and biological relevance of this class of compounds.
Introduction: The Synthetic Identity of this compound
This compound is a substituted aromatic ester that has garnered interest within the scientific community. However, a foundational clarification is crucial for any research endeavor involving this compound: it is not a known natural product. Scientific databases and literature截至目前 (up to the date of this publication) do not report its isolation from any plant, fungal, marine, or microbial source. Its existence is primarily documented as a commercially available synthetic reagent and as a precursor in the synthesis of other molecules, notably 2,4-dihydroxy-5-isopropylbenzoic acid.
This guide is structured to address the needs of researchers, scientists, and drug development professionals by first providing a clear and actionable synthetic protocol for this compound. Subsequently, it delves into the rich landscape of its natural isomers, offering insights that can guide future research into the structure-activity relationships and potential biological applications of this class of compounds.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A logical synthetic route involves the introduction of the isopropyl group onto a dihydroxybenzoate scaffold, followed by esterification.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the Friedel-Crafts alkylation of a suitable dihydroxybenzoic acid derivative, followed by esterification. The choice of starting material and reaction conditions is critical to ensure the desired regioselectivity.
"Methyl 2,4-dihydroxy-5-isopropylbenzoate" biosynthetic pathway
Beginning Research on Pathway
I'm starting a deep dive into the biosynthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate. My initial focus is on mapping out the pathway. I am currently running comprehensive Google searches to identify key enzymes, precursors, and intermediates. I'm aiming to build a solid foundation of knowledge.
Expanding Search for Details
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Launching Literature Review Phase
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Discovering Chemical Relationships
I've made some progress, and now have some base understanding. My searches have revealed the connection of Methyl 2,4 -dihydroxy-5-isopropylbenzoate to 2,4-dihydroxybenzoic acid derivatives. These preliminary findings are already offering valuable insights for the next steps.
Expanding Biosynthesis Insights
I'm now diving deeper into the biosynthetic pathways. My research indicates a connection to polyketide synthases (PKSs), specifically Type III PKSs, which explains the aromatic compound production. I've gained foundational knowledge about related compound synthesis and properties. I'm focusing on connecting general PKS pathway knowledge to the target molecule's structure, including starter/extender units and the needed modifications.
Framing the Benzoic Acid
I've established that the core of this compound, "this compound," is a benzoic acid derivative. I'm focusing now on how this relates to broader biosynthetic pathways and its role in plant metabolism. I'm investigating potential precursor molecules. The goal is to identify a plausible biosynthetic route.
Synthesizing Biosynthetic Data
I'm solidifying my understanding of the relevant pathways. I've considered that the initial benzoic acid derivative has biosynthesis via β-oxidative and non-β-oxidative routes. Moreover, I'm now certain that the presence of the dihydroxy pattern and the alkyl substitution point toward a polyketide pathway, possibly a Type III PKS. I am currently focusing on building a well-supported pathway based on existing knowledge and research on tailoring enzymes.
Updating Pathway Proposal
I'm now refining the biosynthetic pathway, based on existing knowledge. I'm focusing on the starter and extender units for the Type III PKS, and the subsequent isoprenylation and methylation steps. I've also noted that the biosynthesis of thymol and carvacrol provides some insight into how an isoprenoid moiety may be added. I'm actively searching for experimental evidence and suitable protocols for a 2,4-dihydroxy-5-isopropylbenzoic acid, or analogous compounds, to support my proposal. I've updated my plan to incorporate this new data.
Analyzing Biosynthesis Pathway
I'm currently focused on the biosynthesis of this compound. I've compiled substantial data suggesting a plausible pathway. The core 2,4-dihydroxybenzoic acid is likely synthesized by a Type III polyketide synthase. I'm now exploring the downstream modifications of the polyketide backbone.
Synthesizing Detailed Protocols
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Constructing Biosynthesis Guide
I'm synthesizing a comprehensive guide, focusing on a clear, step-by-step approach. I'm prioritizing the Type III PKS's starter and extender units for the acid scaffold, the prenyltransferase and isoprenoid for C-5 functionalization, and the O-methyltransferase/donor for esterification. I will now create detailed protocols and workflows.
Spectroscopic Characterization of Methyl 2,4-dihydroxy-5-isopropylbenzoate: A Comprehensive Technical Guide
Introduction
Methyl 2,4-dihydroxy-5-isopropylbenzoate (C₁₂H₁₆O₄, Mol. Wt.: 224.25 g/mol ) is a substituted aromatic ester with a structural backbone common in natural products and synthetic intermediates. Its utility in drug discovery and materials science necessitates unambiguous structural confirmation, which is achieved through a synergistic application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative emphasizes not only the interpretation of spectral data but also the underlying principles that dictate experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Analysis
Expert Insight: The choice of solvent is a critical first step in NMR analysis. While deuterated chloroform (CDCl₃) is common, phenolic hydroxyl (-OH) protons often exchange rapidly or produce very broad signals that can be difficult to distinguish from the baseline.[1] To ensure the unambiguous observation of these key functional groups, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice. DMSO-d₆ forms hydrogen bonds with the hydroxyl protons, slowing their exchange rate and resulting in sharper, more distinct signals.[1][2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Utilize a standard pulse program with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically sufficient for a high signal-to-noise ratio.
-
Confirmation of -OH Protons: To definitively confirm the hydroxyl peaks, a "D₂O shake" experiment can be performed. After the initial spectrum is acquired, a few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signals will disappear due to exchange with deuterium.[3]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~10.5 | Singlet, broad | 1H | - | Ar-OH (C4-OH, H-bonded) |
| b | ~9.8 | Singlet, broad | 1H | - | Ar-OH (C2-OH, H-bonded) |
| c | ~7.25 | Singlet | 1H | - | Ar-H (H-6) |
| d | ~6.40 | Singlet | 1H | - | Ar-H (H-3) |
| e | ~3.80 | Singlet | 3H | - | -OCH₃ (Ester) |
| f | ~3.15 | Septet | 1H | ~6.9 | -CH (CH₃)₂ |
| g | ~1.15 | Doublet | 6H | ~6.9 | -CH(CH₃ )₂ |
Interpretation of the ¹H NMR Spectrum:
-
Phenolic Protons (a, b): The two hydroxyl protons are expected to appear as broad singlets at very low field (~9.8-10.5 ppm) in DMSO-d₆ due to strong hydrogen bonding with the solvent and, intramolecularly, with the ester carbonyl. The C4-OH may be further downfield than the C2-OH. Their disappearance after a D₂O shake would confirm their assignment.
-
Aromatic Protons (c, d): The molecule has two protons on the aromatic ring. The proton at the H-6 position is deshielded by the adjacent ester group and is expected around δ 7.25 ppm. The proton at the H-3 position is shielded by two electron-donating hydroxyl groups and should appear significantly upfield, around δ 6.40 ppm. Both appear as singlets as they lack adjacent protons for coupling.
-
Ester Methyl Protons (e): The three protons of the methyl ester group are in a predictable environment and should yield a sharp singlet around δ 3.80 ppm.[4]
-
Isopropyl Protons (f, g): This group gives a classic and highly diagnostic pattern. The single methine proton (-CH) is split by the six adjacent methyl protons into a septet.[5] Conversely, the six equivalent methyl protons are split by the single methine proton into a doublet. The coupling constant (J) for both signals will be identical (~6.9 Hz).
Carbon-¹³ (¹³C) NMR Analysis
Expert Insight: ¹³C NMR provides a count of unique carbon environments and information about their electronic state. Standard acquisition involves broadband proton decoupling, which results in each unique carbon appearing as a single line, simplifying the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 101 MHz for a 400 MHz instrument).
-
Parameters: Employ a standard proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain chemical shift information and distinguish between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C =O (Ester Carbonyl) |
| ~160.0 | C -OH (C-2) |
| ~155.0 | C -OH (C-4) |
| ~135.0 | Ar-C -CH(CH₃)₂ (C-5) |
| ~125.0 | Ar-C H (C-6) |
| ~110.0 | Ar-C -COOCH₃ (C-1) |
| ~105.0 | Ar-C H (C-3) |
| ~52.0 | -OC H₃ (Ester) |
| ~28.0 | -C H(CH₃)₂ |
| ~23.0 | -CH(C H₃)₂ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~169.0 ppm).[6]
-
Aromatic Carbons: The carbons attached to the electronegative oxygen atoms (C-2 and C-4) will be significantly downfield (~155-160 ppm). The quaternary carbons (C-1 and C-5) will also be in the aromatic region, with their exact shifts influenced by their respective substituents. The protonated aromatic carbons (C-3 and C-6) will appear in the more shielded region of the aromatic window.
-
Aliphatic Carbons: The methoxy carbon of the ester is expected around δ 52.0 ppm.[6] The isopropyl methine (-CH) and methyl (-CH₃) carbons will appear in the upfield aliphatic region, around δ 28.0 and 23.0 ppm, respectively.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the range from 4000 to 600 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (Broad) | O-H Stretch | Phenolic -OH |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H |
| ~1680 - 1650 | C=O Stretch | Conjugated Ester |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester/Aryl Ether |
Interpretation of the IR Spectrum:
-
O-H Region: A very prominent, broad absorption band is expected between 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[7]
-
C-H Region: Weaker absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while sharper peaks just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl and methyl groups.
-
Carbonyl Region: A strong, sharp peak between 1680-1650 cm⁻¹ is the most definitive feature, corresponding to the C=O stretch of the ester. Its position is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.[7]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C=C aromatic ring stretches and C-O stretches, which collectively serve as a unique "fingerprint" for the molecule.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Predicted Mass Spectrometry Data (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 224 | [C₁₂H₁₆O₄]⁺• | Molecular Ion (M⁺) |
| 209 | [M - CH₃]⁺ | Loss of a methyl radical |
| 193 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 181 | [M - C₃H₇]⁺ | Loss of isopropyl radical |
| 151 | [C₈H₇O₃]⁺ | Cleavage of ester, forming dihydroxybenzoyl cation |
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺): The presence of a peak at m/z 224 confirms the molecular weight of the compound. Aromatic systems typically show a prominent molecular ion peak due to the stability of the ring system.[8][9]
-
Key Fragmentations: The structure of an aromatic ester dictates its fragmentation pattern.[10]
-
Alpha-Cleavage: The most common fragmentations for esters involve cleavage of the bonds adjacent to the carbonyl group. Loss of the methoxy radical (•OCH₃, 31 mass units) would result in a significant peak at m/z 193.
-
Loss of Isopropyl Group: Cleavage of the isopropyl group (•C₃H₇, 43 mass units) from the aromatic ring would yield a fragment at m/z 181.
-
Benzoyl Cation Formation: A highly stable dihydroxybenzoyl cation at m/z 151 would be a very prominent peak, resulting from the loss of the entire isopropyl group and the ester oxygen. This type of fragmentation is characteristic of aromatic esters.[11]
-
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from all methods. The workflow below illustrates this synergistic process, where each piece of data corroborates the others to build a definitive structural assignment.
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- 4. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Isopropyl Benzoate(939-48-0) 13C NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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"Methyl 2,4-dihydroxy-5-isopropylbenzoate" solubility in different solvents
An In-depth Technical Guide to the Solubility of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides an in-depth technical overview of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule in publicly available literature, this document leverages foundational principles of organic chemistry, predictive models, and data from structurally analogous compounds to offer a robust framework for approaching its solubility. Every effort has been made to ground the presented information in established scientific theory and validated experimental procedures.
Compound Profile: this compound
This compound is a substituted aromatic ester. Its structure, featuring a benzene ring with two hydroxyl groups, a methyl ester group, and an isopropyl group, dictates its physicochemical properties and, consequently, its solubility in various solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 2,4-dihydroxybenzoate[1] | Methyl Benzoate[2] |
| Molecular Formula | C₁₁H₁₄O₄ | C₈H₈O₄ | C₈H₈O₂ |
| Molecular Weight | 210.23 g/mol | 168.15 g/mol | 136.15 g/mol |
| Appearance | Not specified (likely a solid) | Solid | Colorless liquid |
| Melting Point | Not specified | 118-121 °C | -12.5 °C |
| Boiling Point | Not specified | Not specified | 199.6 °C |
| CAS Number | 943519-37-7[3] | 2150-47-2 | 93-58-3 |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the fundamental concept governing solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility are:
-
Polar Functional Groups: The two hydroxyl (-OH) groups are capable of hydrogen bonding, a strong type of intermolecular force. The ester group (-COOCH₃) is polar.
-
Nonpolar Moieties: The benzene ring and the isopropyl group are nonpolar.
The overall solubility of the molecule in a given solvent will be a balance between these competing polar and nonpolar characteristics.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent and a solute with similar HSP values are likely to be miscible. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4]
Diagram 1: Conceptual Representation of Hansen Solubility Space
Caption: A diagram illustrating that solutes will dissolve best in solvents with similar Hansen Solubility Parameters, represented as being closer in 3D space.
Predicted Solubility Profile
Based on the structure of this compound and the solubility of analogous compounds, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The presence of two hydroxyl groups allows for some hydrogen bonding with water, but the larger nonpolar hydrocarbon portion of the molecule (benzene ring and isopropyl group) is expected to significantly limit aqueous solubility. The parent compound, methyl benzoate, is poorly soluble in water.[2] |
| Methanol, Ethanol | Soluble | These alcohols are polar and can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and ester groups. The alkyl portion of the alcohols will also interact with the nonpolar parts of the solute. | |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble | These solvents are polar and can accept hydrogen bonds, allowing for favorable interactions with the hydroxyl groups. They are also effective at solvating the polar ester group and have some affinity for the nonpolar regions. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The dominant intermolecular forces in these solvents are London dispersion forces. While there will be some interaction with the nonpolar parts of the solute, the highly polar hydroxyl and ester groups will not be effectively solvated, leading to poor solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with airtight caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a vial. A visible excess of solid should remain to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to test for equilibrium by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method (select an appropriate column, mobile phase, and determine the wavelength of maximum absorbance, λmax).
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.
-
Diagram 2: Experimental Workflow for Solubility Determination
Caption: A flowchart outlining the key steps of the shake-flask method for determining solubility.
Safety and Handling
While a specific, detailed Safety Data Sheet (SDS) for this compound with extensive toxicological data is not widely available, information from SDS for structurally similar compounds like Methyl 2,4-dihydroxybenzoate can provide guidance.[6][7]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
For detailed and specific safety information, it is imperative to consult the manufacturer's Safety Data Sheet for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the solubility of this compound. The molecule is anticipated to be soluble in polar organic solvents such as alcohols and polar aprotic solvents, and poorly soluble in water and nonpolar solvents. For precise quantitative data, the detailed experimental protocol provided herein should be followed. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the formulation and application of this compound.
References
- Methyl benzoate. (n.d.). In PubChem.
- Methyl 2,4-dihydroxybenzoate. (n.d.). In PubChem.
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-
Methyl benzoate. (n.d.). In Wikipedia. Retrieved from [Link].
- This compound. (n.d.). Sunway Pharm Ltd.
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- SAFETY DATA SHEET - Methyl 2,4-dihydroxybenzoate. (2025, December 18). Fisher Scientific.
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A Technical Guide to the Potential Biological Activities of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Preamble: Charting Unexplored Territory in Phenolic Compound Research
In the landscape of drug discovery and natural product chemistry, we often encounter novel molecular entities whose therapeutic potential is yet to be unlocked. Methyl 2,4-dihydroxy-5-isopropylbenzoate is one such compound. While direct, extensive research on this specific molecule is nascent, its chemical architecture—a hydroxylated aromatic core with an isopropyl functional group—provides a strong foundation for predicting its biological activities.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts, instead adopting a predictive and methodological approach grounded in established structure-activity relationships (SAR) of analogous compounds. Here, we will dissect the structural motifs of this compound to hypothesize its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. Crucially, we will provide the detailed experimental frameworks necessary to validate these hypotheses, empowering researchers to pioneer the investigation of this promising molecule.
Molecular Profile and Rationale for Investigation
This compound belongs to the family of hydroxybenzoic acid esters. Its core is a benzene ring substituted with two hydroxyl groups (at positions 2 and 4), a methyl ester group, and an isopropyl group at position 5.
-
The Dihydroxybenzoate Core: The presence of multiple hydroxyl groups on the aromatic ring is a hallmark of potent antioxidant activity.[1][2] Compounds like 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid are known to be effective radical scavengers and modulators of cellular oxidative stress.[1][2] This moiety is the primary reason to predict significant antioxidant capacity.
-
The Isopropyl Group: This bulky, lipophilic group significantly alters the molecule's physicochemical properties compared to simpler hydroxybenzoates. Increased lipophilicity can enhance the compound's ability to cross biological membranes, a critical factor for antimicrobial activity where the target is often the cell membrane itself.[3] Isopropyl phenols, such as thymol and carvacrol, are well-documented antimicrobial agents.[4]
-
The Methyl Ester: Esterification of the carboxylic acid group modifies the compound's polarity and may influence its pharmacokinetic profile.
Based on this structural analysis, we can logically prioritize three key areas for biological investigation: antioxidant, antimicrobial, and anti-inflammatory activities.
Predicted Biological Activity I: Antioxidant Potential
The 2,4-dihydroxy substitution pattern strongly suggests that this compound can function as a potent antioxidant. Phenolic compounds exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]
Predicted Mechanism of Action: Radical Scavenging and Nrf2 Pathway Activation
The hydroxyl groups on the benzene ring can readily donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺).[6]
Beyond direct scavenging, many phenolic compounds protect cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Keap1.[9] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes.[7][9] It is plausible that this compound could act as an Nrf2 activator, offering indirect, long-lasting antioxidant effects.
Predicted Biological Activity III: Anti-inflammatory Effects
Hydroxybenzoic acids and their derivatives are known to possess anti-inflammatory properties. [2][10]Inflammation is often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. [11][12]NF-κB activation leads to the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). [13]It is plausible that this compound could inhibit this pathway, thereby reducing the production of inflammatory mediators.
Predicted Mechanism of Action: Inhibition of the NF-κB Pathway
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. [14]Pro-inflammatory stimuli (like lipopolysaccharide, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. [15][13]This frees NF-κB to translocate to the nucleus and activate gene expression. [14]Phenolic compounds can interfere with this pathway at multiple points, such as by inhibiting the IκB kinase (IKK) complex or by scavenging reactive oxygen species (ROS) that act as secondary messengers in the cascade.
Experimental Validation: In Vitro Anti-inflammatory Assay
A common and effective method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS, in macrophage cells (e.g., RAW 264.7) stimulated with LPS.
Protocol 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old media. Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) prepared in fresh media. Use a known inhibitor like Dexamethasone as a positive control.
-
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
Parallel Plate for Viability: It is crucial to run a parallel plate treated identically but without LPS stimulation to assess compound cytotoxicity using an MTT or similar viability assay.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only control.
-
Conclusion and Future Directions
While direct experimental data on this compound is limited, a systematic analysis based on its chemical structure provides a robust framework for predicting its biological activities. The dihydroxybenzoate core strongly implies potent antioxidant capabilities, while the addition of a lipophilic isopropyl group suggests promising antimicrobial properties. Furthermore, the known anti-inflammatory nature of related phenolic acids points toward a potential role in modulating inflammatory pathways like NF-κB.
The experimental protocols detailed in this guide provide a clear and validated roadmap for testing these hypotheses. Successful validation of these activities would establish this compound as a valuable lead compound for further development in the pharmaceutical, cosmetic, or food preservation industries. Future work should focus on elucidating precise mechanisms of action, exploring its effects in more complex cellular and in vivo models, and investigating its pharmacokinetic and safety profiles.
References
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Shaw, P. & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular protection and disease. Drug Discovery Today, 25(5), 834-845. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
van Acker, S. A., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]
-
Lopes, L., et al. (2017). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceuticals (Basel), 10(1), 13. [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Hoelz, L. V., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 2(5), 291-304. [Link]
-
Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]
-
Sustainability Directory. (n.d.). How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? Learn About Sustainability. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
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Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(5), 833-840. [Link]
-
Sies, H. (2017). Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress. Redox Biology, 11, 613-619. [Link]
-
Om, A., & Kim, K. (2015). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 579-585. [Link]
-
El-Sayed, M., et al. (2022). Nrf2 signaling pathway: Significance and symbolism. Meta-tanalyses and Systematic Reviews. [Link]
-
He, F., & Ru, X. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Cellular and Molecular Medicine, 24(16), 8931-8946. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Torres, E. F. S., et al. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Institutional Repository. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Cicero, N., et al. (2022). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]
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"Methyl 2,4-dihydroxy-5-isopropylbenzoate" relationship to dihydroxybenzoic acid
An In-depth Technical Guide: Elucidating the Core Relationship Between Methyl 2,4-dihydroxy-5-isopropylbenzoate and Dihydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the structural, synthetic, and functional relationships between this compound and the broader class of dihydroxybenzoic acids (DHBAs). We will deconstruct the chemical nature of both entities, with a primary focus on 2,4-dihydroxybenzoic acid (β-resorcylic acid) as the foundational precursor. The narrative will establish that this compound is a structurally derived ester of a C5-alkylated 2,4-dihydroxybenzoic acid. A significant portion of this guide is dedicated to elucidating the synthetic pathways, including detailed experimental protocols for the synthesis of the parent acid via the Kolbe-Schmitt reaction and its subsequent esterification. Through comparative data analysis and visualization of chemical workflows, this document aims to equip researchers, chemists, and drug development professionals with the foundational knowledge to understand, synthesize, and potentially exploit the unique properties of this substituted benzoate ester in various scientific applications.
Introduction
The dihydroxybenzoic acids (DHBAs) are a class of six isomeric phenolic compounds that serve as crucial building blocks in organic synthesis and are recognized for their diverse biological activities.[1] These compounds are naturally occurring phytochemicals found in various plants and fruits and can also be formed as metabolites of more complex polyphenols.[1] Their utility spans from intermediates in the production of pharmaceuticals and UV absorbers to direct applications as antioxidant and anti-inflammatory agents.[2][3]
Within this family, 2,4-dihydroxybenzoic acid holds a position of particular industrial and academic interest.[4] This guide focuses on a specific, more complex derivative: this compound. While information on this exact molecule is specialized, its relationship to the parent 2,4-dihydroxybenzoic acid core is direct and chemically significant. Understanding this connection is paramount for predicting its physicochemical properties, devising synthetic strategies, and postulating its potential biological efficacy. This document will systematically explore this relationship, providing both theoretical grounding and practical, field-tested methodologies.
Section 1: The Dihydroxybenzoic Acid Family: A Foundational Overview
Dihydroxybenzoic acids are characterized by a benzene ring substituted with one carboxyl group and two hydroxyl groups. The six isomers are differentiated by the substitution pattern of these functional groups.[1]
| Isomer Name | Systematic Name | Common Name |
| 2,3-Dihydroxybenzoic acid | 2,3-Dihydroxybenzoic acid | Pyrocatechuic acid |
| 2,4-Dihydroxybenzoic acid | 2,4-Dihydroxybenzoic acid | β-Resorcylic acid |
| 2,5-Dihydroxybenzoic acid | 2,5-Dihydroxybenzoic acid | Gentisic acid |
| 2,6-Dihydroxybenzoic acid | 2,6-Dihydroxybenzoic acid | γ-Resorcylic acid |
| 3,4-Dihydroxybenzoic acid | 3,4-Dihydroxybenzoic acid | Protocatechuic acid |
| 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid | α-Resorcylic acid |
Spotlight on 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)
As the structural backbone of the topic compound, 2,4-dihydroxybenzoic acid is the most relevant isomer for this guide. It is a carboxyl derivative of resorcinol.[4]
-
Synthesis: The primary industrial synthesis of 2,4-dihydroxybenzoic acid is the Kolbe-Schmitt reaction .[4] This carboxylation reaction is highly effective for di- and tri-hydric phenols, such as resorcinol, which can be carboxylated under relatively convenient conditions compared to monohydric phenols.[3] The process typically involves reacting resorcinol with an alkali bicarbonate (like sodium or potassium bicarbonate) in a carbon dioxide atmosphere.[3][5]
-
Properties: It is a crystalline solid soluble in water, ethanol, and diethyl ether.[4]
-
Applications & Bioactivity: 2,4-Dihydroxybenzoic acid is a valuable intermediate for manufacturing UV absorbers.[5] It possesses inherent antioxidant and free-radical scavenging properties.[3] Furthermore, it serves as a key intermediate in the synthesis of various drugs and has been explored for its anti-inflammatory and antimicrobial potential.[2] However, some studies note its antioxidant activity is moderate compared to other phenolic acids.[6] It is also found as a metabolite in human plasma following the consumption of foods rich in certain polyphenols, like cranberry juice.[4]
Section 2: Profile of this compound
This compound is an ester derivative of 2,4-dihydroxybenzoic acid, featuring two additional modifications: a methyl group esterifying the carboxylic acid and an isopropyl group at the C5 position of the benzene ring.
-
Chemical Structure: The molecule combines the resorcylic acid framework with functional groups that significantly alter its properties. The esterification of the carboxylic acid removes its acidic proton and increases lipophilicity. The addition of the bulky, nonpolar isopropyl group further enhances this lipophilicity.
-
Predicted Properties: Compared to its parent acid, this compound is expected to have lower water solubility and a lower melting point. Its increased lipophilicity may enhance its ability to cross biological membranes, potentially altering its bioavailability and biological activity profile.
-
Potential Applications: While specific data for this compound is limited, related structures such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate are known as primary fragrance compounds in oakmoss.[7] This suggests that this compound could have applications in the fragrance and flavor industries. The structural similarity to other bioactive phenolic compounds also implies potential for antioxidant or antimicrobial activity, though this requires empirical validation.
Section 3: The Core Relationship: A Synthetic and Functional Analysis
The relationship between this compound and 2,4-dihydroxybenzoic acid is fundamentally that of a precursor and its complex derivative. This relationship can be best understood through the lens of a logical synthetic sequence.
Structural and Synthetic Relationship
The most logical synthetic pathway to this compound starts from a simpler, readily available precursor like resorcinol and proceeds through the formation of the dihydroxybenzoic acid core.
-
Carboxylation: Synthesis of 2,4-dihydroxybenzoic acid from resorcinol using the Kolbe-Schmitt reaction.
-
Alkylation: Introduction of the isopropyl group onto the 2,4-dihydroxybenzoic acid ring, likely via a Friedel-Crafts alkylation reaction. The hydroxyl groups are strongly activating, directing the incoming electrophile (the isopropyl group) to the ortho and para positions. The C5 position is sterically accessible and electronically favorable for this substitution.
-
Esterification: Conversion of the resulting 5-isopropyl-2,4-dihydroxybenzoic acid to its methyl ester via Fischer-Speier esterification, using methanol in the presence of an acid catalyst like sulfuric acid.
This multi-step process highlights the direct synthetic lineage from the basic dihydroxybenzoic acid to the target ester.
Caption: Proposed synthetic pathway from Resorcinol to the target ester.
Comparative Functional Analysis
The transformation from a hydrophilic carboxylic acid to a more lipophilic ester has profound functional implications.
-
Physicochemical Properties: As shown in the table below, esterification significantly alters physical properties. The replacement of the acidic proton with a methyl group eliminates the ability to form strong hydrogen-bonded dimers, which typically lowers the melting point and boiling point relative to the parent acid. Solubility in nonpolar organic solvents increases, while water solubility decreases.
-
Biological Activity: The functional changes can drastically affect bioactivity.
-
Bioavailability: Increased lipophilicity can improve absorption across cell membranes.
-
Receptor Interaction: A free carboxylic acid group is often critical for binding to specific biological targets through ionic interactions or hydrogen bonding. Converting it to an ester removes this capability, which could diminish or completely alter the mechanism of action.
-
Metabolism: In vivo, esters can be hydrolyzed back to their parent carboxylic acid by esterase enzymes. Therefore, this compound could act as a prodrug, releasing the active carboxylic acid within the biological system.
-
| Property | 2,4-Dihydroxybenzoic Acid | Methyl 2,4-dihydroxybenzoate | Predicted for this compound |
| Molecular Weight | 154.12 g/mol [4] | 168.15 g/mol | 210.23 g/mol |
| Melting Point | 229 °C[4] | 118-121 °C | Lower than parent acid |
| Acidity (pKa) | ~3.11[4] | Not Applicable | Not Applicable |
| Water Solubility | Soluble[4] | Poorly soluble | Very poorly soluble |
| Lipophilicity (LogP) | Lower | Higher | Highest |
Section 4: Key Experimental Protocols
The following protocols are foundational for the synthesis of the core structures discussed in this guide. They are designed to be self-validating, with clear endpoints and purification steps.
Protocol 1: Synthesis of 2,4-Dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)
This protocol is adapted from established methods for the carboxylation of resorcinol.[3][5]
Objective: To synthesize 2,4-dihydroxybenzoic acid from resorcinol.
Materials:
-
Resorcinol (1 mole equivalent)
-
Potassium bicarbonate (or a mixture of sodium and potassium bicarbonate) (3-4 mole equivalents)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Carbon Dioxide (gas)
-
Solids mixer or a high-torque mechanical stirrer equipped reaction vessel
Procedure:
-
Charging the Reactor: In a solids mixer, charge the vessel with potassium bicarbonate and resorcinol.
-
Initiating the Reaction: Begin mixing and heat the contents to approximately 110-130 °C while passing a stream of carbon dioxide through the vessel.[3][5] The reaction is typically run for 2-4 hours.
-
Reaction Work-up: After the reaction period, cool the solid mixture to room temperature.
-
Dissolution: Introduce the resulting solid powder into a sufficient volume of water to dissolve the salts.
-
Acidification: While stirring, slowly add concentrated HCl to the aqueous solution until the pH reaches approximately 3. This will precipitate the 2,4-dihydroxybenzoic acid.[5]
-
Isolation and Purification: Filter the precipitated solid using a Büchner funnel. Wash the filter cake with cold water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven. The final product should be a crystalline solid. Purity can be verified by HPLC and melting point analysis.[5]
Protocol 2: General Fischer Esterification
This protocol describes a general method for converting a carboxylic acid, such as a substituted dihydroxybenzoic acid, into its methyl ester.[8]
Objective: To esterify a carboxylic acid using methanol.
Materials:
-
Substituted 2,4-dihydroxybenzoic acid (1 mole equivalent)
-
Methanol (large excess, acts as both reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~3-5% of acid weight)
-
Sodium Bicarbonate (5% aqueous solution)
-
Methylene Chloride (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Boiling chips
Procedure:
-
Reactor Setup: To a round-bottom flask, add the carboxylic acid, methanol, and boiling chips.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Allow the reaction to proceed for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add methylene chloride to extract the ester and an equal volume of water. Shake and separate the layers.
-
Neutralization: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted carboxylic acid. A final wash with brine can improve separation.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Caption: Workflow diagrams for the key synthesis protocols.
Conclusion
The relationship between this compound and dihydroxybenzoic acid is a clear example of chemical derivation, where a simple, naturally-related phenolic acid is transformed into a more complex and lipophilic molecule. This guide has established that the core connection is structural and synthetic , with 2,4-dihydroxybenzoic acid serving as the foundational precursor. By understanding the logical synthetic steps—carboxylation, alkylation, and esterification—researchers can effectively devise methods to produce this and related compounds.
The functional relationship, while less explored in existing literature, can be logically inferred. The conversion from a carboxylic acid to a methyl ester fundamentally alters the physicochemical properties, which in turn is expected to modify its biological activity, bioavailability, and metabolic fate. This presents an opportunity for further research to directly compare the antioxidant, antimicrobial, and other potential therapeutic activities of this compound against its parent acid, 5-isopropyl-2,4-dihydroxybenzoic acid. Such studies would provide valuable insights for professionals in drug discovery and materials science.
References
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Naz, S., Tahir, M. N., Parveen, S., & Ali, M. I. (2013). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]
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Cieplik, J., Stolarczyk, M., Pluta, J., Guspiel, A., & Marona, H. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]
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Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube. [Link]
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Wikipedia contributors. (2023, December 2). 2,4-Dihydroxybenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Shoval, H., & Vardy, E. (2014). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. PLoS ONE, 9(4), e95351. [Link]
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Yong, T., Liang, D., Xiao, C., & Cai, M. (2022). Hypouricemic effect of 2,4-dihydroxybenzoic acid methyl ester in hyperuricemic mice through inhibiting XOD and down-regulating URAT1. Biomedicine & Pharmacotherapy, 153, 113399. [Link]
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Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved January 20, 2026, from [Link]
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Grokipedia. (n.d.). Dihydroxybenzoic acid. Retrieved January 20, 2026, from [Link]
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Grokipedia. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved January 20, 2026, from [Link]
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Wikipedia contributors. (2023, October 24). Gentisic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved January 20, 2026, from [Link]
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Wikipedia contributors. (2023, May 21). 3,5-Dihydroxybenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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The Good Scents Company. (n.d.). isopropyl benzoate. Retrieved January 20, 2026, from [Link]
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Suter, C. M., & Weston, A. W. (1939). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 61(2), 531–531. [Link]
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ResearchGate. (n.d.). Structures of the isomers of dihydroxybenzoic acid. Retrieved January 20, 2026, from [Link]
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University of the Fraser Valley. (n.d.). Preparation of Methyl Benzoate. Retrieved January 20, 2026, from [Link]
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The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved January 20, 2026, from [Link]
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Al-Rajhi, A. M. H., Qanash, H., Al-Muwayhi, M. A., Al-Ameri, S. A., Al-Malki, J. S., & Al-Ghamdi, S. N. (2022). GCMS-based phytochemical profiling and in vitro pharmacological activities of plant Alangium salviifolium (Lf) Wang. Journal of King Saud University - Science, 34(8), 102315. [Link]
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Human Metabolome Database. (2012, October 30). Showing metabocard for 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate (HMDB0059651). Retrieved January 20, 2026, from [Link]
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Naz, S., Tahir, M. N., Parveen, S., & Ali, M. I. (2013). Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o222. [Link]
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An In-Depth Technical Guide to Methyl 2,4-dihydroxy-5-isopropylbenzoate Derivatives and Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dihydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide array of biological activities. The strategic placement of hydroxyl groups on the benzene ring imparts significant potential for molecular interactions, including hydrogen bonding and antioxidant activity. The introduction of an isopropyl group at the 5-position and methylation of the carboxylic acid to form Methyl 2,4-dihydroxy-5-isopropylbenzoate creates a lead compound with a unique lipophilic and electronic profile, ripe for exploration and derivatization in drug discovery programs.
This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of this compound, its derivatives, and analogues. We will delve into the synthetic pathways for accessing this core structure, explore the known and potential biological activities, and elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. This guide aims to be a valuable resource, providing not only theoretical knowledge but also practical, step-by-step protocols and visualizations to accelerate research and development in this promising area of medicinal chemistry.
I. Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through a multi-step sequence, beginning with accessible starting materials. The overall strategy involves the formation of the 2,4-dihydroxybenzoic acid backbone, followed by the introduction of the isopropyl group, and concluding with the esterification of the carboxylic acid.
Step 1: Synthesis of 2,4-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a classic and efficient method for the ortho-carboxylation of phenols. In this case, resorcinol is carboxylated to produce 2,4-dihydroxybenzoic acid (β-resorcylic acid).
Reaction: Resorcinol is treated with a base (e.g., potassium bicarbonate) and then carboxylated under pressure with carbon dioxide.
Causality of Experimental Choices: The use of a di- or trihydric phenol like resorcinol allows the Kolbe-Schmitt reaction to proceed under milder conditions (lower temperature and pressure) compared to monohydric phenols. The basic conditions are necessary to form the phenoxide ion, which is more susceptible to electrophilic attack by CO2.
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzoic Acid [1]
-
In a suitable reaction vessel, combine 5.9 g of resorcinol with 25 g of sodium bicarbonate.
-
Add 60 mL of distilled water and mix thoroughly to form a paste.
-
Heat the mixture in an oil bath to 95-100°C with continuous stirring for 2 hours.
-
After 2 hours, increase the temperature to 130°C and reflux for an additional 15 minutes to ensure complete carboxylation.
-
Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.
-
Transfer the contents to a beaker and slowly add 29 mL of 37% hydrochloric acid with stirring to precipitate the 2,4-dihydroxybenzoic acid. Be cautious as CO2 will be evolved.
-
Allow the mixture to stand, preferably overnight, to ensure complete crystallization.
-
Collect the crude product by filtration and recrystallize from a minimum amount of hot water to obtain pure, needle-shaped crystals of 2,4-dihydroxybenzoic acid.
Step 2: Friedel-Crafts Isopropylation of 2,4-Dihydroxybenzoic Acid
The introduction of the isopropyl group onto the aromatic ring is achieved through a Friedel-Crafts alkylation reaction. The hydroxyl groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. The 5-position is sterically accessible and electronically favored for substitution.
Reaction: 2,4-Dihydroxybenzoic acid is reacted with an isopropylating agent, such as isopropyl chloride or isopropanol, in the presence of a Lewis acid catalyst (e.g., AlCl3, FeCl3) or a strong Brønsted acid (e.g., H2SO4).
Causality of Experimental Choices: A Lewis acid is required to generate the isopropyl carbocation electrophile from the alkyl halide or alcohol. The choice of catalyst and solvent can significantly impact the yield and selectivity of the reaction, and care must be taken to avoid polyalkylation and rearrangement side reactions.
Experimental Protocol: Friedel-Crafts Isopropylation of 2,4-Dihydroxybenzoic Acid [2][3]
-
In a dry, three-necked flask equipped with a stirrer and a reflux condenser, suspend 2,4-dihydroxybenzoic acid in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide).
-
Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), in stoichiometric amounts.
-
To the cooled mixture, add the isopropylating agent (e.g., isopropyl chloride) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature, and then gently heat to a moderate temperature (e.g., 50-60°C) to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dihydroxy-5-isopropylbenzoic acid.
-
Purify the product by column chromatography or recrystallization.
Step 3: Esterification of 2,4-dihydroxy-5-isopropylbenzoic Acid
The final step is the esterification of the carboxylic acid to form the methyl ester. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Reaction: 2,4-dihydroxy-5-isopropylbenzoic acid is refluxed with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid.
Causality of Experimental Choices: The use of excess methanol drives the equilibrium of the reaction towards the formation of the ester. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2,4-dihydroxy-5-isopropylbenzoic acid in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling, neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Visualization of the Synthetic Workflow
Sources
"Methyl 2,4-dihydroxy-5-isopropylbenzoate" review of literature
An In-Depth Technical Guide to Methyl 2,4-dihydroxy-5-isopropylbenzoate
Introduction
This compound is a substituted aromatic ester that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. As a derivative of 2,4-dihydroxybenzoic acid, it belongs to a class of phenolic compounds known for their diverse biological activities. The strategic placement of hydroxyl, isopropyl, and methyl ester functional groups on the benzene ring imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. Notably, the 2,4-dihydroxy-5-isopropylphenyl moiety is a key structural component in the development of potent therapeutic agents, such as inhibitors of the molecular chaperone Hsp90.[1]
This technical guide provides a comprehensive review of this compound, consolidating information on its chemical properties, a validated synthesis protocol, detailed spectroscopic characterization, and its applications in drug discovery and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | [2][3] |
| CAS Number | 943519-37-7 | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| SMILES String | CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | [3] |
| InChI Key | NAOCXJWZGXUTCQ-UHFFFAOYSA-N | [3] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis of this compound
While the compound is commercially available, its synthesis in a laboratory setting is often required for research purposes. A robust and widely used method for preparing methyl esters from carboxylic acids is the Fischer esterification. This acid-catalyzed reaction involves refluxing the parent carboxylic acid with an excess of alcohol. The following protocol details the synthesis of the title compound from 2,4-dihydroxy-5-isopropylbenzoic acid.
Reaction Scheme
Caption: Fischer esterification of 2,4-dihydroxy-5-isopropylbenzoic acid.
Experimental Protocol: Fischer Esterification
This protocol is based on the general principles of Fischer esterification for phenolic acids.[4][5]
Materials:
-
2,4-dihydroxy-5-isopropylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,4-dihydroxy-5-isopropylbenzoic acid (e.g., 5.0 g, 1 equivalent).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 100 mL). Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Neutralization: Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data for this compound are detailed below, based on its structure and data from analogous compounds.[6][7]
Predicted Spectroscopic Data:
| Technique | Feature | Predicted Chemical Shift / Value | Assignment |
| ¹H NMR | Aromatic Proton | ~7.5 ppm (s, 1H) | H-6 (proton ortho to ester) |
| Aromatic Proton | ~6.4 ppm (s, 1H) | H-3 (proton ortho to hydroxyl) | |
| Isopropyl CH | ~3.2 ppm (sept, 1H, J ≈ 7 Hz) | -CH(CH₃)₂ | |
| Isopropyl CH₃ | ~1.2 ppm (d, 6H, J ≈ 7 Hz) | -CH(CH₃)₂ | |
| Methyl Ester | ~3.9 ppm (s, 3H) | -COOCH₃ | |
| Phenolic OH | 5-11 ppm (br s, 2H) | Ar-OH (variable, may exchange) | |
| ¹³C NMR | Carbonyl Carbon | ~171 ppm | C=O (ester) |
| Aromatic C-O | ~162, ~160 ppm | C-2, C-4 | |
| Aromatic C-H | ~129, ~104 ppm | C-6, C-3 | |
| Aromatic C-C | ~128, ~106 ppm | C-5, C-1 | |
| Isopropyl CH | ~28 ppm | -CH(CH₃)₂ | |
| Isopropyl CH₃ | ~23 ppm | -CH(CH₃)₂ | |
| Methyl Ester | ~52 ppm | -OCH₃ | |
| IR (cm⁻¹) | O-H Stretch | 3500-3200 (broad) | Phenolic hydroxyl groups |
| C-H Stretch | 3050-2850 | Aromatic and aliphatic C-H | |
| C=O Stretch | ~1670-1650 | Ester carbonyl (H-bonded) | |
| C=C Stretch | ~1600, ~1500 | Aromatic ring | |
| C-O Stretch | ~1250-1150 | Ester and phenol C-O | |
| MS (ESI) | [M-H]⁻ | 209.08 | Deprotonated molecular ion |
| [M+H]⁺ | 211.10 | Protonated molecular ion |
Protocol: Spectroscopic Characterization Workflow
This protocol provides a standardized method for acquiring high-quality spectroscopic data.[8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and co-adding 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more) with a relaxation delay of 2-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to TMS at 0.00 ppm (for ¹H) or the solvent peak (for ¹³C). Integrate peaks and determine chemical shifts (δ), multiplicities, and coupling constants (J).
B. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group vibrations.
C. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole). Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions to confirm the molecular weight of the compound.
Biological Activity and Applications in Drug Discovery
The true significance of this compound lies in its utility as a molecular scaffold for pharmacologically active agents. The substituted dihydroxybenzoate core is a privileged fragment in medicinal chemistry.
Core Component of Hsp90 Inhibitors
The most prominent application of the 2,4-dihydroxy-5-isopropylphenyl moiety is in the design of Heat Shock Protein 90 (Hsp90) inhibitors.[1] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibiting Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy for cancer treatment.
The 2,4-dihydroxybenzamide fragment, of which our title compound is a methyl ester analog, is a cornerstone of many potent Hsp90 inhibitors. A prime example is the clinical candidate AT13387 , which features this exact moiety.[1] The resorcinol (1,3-dihydroxybenzene) portion of the molecule is critical for binding to the ATP-binding pocket in the N-terminal domain of Hsp90. The hydroxyl groups form key hydrogen bonds with conserved water molecules and amino acid residues (like Asp93) within the active site, anchoring the inhibitor. The isopropyl group often serves to improve potency and metabolic stability by occupying a nearby hydrophobic pocket.
Caption: Logical workflow from core structure to therapeutic application.
Potential Antimicrobial Activity
Derivatives of 2,4-dihydroxybenzoic acid have also been investigated for their antimicrobial properties. Studies have shown that related phenolic compounds exhibit activity against various bacterial strains, including Gram-positive pathogens like Staphylococcus aureus.[9][10] The mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. While specific data for this compound is limited, its structural similarity to other active compounds suggests it could serve as a valuable starting point for developing novel antimicrobial agents.
References
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Naz, S. S., et al. (2013). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o221. [Link]
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Sondakh, J. B., et al. (2021). Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)benzoate. MDPI. [Link]
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University of the Cumberlands. Preparation of Methyl Benzoate. Experiment Protocol. [Link]
-
PubChem. Methyl 2-hydroxy-3-isopropylbenzoate. PubChem Compound Summary. [Link]
-
Naz, S. S., et al. (2012). Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
PubChem. Isopropyl Benzoate. PubChem Compound Summary. [Link]
-
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate. ResearchGate Figure. [Link]
-
CABI Digital Library. Elaboration of a Method for Synthesis for Methyl p-Hydroxylbenzoate, a Food Preservative. CABI Digital Library. [Link]
-
Sieniawska, E., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]
-
Pharmaffiliates. Methyl 3,5-dihydroxy-4-isopropylbenzoate. Pharmaffiliates Product Page. [Link]
-
American Chemical Society. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. [Link]
-
American Chemical Society. Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) via Inverse Vulcanization and Dynamic Covalent Polymerizations - Supporting Information. ACS Publications. [Link]
-
Cheeseman, M. D., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-69. [Link]
Sources
- 1. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS:943519-37-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate: A Detailed Guide for Drug Development Professionals
Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry
Methyl 2,4-dihydroxy-5-isopropylbenzoate is a substituted aromatic compound with a structural motif that is of significant interest in the field of drug discovery and development. The arrangement of hydroxyl, isopropyl, and methyl ester functional groups on the benzene ring provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in various therapeutic areas. The lipophilic isopropyl group, coupled with the hydrogen-bonding capabilities of the hydroxyl groups and the ester moiety, presents a pharmacophore with potential for diverse biological interactions. This application note provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, commencing from readily available starting materials. The protocols detailed herein are designed to be robust and scalable, providing researchers and drug development professionals with a practical pathway to access this valuable molecule.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-stage process. This strategy ensures high yields and purity of the final product by systematically building the molecule. The key stages are:
-
Synthesis of the Key Intermediate: 4-Isopropylresorcinol. This initial step establishes the core dihydroxy-isopropyl-benzene structure.
-
Carboxylation via the Kolbe-Schmitt Reaction. This classic reaction introduces the carboxylic acid functionality at the ortho position to one of the hydroxyl groups.
-
Esterification to Yield the Final Product. The final step involves the conversion of the carboxylic acid to its corresponding methyl ester.
This guide will now detail the experimental protocols and underlying scientific principles for each of these stages.
Stage 1: Synthesis of 4-Isopropylresorcinol from 2,4-Dihydroxyacetophenone
The synthesis of the crucial starting material, 4-isopropylresorcinol, is achieved through a multi-step sequence starting from 2,4-dihydroxyacetophenone. This route involves the protection of the reactive hydroxyl groups, followed by a Grignard reaction to form the isopropyl group, and subsequent deprotection.
Protocol 1: Synthesis of 4-Isopropylresorcinol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 1.0 eq |
| Benzyl chloride | C₇H₇Cl | 126.58 | 2.2 eq |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 eq |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |
| Methylmagnesium bromide (3M in diethyl ether) | CH₃MgBr | 119.24 | 1.2 eq |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 5 mol% |
| Methanol | CH₃OH | 32.04 | - |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
Procedure:
-
Protection of Hydroxyl Groups:
-
To a solution of 2,4-dihydroxyacetophenone in anhydrous DMF, add anhydrous potassium carbonate.
-
Slowly add benzyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 12 hours.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,4-dibenzyloxyacetophenone.
-
-
Grignard Reaction and Dehydration:
-
Dissolve the 2,4-dibenzyloxyacetophenone in anhydrous diethyl ether and cool to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide solution dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude tertiary alcohol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give 2,4-dibenzyloxy-1-isopropenylbenzene.
-
-
Hydrogenation and Deprotection:
-
Dissolve the 2,4-dibenzyloxy-1-isopropenylbenzene in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The resulting crude product is 4-isopropylresorcinol. Further purification can be achieved by column chromatography on silica gel.
-
Causality of Experimental Choices:
-
Protection of Hydroxyl Groups: The acidic protons of the hydroxyl groups in 2,4-dihydroxyacetophenone would interfere with the Grignard reagent. Benzyl groups are used as protecting groups as they are stable under the basic conditions of the Grignard reaction and can be readily removed by hydrogenolysis.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction is a reliable method for introducing the methyl groups that will ultimately form the isopropyl moiety.
-
Dehydration: The acid-catalyzed dehydration of the tertiary alcohol is necessary to form the alkene, which is then reduced to the desired alkyl group.
-
Hydrogenation: Catalytic hydrogenation is a clean and efficient method for both reducing the double bond and removing the benzyl protecting groups in a single step (hydrogenolysis).
Workflow for the Synthesis of 4-Isopropylresorcinol:
Caption: Multi-step synthesis of 4-isopropylresorcinol.
Stage 2: Carboxylation of 4-Isopropylresorcinol via the Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds by heating a sodium phenoxide with carbon dioxide under pressure, followed by acidification. This reaction is highly regioselective for the ortho position, particularly with smaller alkali metal cations like sodium.
Protocol 2: Synthesis of 2,4-Dihydroxy-5-isopropylbenzoic Acid
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Isopropylresorcinol | C₉H₁₂O₂ | 152.19 | 1.0 eq |
| Sodium Hydroxide | NaOH | 40.00 | 2.2 eq |
| Carbon Dioxide | CO₂ | 44.01 | High Pressure |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | To pH 2-3 |
| Anhydrous Toluene | C₇H₈ | 92.14 | - |
Procedure:
-
Formation of the Sodium Phenoxide:
-
In a high-pressure autoclave, dissolve 4-isopropylresorcinol in anhydrous toluene.
-
Carefully add sodium hydroxide pellets to the solution. The reaction is exothermic.
-
Heat the mixture to 120°C with stirring to drive off any residual water and ensure complete formation of the disodium salt.
-
-
Carboxylation:
-
Seal the autoclave and pressurize with carbon dioxide to 100 atm.
-
Heat the reaction mixture to 150°C and maintain for 6 hours with vigorous stirring.
-
-
Work-up and Isolation:
-
Cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Transfer the solid reaction mixture to a beaker containing water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude 2,4-dihydroxy-5-isopropylbenzoic acid in a vacuum oven. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The Kolbe-Schmitt reaction is sensitive to moisture, which can protonate the highly nucleophilic phenoxide, reducing its reactivity towards the weakly electrophilic carbon dioxide.
-
High Pressure and Temperature: These conditions are necessary to increase the concentration of CO₂ in the reaction mixture and to provide the activation energy for the carboxylation to occur.
-
Sodium Hydroxide: The use of sodium hydroxide favors the formation of the ortho-carboxylated product, which is the desired isomer in this synthesis.[1]
Mechanism of the Kolbe-Schmitt Reaction:
Caption: Key steps in the Kolbe-Schmitt carboxylation.
Stage 3: Fischer Esterification to this compound
The final step in the synthesis is the Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst. This is a reversible reaction, and measures must be taken to drive the equilibrium towards the product.
Protocol 3: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2,4-Dihydroxy-5-isopropylbenzoic Acid | C₁₀H₁₂O₄ | 196.20 | 1.0 eq |
| Methanol (anhydrous) | CH₃OH | 32.04 | Large Excess |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | Catalytic amount |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
Procedure:
-
Esterification Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxy-5-isopropylbenzoic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality of Experimental Choices:
-
Excess Methanol: Using a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the formation of the ester product, in accordance with Le Châtelier's principle.[2][3]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4][5][6]
-
Neutralization: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst, preventing potential degradation of the product during concentration and purification.
Mechanism of Fischer Esterification:
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of this compound. By following the outlined protocols for the synthesis of 4-isopropylresorcinol, the Kolbe-Schmitt carboxylation, and the final Fischer esterification, researchers and drug development professionals can reliably produce this valuable compound for further investigation in medicinal chemistry programs. The provided explanations for the experimental choices and reaction mechanisms are intended to empower the user with a deeper understanding of the underlying chemical principles, facilitating troubleshooting and optimization of the synthetic route.
References
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. [Link]
-
BYJU'S. Fischer Esterification Reaction. [Link]
-
PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. [Link]
- Google Patents. (2012). CN102351655A - Synthesis method of 4-isopropylresorcinol.
-
Patsnap Eureka. A kind of synthetic method of 4-isopropyl resorcinol. [Link]
-
J&K Scientific LLC. (2025, February 23). Kolbe-Schmitt Reaction. [Link]
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
Royal Society of Chemistry. (2019). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Chemical Communications, 55(66), 9837-9840. [Link]
-
PubMed. (2019). Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base. Chemical Communications (Cambridge, England), 55(66), 9837–9840. [Link]
-
Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]
-
ResearchGate. Esterification of 2,4-dihydroxybenzoic acid. [Link]
-
Grokipedia. Kolbe–Schmitt reaction. [Link]
-
BYJU'S. Kolbe's Reaction. [Link]
-
ScienceDirect. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Bioorganic Chemistry, 139, 106742. [Link]
-
Indian Patents. (2007). IN200700582I4 - PROCESS FOR MANUFACTURING 4-ALKYL RESORCINOL DERIVATIVES. [Link]
-
ResearchGate. (2015). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. [Link]
-
MDPI. (2023). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene. International Journal of Molecular Sciences, 24(13), 11043. [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17133-17144. [Link]
-
National Center for Biotechnology Information. (2013). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221–o222. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
- Google Patents. (2020).
-
University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]
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Synthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,4-dihydroxy-5-isopropylbenzoate is a substituted phenolic ester with potential applications in medicinal chemistry and materials science. Its structural motifs, including the resorcinol core and the benzoate ester, are present in various biologically active compounds and functional materials. A reliable and well-documented synthetic route is crucial for enabling further research and development of its derivatives.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The presented methodology is structured as a three-stage process, commencing with the synthesis of the key intermediate, 5-isopropylresorcinol, followed by its carboxylation via a modified Kolbe-Schmitt reaction, and culminating in the Fischer esterification to yield the final product. Each step is accompanied by an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and necessary safety precautions.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step process, beginning with the preparation of 5-isopropylresorcinol, followed by carboxylation and finally esterification.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5-isopropylresorcinol
The synthesis of the key intermediate, 5-isopropylresorcinol, can be achieved through a multi-step sequence starting from an appropriate α,β-unsaturated ketone and a malonate diester. This method involves a Michael addition, followed by bromination, decarboxylation, and aromatization.[1]
Protocol: Synthesis of 5-isopropylresorcinol
-
Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable solvent such as ethanol. Add a catalytic amount of a base, for instance, sodium ethoxide. To this solution, add 4-methyl-3-penten-2-one dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Bromination: After cooling the reaction mixture, it is carefully acidified. The intermediate product is then subjected to bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like carbon tetrachloride with a radical initiator (e.g., AIBN).
-
Decarboxylation and Aromatization: The brominated intermediate is then treated with a strong base (e.g., potassium hydroxide) in an aqueous or alcoholic solution and heated to induce decarboxylation and subsequent aromatization to form 5-isopropylresorcinol.
-
Purification: The reaction mixture is cooled, acidified, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Note: The specific reaction conditions, such as temperature, reaction time, and stoichiometry, should be optimized for each step.
Part 2: Kolbe-Schmitt Carboxylation of 5-isopropylresorcinol
The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where a phenoxide ion reacts with carbon dioxide to introduce a carboxyl group onto the aromatic ring.[2][3][4] In this step, 5-isopropylresorcinol is converted to 2,4-dihydroxy-5-isopropylbenzoic acid. The regioselectivity of the carboxylation is influenced by the choice of the counter-ion of the base.[3]
Protocol: Synthesis of 2,4-dihydroxy-5-isopropylbenzoic acid
-
Phenoxide Formation: In a dry, high-pressure autoclave, add 5-isopropylresorcinol and a slight molar excess of a strong base, such as potassium hydroxide, in a suitable high-boiling solvent like dimethylformamide (DMF). The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to form the potassium salt of 5-isopropylresorcinol.
-
Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to a pressure of approximately 100 atm. The reaction mixture is then heated to a temperature of 120-150°C and stirred for several hours.
-
Work-up and Isolation: After the reaction is complete, the autoclave is cooled to room temperature and the excess CO2 is carefully vented. The reaction mixture is transferred to a beaker and acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic. The precipitated 2,4-dihydroxy-5-isopropylbenzoic acid is collected by filtration, washed with cold water, and dried.
Part 3: Fischer Esterification of 2,4-dihydroxy-5-isopropylbenzoic acid
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6] In the final step, 2,4-dihydroxy-5-isopropylbenzoic acid is esterified with methanol to yield the target compound.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-5-isopropylbenzoic acid in an excess of methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.
-
Quenching and Extraction: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | Diethyl malonate, 4-methyl-3-penten-2-one | Sodium ethoxide, NBS, KOH | Ethanol, CCl4 | Room Temp to Reflux | Several hours per substep | Variable |
| 2 | 5-isopropylresorcinol | Potassium hydroxide, CO2 | DMF | 120-150°C | Several hours | Moderate to Good |
| 3 | 2,4-dihydroxy-5-isopropylbenzoic acid | Methanol, Sulfuric acid | Methanol | Reflux | Several hours | Good to Excellent |
Characterization of this compound
The structure and purity of the synthesized this compound (CAS: 943519-37-7)[7][8] can be confirmed by various analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group of the ester, the isopropyl group (a doublet for the methyls and a septet for the methine proton), and the hydroxyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl and methoxy groups.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl groups (broad O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C11H14O4, MW: 210.23 g/mol ) and characteristic fragmentation patterns.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Strong Acids and Bases: Concentrated sulfuric acid and potassium hydroxide are corrosive and should be handled with extreme care.
-
Flammable Solvents: Ethanol, methanol, diethyl ether, and other organic solvents are flammable. Avoid open flames and sources of ignition.
-
High-Pressure Reactions: The Kolbe-Schmitt reaction involves high pressure and requires the use of a properly rated and maintained autoclave. Ensure you are trained in the safe operation of high-pressure equipment.
-
Brominating Agents: N-bromosuccinimide is a lachrymator and should be handled with caution.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
References
- Synthesis of 2-(1,2,3,6-Tetrahydro-4-pyridyl)-5-isopropyl resorcinol hydrochloride. (n.d.). Google Patents.
-
Fischer Esterification Procedure. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 20, 2026, from [Link]
-
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221–o222. [Link]
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This compound - CAS:943519-37-7. (n.d.). Sunway Pharm Ltd. Retrieved January 20, 2026, from [Link]
-
Kolbe–Schmitt reaction. (2023, December 29). In Wikipedia. Retrieved January 20, 2026, from [Link]
- The synthetic method of 5-alkylresorcinol. (2009). Google Patents.
-
Kolbe-Schmitt Reaction Definition. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]
-
Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. (2018). Molecules, 23(7), 1639. [Link]
-
Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base. (2019). Chemical Communications, 55(66), 9837-9840. [Link]
-
Experiment 5: Fischer Esterification. (n.d.). DSpace@MIT. Retrieved January 20, 2026, from [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). Malaysian Journal of Chemistry, 20(1), 53-61. [Link]
- Process for the preparation of 5-substituted resorcinols and related intermediates. (1981). Google Patents.
-
Esterification of 2,4-dihydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Synthesis method of resorcinol. (2015). Google Patents.
-
¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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- 4. fiveable.me [fiveable.me]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 7. jk-sci.com [jk-sci.com]
- 8. This compound - CAS:943519-37-7 - Sunway Pharm Ltd [3wpharm.com]
Application Note: High-Purity Isolation and Purification of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Abstract
This comprehensive guide provides detailed methodologies for the isolation and purification of Methyl 2,4-dihydroxy-5-isopropylbenzoate, a phenolic compound of interest in synthetic and natural product chemistry. We present field-proven protocols for its extraction from complex matrices and purification from synthetic reaction mixtures. The protocols emphasize not only the procedural steps but also the underlying scientific principles to empower researchers in adapting these methods. This document details two primary purification workflows: multi-stage chromatographic separation and recrystallization, supplemented by methods for rigorous purity assessment.
Introduction: The Challenge of Purity
This compound (C₁₁H₁₄O₄, Mol. Wt. 210.23 g/mol ) is a substituted benzoate ester featuring a reactive phenolic core.[1] Its structural complexity, with both hydrophilic hydroxyl groups and a lipophilic isopropyl moiety, presents a unique challenge for achieving high purity. Whether isolating it from a natural source, such as a lichen[2], or purifying it after chemical synthesis[3], removing closely related impurities is critical for accurate downstream applications and characterization.
This guide is designed for researchers, chemists, and drug development professionals, providing robust, self-validating protocols to yield this compound with verifiable purity.
Strategic Overview: Isolation and Purification Pathways
The optimal purification strategy depends on the starting material. Isolation from a natural source requires initial extraction and fractionation, while purification from a synthetic route begins with the crude reaction product. Both pathways converge on two core techniques: chromatography and recrystallization.
Pathway from Natural Sources
Isolation from biological material, such as lichens or plants, involves a multi-step process to separate the target compound from a complex mixture of primary and secondary metabolites.[4][5] The workflow is designed to progressively enrich the fraction containing the desired compound.
Caption: Workflow for isolating this compound from natural sources.
Pathway from Chemical Synthesis
Purification following a chemical synthesis, such as the esterification of 2,4-dihydroxy-5-isopropylbenzoic acid, focuses on removing unreacted starting materials, catalysts, and side-products.[3][6]
Sources
- 1. This compound - CAS:943519-37-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. researchgate.net [researchgate.net]
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- 4. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
Application Note: A Robust HPLC Purification Protocol for Methyl 2,4-dihydroxy-5-isopropylbenzoate
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of Methyl 2,4-dihydroxy-5-isopropylbenzoate using High-Performance Liquid Chromatography (HPLC). The methodology is built upon a foundational understanding of the analyte's physicochemical properties, guiding the rational selection of a reversed-phase chromatographic system. We detail a complete workflow, from initial sample preparation and strategic mobile phase design to a step-by-step purification process and post-purification analysis. The protocol is designed for researchers, chemists, and drug development professionals who require high-purity samples of this compound for downstream applications. By explaining the causality behind each experimental choice, this guide ensures both technical accuracy and practical reproducibility.
Foundational Principles: Designing the Separation Strategy
The development of a robust purification protocol is predicated on the specific molecular characteristics of the target compound. This compound is a substituted aromatic benzoate derivative. Its structure, featuring a hydrophobic isopropyl group and benzene ring, alongside two polar hydroxyl groups, classifies it as a moderately polar molecule, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Case for Reversed-Phase Chromatography
RP-HPLC is the predominant mode of liquid chromatography, particularly for compounds with moderate to low polarity.[1][2] The stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. In the case of this compound, the isopropyl and phenyl moieties will interact strongly with a non-polar stationary phase. By gradually increasing the organic solvent content in the mobile phase, we can systematically decrease its polarity, thereby eluting compounds in order of increasing hydrophobicity.
Stationary Phase Selection: The C18 Workhorse
For the separation of aromatic and phenolic compounds, the octadecyl (C18) bonded silica column is the industry standard and our primary recommendation.[3][4] Its long alkyl chains provide a highly hydrophobic surface, offering excellent retention and resolving power for analytes like our target compound.
-
Primary Recommendation: A high-quality, end-capped C18 column with a 5 µm particle size is recommended for preparative work to balance resolution and backpressure.
-
Alternative Selectivity: Should co-eluting impurities prove difficult to resolve, alternative stationary phases like Phenyl (offering π-π interactions with the aromatic ring) or RP-Amide (for enhanced retention of polar compounds) can be explored.
Mobile Phase Design: The Key to Resolution and Peak Shape
The composition of the mobile phase is a critical factor that dictates retention time, resolution, and peak symmetry.[5]
-
Solvent System: A binary system of ultrapure water (Solvent A) and a polar organic solvent (Solvent B) is used. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
The Critical Role of Acidification: The two phenolic hydroxyl groups on the target molecule are weakly acidic. At neutral pH, these groups can partially deprotonate, causing the analyte to exist in both ionized and non-ionized forms. This phenomenon leads to severe peak tailing and poor reproducibility. To suppress this ionization, we add a small concentration (0.1%) of an acid, such as formic or acetic acid, to both mobile phase components.[6][7] This ensures the analyte remains in a single, neutral state, resulting in sharp, symmetrical peaks.
-
Gradient Elution: An isocratic elution (constant mobile phase composition) is often insufficient to separate a target compound from impurities with varying polarities.[3] We will employ a linear gradient, starting with a high percentage of water and gradually increasing the percentage of acetonitrile. This allows for the elution of more polar impurities first, followed by the target compound, and finally, any more hydrophobic impurities.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the purification of this compound.
Instrumentation and Reagents
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV/Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size). |
| Solvents | HPLC-grade Acetonitrile, HPLC-grade Water. |
| Acid Modifier | Formic Acid (LC-MS grade). |
| Sample Solvent | Methanol (HPLC grade) or a 50:50 mixture of Acetonitrile/Water. |
| Filtration | 0.45 µm PTFE syringe filters. |
| Glassware | Volumetric flasks, beakers, collection tubes/flasks. |
Mobile Phase Preparation
-
Solvent A (Aqueous): To 999 mL of HPLC-grade water in a 1 L volumetric flask, add 1 mL of formic acid. Mix thoroughly.
-
Solvent B (Organic): To 999 mL of HPLC-grade acetonitrile in a 1 L volumetric flask, add 1 mL of formic acid. Mix thoroughly.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.
Sample Preparation
-
Dissolution: Accurately weigh the crude this compound. Dissolve it in a minimal amount of the sample solvent to create a concentrated stock solution (e.g., 20-50 mg/mL). Use sonication if necessary to aid dissolution.
-
Filtration: Draw the dissolved sample into a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove particulate matter that could clog the column or injector.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 4.0 mL/min |
| Gradient Program | 0-5 min: 40% B5-25 min: 40% to 80% B (Linear)25-28 min: 80% to 95% B (Wash)28-30 min: 95% B (Hold)30-31 min: 95% to 40% B (Return to Initial)31-40 min: 40% B (Equilibration) |
| Injection Volume | 100 - 500 µL (dependent on concentration and column loading capacity) |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Purification Workflow
-
System Equilibration: Purge the pumps with freshly prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform a blank injection (using the sample solvent) to ensure the system is clean and the baseline is free of ghost peaks.
-
Sample Injection: Inject the filtered, crude sample onto the equilibrated column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop collecting just after the peak returns to baseline. Use a fraction collector or manually collect fractions into labeled tubes.
-
Post-Purification Processing:
-
Purity Analysis: Combine the collected fractions containing the pure compound. Inject a small aliquot of this combined solution onto an analytical HPLC system to confirm purity (>98%).
-
Solvent Removal: Remove the acetonitrile and water from the pure fractions using a rotary evaporator. The presence of formic acid may require co-evaporation with a solvent like methanol.
-
Final Product: Lyophilize or dry the resulting solid/oil under high vacuum to obtain the final, purified this compound.
-
Visualization of the Purification Workflow
The following diagram outlines the logical flow of the entire purification process, from initial preparation to the final isolated product.
Caption: Workflow for the HPLC purification of this compound.
Protocol Validation and Optimization
A robust protocol must be a self-validating system. The purity of the final compound, confirmed by analytical HPLC, is the ultimate validation of this method.
-
Troubleshooting Poor Separation: If the target peak co-elutes with an impurity, consider the following optimizations:
-
Flatten the Gradient: Decrease the rate of change of %B per minute around the elution time of the target compound. This will increase the separation between closely eluting peaks.
-
Change Organic Modifier: Replace acetonitrile with methanol. This will alter the overall selectivity of the separation and may resolve challenging impurities.
-
Adjust Temperature: Increasing the column temperature can decrease viscosity and sometimes improve peak shape, while decreasing it can enhance retention and potentially improve resolution.[7]
-
-
Confirming Peak Identity: If a standard of this compound is available, a spike experiment (co-injecting the crude material with a small amount of the standard) can be performed to definitively identify the correct peak in the chromatogram.
Conclusion
This application note presents a scientifically grounded and detailed protocol for the preparative HPLC purification of this compound. By leveraging a standard C18 reversed-phase column with an acidified water/acetonitrile gradient, this method provides excellent resolution and yields a final product of high purity. The inclusion of detailed procedural steps, method rationale, and optimization guidelines makes this protocol a reliable tool for researchers in synthetic chemistry and pharmaceutical development.
References
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Google Books.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
-
Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. (2019). MDPI. Retrieved January 20, 2026, from [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023, November 18). YouTube. Retrieved January 20, 2026, from [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. (2019, April 9). AKJournals. Retrieved January 20, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 20, 2026, from [Link]
-
HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Recent developments in the HPLC separation of phenolic compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Pharmaceutical compounds. (2013, February 26). Google Patents.
-
A synthesis scheme for a sorbent for solid-phase extraction of benzoic acid from aqueous solutions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). YouTube. Retrieved January 20, 2026, from [Link]
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- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of Methyl 2,4-dihydroxy-5-isopropylbenzoate (MDIB). Aimed at researchers, scientists, and professionals in drug development, this guide outlines an integrated approach utilizing chromatographic and spectroscopic techniques. The methodologies are designed to ensure structural confirmation, purity assessment, and robust quality control. Each protocol is explained with a rationale for experimental choices, reflecting field-proven insights for reliable and reproducible results.
Introduction
This compound (MDIB) is an organic compound with the molecular formula C₁₁H₁₄O₄.[1] As a substituted benzoate, it possesses a core structure relevant in various chemical and pharmaceutical contexts, potentially as a synthetic intermediate or a molecule with inherent biological activity. Accurate and comprehensive characterization is paramount for its application, ensuring identity, purity, and consistency.
This guide details a multi-faceted analytical workflow, combining the separative power of chromatography with the definitive structural elucidation capabilities of spectroscopy. We will cover High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, and a suite of spectroscopic methods (NMR, FTIR, UV-Vis) for unambiguous structural confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of MDIB provides a foundational reference for its analysis.
| Property | Value | Source |
| IUPAC Name | methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | [2] |
| CAS Number | 943519-37-7 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1][3] |
| InChI Key | NAOCXJWZGXUTCQ-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | [2] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, polar-to-moderately-polar organic molecules like MDIB. The compound's phenolic hydroxyl groups and ester moiety make it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid (e.g., formic or acetic acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl groups, ensuring a single, sharp, and symmetrical peak shape for accurate quantification.[4] UV detection is chosen due to the strong chromophore of the substituted benzene ring.
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard for purity analysis. A Photodiode Array (PDA) detector is preferred for peak purity analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds.[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common, effective mobile phase for phenolic compounds. Acetonitrile offers good UV transparency and low viscosity. |
| Elution Mode | Isocratic: 60:40 (A:B) or Gradient | An isocratic method is simpler and more robust for routine QC. A gradient may be needed if impurities with very different polarities are expected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[6] |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity.[7] |
| Detection λ | 258 nm and 296 nm | These wavelengths correspond to the absorption maxima for the dihydroxybenzoate chromophore, ensuring high sensitivity.[8] |
| Sample Prep. | Accurately weigh ~10 mg of MDIB into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase (or a 50:50 mix of ACN/Water) to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection. | Ensures sample is free of particulates and is at a concentration suitable for UV detection. |
Data Interpretation: The primary output is a chromatogram showing peaks as a function of time. The MDIB peak should be sharp and symmetrical. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A PDA detector can further assess peak purity by comparing spectra across the peak.
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. MDIB, being a methyl ester, is sufficiently volatile for GC analysis. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer fragments the molecule in a reproducible manner, creating a unique "fingerprint" mass spectrum that confirms its identity. Electron Ionization (EI) is used as a standard, robust ionization technique that yields extensive, library-searchable fragmentation patterns.[9]
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Instrument | GC-MS System | Standard for volatile compound identification. |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 100°C, hold 1 min.Ramp to 280°C at 15°C/min.Hold for 5 min. | A typical temperature program that allows for separation of lower-boiling impurities before eluting the main compound. |
| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible, library-comparable fragmentation.[9] |
| Mass Range | 40 - 350 amu | Covers the expected range from small fragments to the molecular ion. |
| Sample Prep. | Prepare a ~100 µg/mL solution of MDIB in a volatile solvent like Ethyl Acetate or Dichloromethane. | The solvent must be volatile and not interfere with the analyte peak. |
Predicted Mass Spectrum & Fragmentation: The mass spectrum provides the definitive structural proof. Key expected fragments for MDIB (MW=210.23) are:
| m/z Value | Ion Identity | Rationale for Formation |
| 210 | [M]⁺ | Molecular Ion |
| 195 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 179 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 167 | [M - C₃H₇]⁺ | Loss of the isopropyl radical (a stable secondary radical). |
| 151 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 123 | [C₇H₃O₃]⁺ | Benzoyl-type cation after loss of isopropyl and subsequent rearrangement. |
Workflow Diagram:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Solvents like DMSO-d₆ are often preferred as they can resolve the exchangeable hydroxyl (-OH) protons, which might be broadened or absent in CDCl₃.
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Solvent | DMSO-d₆ or CDCl₃ |
| Experiments | ¹H, ¹³C, DEPT-135, COSY, HSQC |
| Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Concentration | ~10-20 mg/mL |
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz):
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.5 | br s | 1H | Ar-OH (at C2) | Intramolecular H-bonding to ester C=O causes significant downfield shift. |
| ~9.5 | br s | 1H | Ar-OH (at C4) | Freer phenolic proton, downfield shift. |
| ~7.2 | s | 1H | Ar-H (at C6) | Aromatic proton ortho to the ester group. |
| ~6.4 | s | 1H | Ar-H (at C3) | Aromatic proton ortho to two hydroxyl groups, shielded. |
| 3.80 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester.[10] |
| 3.15 | sept | 1H | -CH(CH₃)₂ | Isopropyl methine proton, split by 6 neighboring methyl protons (n+1=7). |
| 1.15 | d | 6H | -CH(CH₃)₂ | Two equivalent methyl groups, split into a doublet by the methine proton. |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170.0 | C=O (Ester) |
| ~160.0 | C4-OH |
| ~158.0 | C2-OH |
| ~135.0 | C5-isopropyl |
| ~125.0 | C6 |
| ~110.0 | C1 |
| ~105.0 | C3 |
| ~52.0 | -OCH₃ |
| ~28.0 | -CH(CH₃)₂ |
| ~23.0 | -CH(CH₃)₂ |
Workflow Diagram:
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a rapid and reliable method to confirm the presence of key structural features like hydroxyl, carbonyl, and aromatic rings.
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrument | FTIR Spectrometer |
| Technique | Attenuated Total Reflectance (ATR) or KBr Pellet |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3050 - 3000 | C-H stretch | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Aliphatic C-H (isopropyl, methyl)[11] |
| ~1680 - 1650 | C=O stretch | Conjugated Ester C=O |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ester/Aryl ether C-O |
UV-Visible (UV-Vis) Spectroscopy
Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. For MDIB, the substituted benzene ring acts as a strong chromophore. This technique is primarily used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detector wavelength in HPLC to achieve maximum sensitivity.[8]
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrument | Dual-beam UV-Vis Spectrophotometer |
| Solvent | Methanol or Ethanol (HPLC Grade) |
| Scan Range | 200 - 400 nm |
| Sample Prep. | Prepare a dilute solution (~5-10 µg/mL) in the chosen solvent. Use the same solvent as a blank. |
Expected Results: Based on the 2,4-dihydroxybenzoate structure, MDIB is expected to exhibit strong absorption maxima.
-
λmax₁: ~258 nm
-
λmax₂: ~296 nm
These values confirm the optimal wavelengths for HPLC analysis.[8]
Conclusion
The comprehensive characterization of this compound is effectively achieved through an integrated analytical strategy. RP-HPLC provides reliable purity data, while GC-MS offers definitive identity confirmation through its unique mass fragmentation pattern. The collective spectroscopic data from NMR, FTIR, and UV-Vis analysis corroborates these findings, providing an unambiguous elucidation of the molecular structure and its functional groups. Following these detailed protocols will enable researchers and quality control professionals to generate accurate, reliable, and reproducible data for MDIB.
References
- Vertex AI Search. FTIR of methyl 2,4-dihydroxy-3,6-dimethyl-5-(propan-2'-yloxy)benzoate.
- Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. (n.d.). National Center for Biotechnology Information.
- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate.
- Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. (2015). Spectroscopy Online.
- PubChem. Isopropyl Benzoate. National Center for Biotechnology Information.
- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (2012). The Royal Society of Chemistry.
- Sigma-Aldrich. Methyl 2,4-dihydroxybenzoate.
- Computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. (n.d.).
- PubChem. Methyl 2,4-dihydroxy-6-propylbenzoate. National Center for Biotechnology Information.
- The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... (n.d.). ResearchGate.
- A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). National Center for Biotechnology Information.
- ChemicalBook. Isopropyl Benzoate(939-48-0) 13C NMR spectrum.
- Sunway Pharm Ltd. This compound.
- ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... (n.d.). ResearchGate.
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate.
- Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)benzoate. (2018). MDPI.
- Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. (n.d.). National Center for Biotechnology Information.
- BenchChem. Analysis of Isopropyl Benzoate and Its Impurities by GC-MS.
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences.
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- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate.
- SIELC Technologies. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid.
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
- RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate.
- UV-visible absorption spectra of methyl red solution measured in basic.... (n.d.). ResearchGate.
- A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. (n.d.). IJNRD.
- The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). National Center for Biotechnology Information.
- (PDF) The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods. (2025). ResearchGate.
- A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. (2024). IJPPR.
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Application Notes & Protocols for In Vitro Biological Evaluation of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Introduction: Unveiling the Potential of a Substituted Benzoate
Methyl 2,4-dihydroxy-5-isopropylbenzoate is a phenolic compound belonging to the dihydroxybenzoic acid family. Its structure, characterized by a benzene ring with two hydroxyl groups, an isopropyl group, and a methyl ester, suggests a high potential for diverse biological activities. The hydroxyl groups, in particular, are potent hydrogen donors, predisposing the molecule to strong antioxidant activity. This core structure is found in numerous natural products and synthetic compounds that exhibit significant pharmacological effects.
This guide provides a comprehensive overview of key in vitro assays to characterize the biological profile of this compound. The protocols are designed for researchers in drug discovery, cosmetology, and life sciences, offering not just procedural steps, but the underlying scientific rationale to ensure robust and reproducible results. We will explore its potential as an inhibitor of enzymes critical to skin aging and hyperpigmentation, its anti-inflammatory and antioxidant capabilities, and its potential as an antimicrobial and anticancer agent.
Section 1: Enzyme Inhibition Assays for Cosmeceutical Applications
The cosmetic and dermatological fields continuously seek novel agents that can mitigate the visible signs of aging and uneven skin tone. Key enzymatic targets include tyrosinase (implicated in melanin production) and elastase (involved in the degradation of skin elastin).
Tyrosinase Inhibition Assay: A Gateway to Skin Lightening
Scientific Rationale: Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Uncontrolled production of melanin leads to hyperpigmentation issues like age spots and melasma.[3] Inhibiting tyrosinase is a primary strategy for developing skin-lightening agents.[1] The dihydroxy-phenyl structure of the test compound makes it a prime candidate for tyrosinase inhibition.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Protocol: Spectrophotometric Tyrosinase Inhibition Assay
Materials:
-
This compound
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Kojic Acid (Positive Control)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.5)[4]
-
DMSO (for dissolving compound)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and Kojic Acid in DMSO. Further dilute with phosphate buffer to achieve a range of working concentrations.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 1000 units/mL).[4]
-
Prepare a solution of L-DOPA in phosphate buffer (e.g., 1 mM).[4]
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of the test compound solution at various concentrations.
-
Positive Control Wells: 20 µL of Kojic Acid solution.
-
Negative Control Well: 20 µL of buffer/DMSO solution.
-
Add 170 µL of phosphate buffer to each well.
-
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of the tyrosinase solution to each well.
-
Mix gently and incubate the plate at 37°C for 10 minutes.[4]
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 475-490 nm. The formation of dopachrome results in a colored product.[3]
-
Take readings every minute for a specified period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of tyrosinase inhibition for each concentration using the following formula:
-
% Inhibition = [(V_control - V_sample) / V_control] x 100
-
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Elastase Inhibition Assay: Protecting Skin's Elasticity
Scientific Rationale: Neutrophil elastase is a serine protease that degrades elastin, a key protein responsible for the elasticity and resilience of the skin and other tissues.[5] Overactivity of elastase contributes to the loss of skin firmness and the formation of wrinkles. Therefore, inhibitors of elastase are valuable for anti-aging skincare formulations.
Protocol: Fluorogenic Elastase Inhibition Assay
Materials:
-
This compound
-
Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE) (EC 3.4.21.37)[6][7]
-
Fluorogenic peptide substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Tris-HCl Buffer (e.g., 0.1 M, pH 8.0)[6]
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compound and positive control in DMSO to create stock solutions. Serially dilute with Tris-HCl buffer to obtain final assay concentrations.
-
Prepare the elastase enzyme solution in buffer.
-
Prepare the fluorogenic substrate solution in buffer.
-
-
Assay Setup: In a 96-well black plate, add:
-
Test Wells: 20 µL of the test compound solution.
-
Positive Control Wells: 20 µL of the positive control solution.
-
Negative Control Well: 20 µL of buffer/DMSO solution.
-
Add 160 µL of Tris-HCl buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Reaction Initiation & Measurement:
-
Add 10 µL of the fluorogenic substrate solution to each well to start the reaction.
-
Immediately measure the fluorescence intensity over time. Proteolysis of the substrate releases the fluorophore (AMC), leading to an increase in fluorescence.[5]
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of elastase inhibition using the formula:
-
% Inhibition = [(V_control - V_sample) / V_control] x 100
-
-
Calculate the IC50 value by plotting % inhibition against the log of the compound concentration.
-
Section 2: Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are intertwined processes that underpin many diseases and the aging process. Evaluating a compound's ability to modulate these pathways is crucial.
Lipoxygenase (LOX) Inhibition Assay
Scientific Rationale: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[8] Inhibition of LOX is a key mechanism for anti-inflammatory drugs.[9] This assay measures the ability of the test compound to prevent the LOX-catalyzed conversion of linoleic acid to hydroperoxy-linoleic acid.
Arachidonic Acid Cascade Diagram:
Caption: Role of Lipoxygenase (LOX) in the inflammatory cascade.
Protocol: Spectrophotometric LOX Inhibition Assay
Materials:
-
This compound
-
Soybean Lipoxygenase (LOX) (EC 1.13.11.12)
-
Linoleic Acid (Substrate)
-
Quercetin or Nordihydroguaiaretic acid (NDGA) (Positive Control)[9]
-
Borate Buffer (0.2 M, pH 9.0) or Phosphate Buffer (0.1 M, pH 8.0)[9][10]
-
96-well UV-transparent microplate
-
UV-Vis microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., 70% ethanol or DMSO).[9] Dilute with buffer for working solutions.
-
Prepare the LOX enzyme solution in buffer.
-
Prepare the linoleic acid substrate solution in buffer.
-
-
Assay Setup:
-
In a quartz cuvette or UV-transparent plate, add the buffer, the test compound solution, and the enzyme solution.
-
Incubate the mixture at 25°C for 10 minutes.[9]
-
-
Reaction Initiation & Measurement:
-
Data Analysis:
-
Calculate the reaction rate (V) from the initial linear portion of the absorbance vs. time curve.
-
Determine the percentage of LOX inhibition using the formula:
-
% Inhibition = [(V_control - V_sample) / V_control] x 100
-
-
Calculate the IC50 value from the dose-response curve.
-
DPPH Radical Scavenging Assay
Scientific Rationale: Oxidative stress, caused by an imbalance of free radicals and antioxidants, damages cells and contributes to aging and disease.[11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[11] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[11]
Protocol: DPPH Radical Scavenging
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic Acid or Trolox (Positive Control)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
-
Prepare stock solutions of the test compound and positive control in methanol at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the test compound or control solutions to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
-
Incubation:
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.[11]
-
-
Data Analysis:
-
A blank reading should be taken with methanol only. A control reading is taken with methanol and the DPPH solution.
-
Calculate the percentage of scavenging activity using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Determine the IC50 value (also referred to as EC50 in some literature), which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Section 3: Antiproliferative and Antimicrobial Assays
Anticancer Activity: MTT Cell Viability Assay
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to screen compounds for their potential to inhibit cancer cell growth.[12][14]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 breast cancer, HepG2 liver cancer)[13][15]
-
Normal cell line for selectivity testing (e.g., HEK-293)[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[13] Gently shake the plate for 10 minutes.
-
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability:
-
% Viability = (Abs_sample / Abs_control) x 100
-
-
Determine the IC50 value, the concentration that reduces cell viability by 50%.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] Phenolic compounds are known to possess antimicrobial properties.[17][18]
Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Standard antibiotics (e.g., Gentamicin, Nystatin) as positive controls[17]
-
Sterile 96-well microplates
Procedure:
-
Inoculum Preparation: Culture the microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria).[16] Dilute this suspension in broth to achieve the final inoculum concentration (approx. 5 x 10⁵ CFU/mL).
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth + compound, no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.[17]
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Summary of Potential Activities & Illustrative Data
The following table summarizes the described assays and provides a template for presenting results. Note: The IC50 values are hypothetical examples for illustrative purposes only.
| Assay Type | Target/Principle | Endpoint Measurement | Positive Control | Illustrative IC50 (µM) |
| Tyrosinase Inhibition | Enzyme Inhibition / Dopachrome formation | Absorbance at ~490 nm | Kojic Acid | 25.5 |
| Elastase Inhibition | Enzyme Inhibition / Fluorophore release | Fluorescence at ~450 nm | Sivelestat | 42.1 |
| LOX Inhibition | Enzyme Inhibition / Conjugated diene formation | Absorbance at 234 nm | Quercetin | 15.8 |
| DPPH Scavenging | Free Radical Neutralization | Absorbance at 517 nm | Ascorbic Acid | 33.7 |
| MTT Cytotoxicity | Inhibition of Cell Viability / Formazan formation | Absorbance at ~570 nm | Doxorubicin | 78.2 (MCF-7) |
| Antimicrobial (MIC) | Inhibition of Microbial Growth | Visual Turbidity | Gentamicin | 128 (µg/mL for S. aureus) |
References
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- BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit.
- Cui, L., et al. (2019).
- Stadler, M., et al. (2008). Elastase Inhibition Assay With Peptide Substrates - An Example for the Limited Comparability of in Vitro Results. PubMed.
- Gülçin, İ., et al. (2018). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- Das, A.B., et al. (2022). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.
- ResearchGate. (n.d.). The assays for tyrosinase inhibitory activity of the hits.
- Jo, S., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)
- Basilicata, M.G., et al. (2024). Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. MDPI.
- Muchtaridi, M., et al. (2020). Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents. NIH.
- Sigma-Aldrich. (n.d.). Enzymatic Assay of Elastase (EC 3.4.21.36).
- S. N., S., & D., M. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract.
- Rollando, R., et al. (2019). Antioxidant Activity and Lipoxygenase Enzyme Inhibition Assay with Total Flavonoid Assay of Garcinia porrecta Laness. Stem Bark Extracts. Pharmacognosy Journal.
- Khan, I., et al. (2024).
- Hussain, S., et al. (2022). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate.
- Naz, S., et al. (2013). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)
- Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
- Wu, J., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. PubMed.
- Mans, D.R.A., et al. (2022). In vitro Anti-inflammatory and Antioxidant Activities as well as Phytochemical Content of the Fresh Stem Juice from Montrichardia arborescens Schott (Araceae). Pharmacognosy Journal.
- Benthem, L., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
- Al-Abdullah, A.S., et al. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal plants. Semantic Scholar.
- Kalinowska-Lis, U., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
- ResearchGate. (2025). In Vitro Evaluation of Antioxidant Activity of Methanolic Extracts of Selected Mangrove Plants.
- Jainul, M.A., et al. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy.
- Ellegård, B., et al. (1994). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica.
- Longdom Publishing. (n.d.). In Vitro Evaluation of Antioxidant Activity of Methanolic Extract.
- Naz, S., et al. (2013). Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)
- Olorunnisola, O.S., et al. (2014). In Vitro and In Vivo Antioxidant Properties of Taraxacum officinale in Nω-Nitro-l-Arginine Methyl Ester (L-NAME)
- BenchChem. (2025). Application Notes and Protocols for Antimicrobial and Antioxidant Assays of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- Jainul, M.A., et al. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa. Biomedical Research and Therapy.
- Woodhead, A.J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed.
- Rather, I.A., et al. (2022). In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line. MDPI.
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Topic: A Comprehensive Guide to Antimicrobial Activity Screening of Methyl 2,4-dihydroxy-5-isopropylbenzoate
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of Methyl 2,4-dihydroxy-5-isopropylbenzoate. As a substituted hydroxybenzoate, this molecule belongs to the broad class of phenolic compounds, which are widely recognized for their potential as antimicrobial agents. This document details a tiered screening approach, from initial qualitative assessments to quantitative determinations of inhibitory and bactericidal concentrations, and finally to dynamic killing kinetics. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to ensure data integrity, reproducibility, and scientific rigor for researchers in microbiology, natural product chemistry, and drug development.
Introduction: The Scientific Rationale
This compound is a phenolic compound, a class of molecules characterized by a hydroxyl group attached to an aromatic ring. The antimicrobial potential of phenolics has been extensively documented. Their efficacy is often linked to their chemical structure, including the number and position of hydroxyl groups and the nature of other substitutions, which influence their lipophilicity and reactivity.[1]
Hypothesized Mechanism of Action
The antimicrobial action of phenolic compounds is typically multifaceted, making the development of resistance more challenging for microorganisms. Based on its structure, the primary mechanisms of action for this compound are hypothesized to be:
-
Cell Membrane Disruption: Phenolic compounds can integrate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately causing cell death.[1][2]
-
Protein Denaturation and Enzyme Inhibition: The hydroxyl groups can form hydrogen bonds with microbial proteins, including critical enzymes, altering their conformation and inactivating them.[1][3] This can disrupt vital metabolic pathways.
-
Induction of Oxidative Stress: Some phenolics can generate reactive oxygen species (ROS), leading to damage of DNA, proteins, and lipids within the microbial cell.[1][3]
These synergistic actions provide a strong basis for investigating this compound as a potential antimicrobial agent.
Caption: Hypothesized antimicrobial mechanisms of a phenolic compound.
Tier 1: Preliminary Screening by Agar Diffusion Methods
Diffusion assays are rapid, cost-effective methods for initial screening to qualitatively assess antimicrobial activity.[4][5] They are based on the principle of a compound diffusing through a solid agar medium to inhibit the growth of a lawn of bacteria.[6]
Agar Disk Diffusion (Kirby-Bauer Method)
This is the most common qualitative assay, ideal for purified compounds.[7][8]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown overnight. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of thetube, and streak the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° after each streaking to ensure even coverage.[7][8]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[9] Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound onto the agar surface. Gently press each disk to ensure complete contact.[10]
-
Controls:
-
Positive Control: A disk with a standard antibiotic (e.g., Gentamicin).
-
Negative Control: A disk with the solvent used to dissolve the test compound.[11]
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[10]
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in mm), including the disk diameter.[9]
Agar Well Diffusion
This method is an alternative to disk diffusion and is particularly useful for extracts or solutions that are not easily adsorbed onto paper disks.[12][13]
Protocol:
-
Plate Preparation: Prepare and inoculate MHA plates as described in the disk diffusion protocol (Steps 1 & 2).
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[12][14]
-
Sample Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.[12]
-
Controls: Use separate wells for positive (standard antibiotic) and negative (solvent) controls.
-
Pre-diffusion (Optional but Recommended): Let the plates sit at 4°C for 1-2 hours to allow the compound to diffuse before bacterial growth begins.[14]
-
Incubation & Measurement: Incubate as described above and measure the diameter of the inhibition zone.
Caption: Experimental workflow for agar diffusion screening methods.
Tier 2: Quantitative Assays for Potency Determination
Following a positive preliminary screen, quantitative methods are essential to determine the precise concentrations at which a compound exhibits antimicrobial effects.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[15] This method is considered the gold standard for quantitative susceptibility testing.[16]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
Plate Inoculation: Add an equal volume of the standardized inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing only inoculated broth (no compound).
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] It is a critical step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[19]
Protocol:
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a fixed volume (e.g., 10 µL) and plate it onto a fresh, antibiotic-free MHA plate.[20] Also, plate from the growth control well to ensure the initial inoculum was viable.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[18] An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[18][21]
Caption: Workflow for determining MIC and subsequent MBC.
Tier 3: Advanced Characterization with Time-Kill Kinetics
Time-kill assays provide dynamic information on the rate and extent of antimicrobial activity over time.[22] This is crucial for understanding whether an agent's effect is rapid or slow and concentration-dependent.
Protocol:
-
Preparation: In sterile tubes, prepare CAMHB containing the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-compound growth control.[22]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Immediately after inoculation (T=0) and at subsequent predefined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[22][23]
-
Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a known volume of appropriate dilutions onto MHA plates.[22]
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies on plates yielding 30-300 colonies. Calculate the CFU/mL for each time point.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22][24] A bacteriostatic effect is observed when there is a prevention of growth or a <3-log₁₀ reduction.[24]
Caption: A streamlined workflow for the time-kill kinetics assay.
Data Presentation and Interpretation
Organizing results in a clear, standardized format is critical for comparison and analysis.
Table 1: Example Data Summary for Agar Diffusion Assays
| Test Organism | Compound Conc. (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Gentamicin 10µg) | Negative Control (Solvent) |
|---|---|---|---|---|
| S. aureus ATCC 29213 | 50 | 18 | 25 | 0 |
| E. coli ATCC 25922 | 50 | 14 | 22 | 0 |
Table 2: Example Data Summary for MIC/MBC Assays
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| S. aureus ATCC 29213 | 64 | 128 | 2 | Bactericidal |
| E. coli ATCC 25922 | 128 | >512 | >4 | Bacteriostatic |
Table 3: Example Data from Time-Kill Assay for S. aureus
| Time (h) | Growth Control (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
|---|---|---|---|
| 0 | 5.70 | 5.68 | 5.69 |
| 4 | 7.20 | 4.15 | 3.50 |
| 8 | 8.50 | 2.51 | <2.00 |
| 24 | 9.10 | <2.00 | <2.00 |
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The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (n.d.). MDPI. Retrieved from [Link]
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Screening methods for natural products with antimicrobial activity: A review of the literature. (2025, August 5). ScienceDirect. Retrieved from [Link]
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Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. Retrieved from [Link]
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THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series. Retrieved from [Link]
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Future Antimicrobials: Natural and Functionalized Phenolics. (2023, January 22). PubMed Central. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. Retrieved from [Link]
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Antimicrobial Properties and Mechanism of Action of Some Plant Extracts Against Food Pathogens and Spoilage Microorganisms. (n.d.). Frontiers. Retrieved from [Link]
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Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (2005). PubMed. Retrieved from [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals. Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
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The antibacterial activity for plant extracts by agar well diffusion... (n.d.). ResearchGate. Retrieved from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved from [Link]
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ASTM E2315 - Liquid Suspension Time-Kill Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of the Anticancer Activity of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoate Derivative
The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern drug discovery. Natural products and their synthetic derivatives have historically been a rich source of anticancer compounds. Methyl 2,4-dihydroxy-5-isopropylbenzoate is a unique phenolic compound whose structural motifs suggest a potential for biological activity. While extensive research exists on the anticancer properties of various phenolic compounds and benzoate derivatives, which are known to induce apoptosis and cause cell cycle arrest, the specific anticancer potential of this compound remains largely unexplored.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the in vitro anticancer activity of this, and structurally similar, novel compounds.
These application notes are designed to be a practical, hands-on guide, moving beyond a simple recitation of steps to explain the causality behind experimental choices. By adhering to the principles of scientific integrity, the protocols described herein are designed as self-validating systems, ensuring the generation of robust and reproducible data.
Section 1: Initial Cytotoxicity Screening - The Gateway to Mechanistic Studies
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines.[4][5][6] This primary screening provides crucial information on the dose-dependent inhibitory effects of the compound and helps in determining the concentration range for subsequent mechanistic assays. The Sulforhodamine B (SRB) assay is a highly reliable and reproducible colorimetric method for assessing cytotoxicity based on the measurement of cellular protein content.[7][8]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the number of living cells.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: After incubation, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
Data Analysis and Interpretation:
The percentage of cell viability is calculated using the following formula:
% Viability = (OD of treated cells / OD of control cells) x 100
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | 25.5 |
| A549 (Lung Cancer) | 42.1 |
| HCT116 (Colon Cancer) | 35.8 |
| Normal Fibroblasts | > 100 |
Section 2: Delving Deeper - Apoptosis and Cell Cycle Analysis
A promising anticancer agent should ideally induce programmed cell death (apoptosis) in cancer cells with minimal effect on normal cells.[9][10] Investigating the induction of apoptosis and its effect on the cell cycle are critical next steps to elucidate the compound's mechanism of action.[11]
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[11][12]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
The flow cytometry data will generate a quadrant plot:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates apoptosis induction.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes.[13] Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, leading to apoptosis.[14] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and ensure PI only binds to DNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation:
The flow cytometer will generate a histogram of DNA content. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase in the treated samples compared to the control suggests cell cycle arrest at that checkpoint. A sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams are invaluable tools for visualizing complex experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.
Caption: Hypothetical signaling pathway for the induction of apoptosis and cell cycle arrest.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the anticancer activity of this compound. Positive results from these assays, such as potent cytotoxicity against cancer cell lines, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for further investigation.
Future studies could include:
-
Western Blot Analysis: To investigate the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
-
Reactive Oxygen Species (ROS) Assay: To determine if the compound induces oxidative stress in cancer cells.
-
In vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
By following a systematic and mechanistically driven approach, researchers can effectively characterize the anticancer potential of novel compounds and contribute to the development of the next generation of cancer therapeutics.
References
-
Wikipedia. (2023, October 26). Cell cycle analysis. Retrieved from [Link][16]
-
Gómez, G., Voller, M., & Leiva, L. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339.[4]
-
Molecular Cell Biology. (2021, November 29). Cell cycle analysis by flow cytometry [Video]. YouTube. [Link][14]
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link][13]
-
Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.[5][6][17]
-
Ochoa-Puentes, C., & Chaparro-Gutiérrez, J. J. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 26(7), 1735-1741.[9]
-
Merck Millipore. (n.d.). Apoptosis Assay Chart. Retrieved from [Link][18]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84.[6][17]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.[7]
-
D'Arcy, M. (2019). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 10(3), 223.[19]
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Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.[5][6][17]
-
Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link][12]
-
Nieto, M. A. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Topics in Medicinal Chemistry, 17(23), 2614-2624.[20]
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JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol [Video]. YouTube. [Link][21]
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Scilit. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Retrieved from [Link][22]
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Jatav, R. S., Singh, P., Kumar, R., Bhardwaj, R., & Singh, N. (2018). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. IUCrData, 3(11), x181643.[23]
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Mallavadhani, U. V., Sahoo, L., & Nayak, S. (2020). Isolation, Chemical Modification, and Anticancer Activity of Major Metabolites of the Lichen Parmotrema mesotropum. Journal of Natural Products, 83(10), 2979-2989.[1]
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Aravind, S. R., Kumar, J. S., & Kumar, R. S. (2020). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. AMB Express, 10(1), 1-12.[2]
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Chen, Y. L., Chen, Y. C., Chen, Y. J., Chen, C. H., Chen, Y. L., & Chen, C. H. (2020). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. European Journal of Medicinal Chemistry, 203, 112540.[24]
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CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative. Retrieved from [Link][25]
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Hung, C. C., & Chen, Y. J. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809.[3]
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Hussain, S., Liufang, H., Shah, S. M., & Li, S. (2022). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. Asian Pacific Journal of Cancer Prevention, 23(9), 3121-3130.[26]
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Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Retrieved from [27]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link][28]
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The Versatile Precursor: Methyl 2,4-dihydroxy-5-isopropylbenzoate in Synthetic Chemistry
Introduction: Unveiling the Potential of a Substituted Phenolic Ester
Methyl 2,4-dihydroxy-5-isopropylbenzoate is a polysubstituted aromatic compound belonging to the family of dihydroxybenzoic acid esters. Its structure, featuring a resorcinol moiety (2,4-dihydroxy substitution), an isopropyl group, and a methyl ester, presents a unique combination of reactive sites. This configuration makes it a valuable precursor in organic synthesis, particularly for constructing more complex molecules with potential applications in pharmaceuticals and materials science. The electron-donating hydroxyl and isopropyl groups activate the aromatic ring towards electrophilic substitution, while the two distinct hydroxyl groups and the ester functionality offer handles for a variety of chemical transformations.
This guide provides a comprehensive overview of the synthesis and potential applications of this compound. We will delve into detailed protocols for its preparation from its corresponding carboxylic acid and explore its utility as a building block for creating novel heterocyclic systems and other functionalized molecules. The causality behind experimental choices and the validation inherent in the protocols are emphasized to ensure scientific integrity and reproducibility.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the precursor's properties is fundamental for its effective use.
| Property | Value |
| CAS Number | 943519-37-7[1] |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | methyl 2,4-dihydroxy-5-propan-2-ylbenzoate[1] |
| Appearance | (Predicted) White to off-white solid |
While specific experimental spectroscopic data for the methyl ester is not widely published, the data for the parent acid, 2,4-dihydroxy-5-isopropylbenzoic acid, provides a strong reference for characterization[2].
| Spectroscopic Data for 2,4-Dihydroxy-5-isopropylbenzoic acid | |
| ¹H NMR (400 MHz, CD₃OD) | δ 7.68 (s, 1H), 6.35 (s, 1H), 3.25-3.22 (m, 1H), 1.27 (d, J = 4.0 Hz, 6H)[2] |
| ¹³C NMR (100 MHz, CD₃OD) | δ 173.8, 163.3, 163.1, 129.2, 128.7, 105.4, 103.1, 27.7, 23.2[2] |
Synthesis of the Precursor: A Two-Step Approach
The preparation of this compound can be efficiently achieved through a two-step process: first, the synthesis of the parent carboxylic acid, followed by its esterification.
Step 1: Synthesis of 2,4-Dihydroxy-5-isopropylbenzoic Acid
A plausible and effective method for synthesizing the parent acid is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. In this case, 4-isopropylresorcinol serves as the starting material. The reaction proceeds by treating the phenoxide with carbon dioxide under pressure to introduce a carboxyl group, primarily at the ortho-position to one of the hydroxyl groups.
Caption: Workflow for the Kolbe-Schmitt carboxylation of 4-isopropylresorcinol.
Protocol 1: Synthesis of 2,4-Dihydroxy-5-isopropylbenzoic Acid via Kolbe-Schmitt Reaction
-
Rationale: The Kolbe-Schmitt reaction is a well-established industrial process for the synthesis of hydroxybenzoic acids[3]. The use of potassium hydroxide is known to favor para-carboxylation relative to the starting phenol, but with the highly activated resorcinol system, carboxylation occurs readily at the available ortho-position.
-
Materials:
-
4-Isopropylresorcinol
-
Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO₂) gas
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a suitable round-bottom flask, dissolve 4-isopropylresorcinol (1.0 eq) in an aqueous solution of potassium hydroxide (2.2 eq).
-
Remove the water under reduced pressure and gentle heating to obtain the dry dipotassium salt.
-
Transfer the solid phenoxide to a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to 100 atm and heat to 150 °C for 6 hours with stirring.
-
After cooling, carefully vent the autoclave. Dissolve the solid residue in a minimum amount of hot water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated sulfuric acid. This will precipitate the crude product.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
For purification, recrystallize the crude product from a suitable solvent system such as water or an ethanol/water mixture. Dry the purified crystals under vacuum.
-
-
Validation: The product should be characterized by ¹H and ¹³C NMR spectroscopy and compared with the literature data[2]. The melting point should also be determined.
Step 2: Esterification to this compound
With the carboxylic acid in hand, a standard Fischer esterification provides the target methyl ester in high yield.
Caption: Fischer esterification of the precursor acid to the target methyl ester.
Protocol 2: Synthesis of this compound
-
Rationale: Fischer esterification is a classic, acid-catalyzed equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate.
-
Materials:
-
2,4-Dihydroxy-5-isopropylbenzoic Acid
-
Methanol (anhydrous)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 2,4-dihydroxy-5-isopropylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.
-
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The NMR spectra should show the appearance of a methyl singlet around 3.8-3.9 ppm, characteristic of the methyl ester.
Application Notes: The Precursor in Action
This compound is a versatile platform for synthesizing more complex molecules. Its key reactive sites are the two phenolic hydroxyl groups and the activated aromatic ring.
Application 1: Synthesis of Chromone Derivatives
The 2,4-dihydroxy substitution pattern is ideal for the synthesis of chromones, a class of heterocyclic compounds with a wide range of biological activities[4][5]. A common route involves the Kostanecki-Robinson reaction or similar cyclization strategies. A representative pathway would involve acylation of one hydroxyl group followed by an intramolecular Claisen condensation.
Caption: General workflow for the synthesis of a chromone derivative.
Protocol 3: Synthesis of 7-Hydroxy-6-isopropyl-4-oxo-4H-chromene-2-carboxylic acid methyl ester (A Representative Chromone)
-
Rationale: This protocol is based on well-established methods for chromone synthesis from 2-hydroxyacetophenone derivatives[6]. The reaction starts with the selective acylation of the more reactive 4-hydroxyl group, followed by a Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization to form the chromone ring.
-
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Selective Acylation: Dissolve this compound (1.0 eq) in pyridine at 0 °C. Slowly add acetyl chloride (1.1 eq). Stir at room temperature for 2-4 hours. Quench with water and extract with ethyl acetate. The crude product, primarily the 4-acylated ester, is used in the next step.
-
Baker-Venkataraman Rearrangement: Dissolve the acylated intermediate in pyridine and add powdered KOH (3.0 eq). Stir the mixture at room temperature for 3 hours. Pour the reaction mixture into ice-cold dilute HCl to precipitate the diketone intermediate.
-
Cyclization: Heat the diketone intermediate in a mixture of glacial acetic acid and a few drops of concentrated HCl at reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water. The precipitated chromone derivative is collected by filtration, washed with water, and purified by recrystallization.
-
-
Validation: The formation of the chromone ring can be confirmed by NMR spectroscopy, observing characteristic shifts for the protons on the pyrone ring, and by the disappearance of the phenolic proton signal involved in the cyclization.
Application 2: Regioselective O-Alkylation
The two hydroxyl groups on the ring exhibit different reactivities. The 4-OH group is generally more nucleophilic than the 2-OH group, which is sterically hindered and can be involved in intramolecular hydrogen bonding with the ester carbonyl. This difference allows for regioselective alkylation at the 4-position under controlled conditions.
Protocol 4: Regioselective 4-O-Alkylation
-
Rationale: The regioselectivity of O-alkylation of dihydroxybenzoic esters is influenced by the base and solvent system. A mild base like potassium carbonate in a polar aprotic solvent preferentially deprotonates the more acidic and accessible 4-OH group, leading to selective alkylation at this position[7].
-
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to isolate the 4-O-alkylated product.
-
-
Validation: ¹H NMR spectroscopy is a powerful tool to confirm the regioselectivity. The disappearance of one of the phenolic OH signals and the appearance of new signals corresponding to the introduced alkyl group (e.g., benzylic protons) will confirm the reaction. NOE experiments can be used to definitively establish the position of alkylation.
Conclusion and Future Outlook
This compound, while not extensively documented in the literature as a synthetic precursor, holds significant untapped potential. Its synthesis from readily available materials is straightforward, and its functional groups provide a rich platform for a variety of chemical transformations. The protocols outlined here for its synthesis and proposed applications in chromone formation and selective alkylation serve as a robust starting point for researchers. These pathways open doors to the creation of novel molecules with potentially interesting biological or material properties, underscoring the importance of exploring the synthetic utility of such versatile building blocks. Further research into the applications of this precursor is warranted and could lead to the discovery of new lead compounds in drug discovery and novel materials in chemical science.
References
-
J&K Scientific. This compound | 943519-37-7. Available from: [Link]
-
Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36.
- Shanthi, B., & Palanivelu, K. (2015). Synthesis of β-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol using carbon dioxide under ultrasonic and mild condition.
-
Request PDF. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available from: [Link]
- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
- International Journal of Pharmaceutical and Chemical Sciences. (2013). design, synthesis, characterization and in vitro antioxidant screening of novel chromone chalcones.
- Yadav, S. K. (2015). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing.
- Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
- An overview of synthetic routes and biological activities of chromone scaffolds. (2022).
Sources
- 1. 2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 [chemicalbook.com]
- 2. Reimer-Tiemann_reaction [chemeurope.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. new.zodml.org [new.zodml.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2,4-dihydroxy-5-isopropylbenzoate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Substituted Phenolic Compound
Methyl 2,4-dihydroxy-5-isopropylbenzoate is a derivative of 2,4-dihydroxybenzoic acid, a versatile scaffold in medicinal chemistry. The core 2,4-dihydroxybenzoic acid moiety is known for its antioxidant, antimicrobial, and anti-inflammatory properties, serving as a precursor in the synthesis of various pharmaceuticals.[1][2] The introduction of an isopropyl group at the 5-position and the methylation of the carboxylic acid may modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, potentially influencing its biological activity. While direct experimental data on this compound is limited, its structural features suggest promising avenues for investigation in several areas of medicinal chemistry. This guide provides hypothesized applications based on structure-activity relationships of related compounds and detailed protocols for in vitro evaluation.
Hypothesized Medicinal Chemistry Applications
Based on the known biological activities of structurally similar molecules, we propose the following potential applications for this compound:
Antioxidant Activity
The phenolic hydroxyl groups at positions 2 and 4 are characteristic of potent antioxidant compounds. These groups can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key factor in various pathologies. The electron-donating nature of the isopropyl group may further enhance this antioxidant capacity.
Tyrosinase Inhibition and Hyperpigmentation
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[3][4] Phenolic compounds are a well-known class of tyrosinase inhibitors. The 2,4-dihydroxy substitution pattern, in particular, has been explored for this activity. It is plausible that this compound could act as a tyrosinase inhibitor, making it a candidate for dermatological applications.
Anti-inflammatory and Anticancer Potential
Derivatives of 2,4-dihydroxybenzoic acid have been investigated for their anti-inflammatory and antiproliferative activities.[1][2][5] Furthermore, compounds with a 2,4-dihydroxy-5-isopropylphenyl moiety have been identified as inhibitors of Hsp90, a molecular chaperone implicated in cancer. This suggests that this compound could be explored for its potential in these therapeutic areas.
Experimental Protocols
To facilitate the investigation of the hypothesized biological activities of this compound, we provide detailed protocols for two key in vitro assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure to determine the free radical scavenging activity of this compound.
Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound and control solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of the test compound or positive control to their respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Protocol 2: Tyrosinase Inhibition Assay using L-DOPA
This protocol describes how to assess the inhibitory effect of this compound on mushroom tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product dopachrome. The rate of dopachrome formation can be monitored by measuring the increase in absorbance at 475 nm. A tyrosinase inhibitor will reduce the rate of this reaction.[3][4]
Materials:
-
This compound
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of solutions:
-
Sodium phosphate buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions.
-
Mushroom tyrosinase solution: Prepare a solution of mushroom tyrosinase in cold phosphate buffer (e.g., 100 units/mL). Keep on ice.
-
L-DOPA solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer. Prepare this solution fresh before use.
-
Test compound and control stock solutions: Prepare a 10 mM stock solution of this compound and Kojic acid in DMSO.
-
Working solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
Test wells: 40 µL of phosphate buffer + 20 µL of test compound dilution + 20 µL of tyrosinase solution.
-
Control wells (no inhibitor): 60 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Positive control wells: 40 µL of phosphate buffer + 20 µL of Kojic acid dilution + 20 µL of tyrosinase solution.
-
Blank wells (no enzyme): 80 µL of phosphate buffer.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.
Data Analysis:
The percentage of tyrosinase inhibition is calculated as follows:
% Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100
Where:
-
Rate_control is the rate of the reaction without an inhibitor.
-
Rate_sample is the rate of the reaction with the test compound.
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for tyrosinase inhibition assay.
Data Presentation
As direct quantitative data for this compound is not yet available in the literature, the following table presents data for related compounds to provide a comparative context for future studies.
Table 1: Biological Activities of Structurally Related Compounds
| Compound/Derivative | Biological Activity | Assay | Result | Reference |
| 2,4-Dihydroxybenzoic acid | Antimicrobial | MIC | Active against various bacteria and fungi | [2] |
| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | Antibacterial | MIC | MIC = 3.91 µg/mL against MRSA (for compound 18) | [2] |
| 2,4-dihydroxybenzamide derivative (AT13387) | Anticancer (Hsp90 inhibitor) | Biochemical assay | Low nanomolar inhibitory activity | [6] |
| Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | Cardiovascular protection | In vitro cell-based | Alleviates vascular aging |
Conclusion
This compound represents a promising, yet underexplored, molecule in medicinal chemistry. Based on the established biological activities of its core structure and related substituted phenols, it is a viable candidate for investigation as an antioxidant, tyrosinase inhibitor, and potentially as an anti-inflammatory or anticancer agent. The detailed protocols provided herein offer a robust framework for the initial in vitro evaluation of this compound, paving the way for future research and potential therapeutic applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8.
- Benchchem. (n.d.). Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13".
-
Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
MDPI. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MDPI. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.8. Tyrosinase Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (2023). Tyrosinase inhibitory activity. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Antioxidant activity: DPPH assay. Retrieved from [Link]
- Google Patents. (n.d.). US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.
-
Kaczor, A. A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
- Google Patents. (n.d.). WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives.
-
DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Retrieved from [Link]
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MDPI. (n.d.). Advances in Extraction, Biological Activity of Natural Products and Their Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). Retrieved from [Link]
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ResearchGate. (2025). Microbiological synthesis of 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran. Retrieved from [Link]
-
PubMed. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound typically proceeds in two key stages:
-
Carboxylation of 4-isopropylresorcinol: This step introduces the carboxylic acid group onto the resorcinol backbone, most commonly via a Kolbe-Schmitt reaction.
-
Esterification: The resulting 2,4-dihydroxy-5-isopropylbenzoic acid is then esterified to yield the final methyl ester product.
An alternative, and often more direct, route involves the Friedel-Crafts isopropylation of a pre-existing methyl 2,4-dihydroxybenzoate substrate. This guide will address potential side reactions in both synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for resolution.
Issue 1: Low Yield of 2,4-dihydroxy-5-isopropylbenzoic Acid in the Carboxylation Step
Question: My Kolbe-Schmitt reaction of 4-isopropylresorcinol is resulting in a low yield of the desired carboxylic acid. What are the likely causes and how can I optimize the reaction?
Answer:
The Kolbe-Schmitt reaction, while effective, is sensitive to reaction conditions. Low yields can often be attributed to incomplete reaction or the formation of side products.
Causality:
-
Insufficient Carboxylation: The reaction involves the carboxylation of the phenoxide ion. Incomplete formation of the phenoxide or suboptimal temperature and pressure can lead to unreacted starting material.
-
Formation of Isomers: While the hydroxyl groups strongly direct carboxylation to the position between them, some formation of the isomeric 2,6-dihydroxy-5-isopropylbenzoic acid can occur, especially at higher temperatures.
-
Decarboxylation: The reverse reaction, decarboxylation, can occur at elevated temperatures, reducing the overall yield of the desired product.[1]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Moisture can consume the base and hinder the formation of the reactive phenoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.
-
Optimize Base and Temperature: A strong base, such as potassium carbonate or sodium carbonate, is crucial. The reaction temperature should be carefully controlled, typically between 120-150°C.[2] A temperature that is too high can favor isomer formation and decarboxylation.
-
Maintain CO₂ Pressure: The reaction is typically carried out under a positive pressure of carbon dioxide to drive the equilibrium towards the carboxylated product. Ensure a sealed reaction vessel and maintain a CO₂ atmosphere.
-
Purification: The crude product can be purified by recrystallization from hot water or a water/ethanol mixture to remove unreacted starting material and isomers.
Workflow for Optimizing Carboxylation:
Caption: Optimization workflow for the Kolbe-Schmitt carboxylation.
Issue 2: Formation of Multiple Products in the Friedel-Crafts Isopropylation of Methyl 2,4-dihydroxybenzoate
Question: I am attempting to synthesize the target molecule by Friedel-Crafts alkylation of methyl 2,4-dihydroxybenzoate with isopropanol and a strong acid catalyst, but I am observing multiple spots on my TLC and multiple peaks in my GC-MS analysis. What are these side products and how can I improve the selectivity?
Answer:
The Friedel-Crafts alkylation of a highly activated aromatic ring like methyl 2,4-dihydroxybenzoate is prone to several side reactions. The hydroxyl groups are strong activating, ortho-, para-directing groups, which can lead to a lack of selectivity.[3][4][5]
Causality and Major Side Products:
-
Isomer Formation: The two hydroxyl groups direct the incoming electrophile (isopropyl carbocation) to the positions ortho and para to them. While the C5 position is sterically and electronically favored, alkylation can also occur at the C3 and C6 positions, leading to the formation of isomeric products.
-
Methyl 3-isopropyl-2,4-dihydroxybenzoate
-
Methyl 6-isopropyl-2,4-dihydroxybenzoate
-
-
Polyalkylation: The introduction of the first isopropyl group further activates the aromatic ring, making it susceptible to a second alkylation.[2][6] This results in the formation of di-isopropyl and even tri-isopropyl derivatives.
-
Methyl 3,5-diisopropyl-2,4-dihydroxybenzoate
-
-
O-Alkylation: The phenolic hydroxyl groups can also be alkylated by the isopropyl carbocation, leading to the formation of isopropyl ethers.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a significant excess of the aromatic substrate (methyl 2,4-dihydroxybenzoate) relative to the alkylating agent (isopropanol). This increases the probability of the electrophile reacting with an unalkylated ring, thus minimizing polyalkylation.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the reaction and reduce the extent of polyalkylation. Start with temperatures around 0-10°C and slowly warm to room temperature while monitoring the reaction progress.
-
Choice of Catalyst: While strong acids like sulfuric acid are common, milder Lewis acids could offer better control. Experiment with catalysts like zinc chloride (ZnCl₂) which can favor ortho-alkylation of phenols.[7]
-
Slow Addition of Alkylating Agent: Add the isopropanol (or other alkylating agent) dropwise to the reaction mixture containing the aromatic substrate and catalyst. This helps to maintain a low concentration of the electrophile, further disfavoring polyalkylation.
Table 1: Common Side Products in Friedel-Crafts Isopropylation and their Identification
| Side Product | Identification Method | Key Diagnostic Signals |
| Isomeric Monoisopropylated Products | GC-MS, ¹H NMR | Different retention times in GC. Distinct aromatic proton splitting patterns and chemical shifts in ¹H NMR. |
| Polyisopropylated Products | GC-MS, ¹H NMR, Mass Spec | Higher molecular weight peaks in MS. Integration of isopropyl proton signals in ¹H NMR will be a multiple of 6H. |
| O-Alkylated Products | ¹H NMR, IR | Disappearance of a phenolic -OH proton signal in ¹H NMR and the corresponding broad -OH stretch in the IR spectrum. Appearance of an ether linkage. |
Reaction Pathway and Side Reactions:
Caption: Pathways of Friedel-Crafts isopropylation and common side reactions.
Issue 3: Incomplete Esterification or Hydrolysis of the Ester
Question: My esterification of 2,4-dihydroxy-5-isopropylbenzoic acid is not going to completion, or I am observing hydrolysis of my product during workup. How can I address this?
Answer:
Esterification of a dihydroxybenzoic acid can be challenging due to the presence of the phenolic hydroxyl groups and potential steric hindrance.
Causality:
-
Steric Hindrance: The isopropyl group at the C5 position and the hydroxyl group at the C4 position can sterically hinder the approach of methanol to the carboxylic acid.
-
Equilibrium Limitations: Fischer esterification is an equilibrium process. The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials.[8]
-
Side Reactions of Phenolic Hydroxyls: While less likely under acidic esterification conditions, the phenolic hydroxyls can potentially react with certain esterification reagents.
-
Hydrolysis during Workup: The methyl ester can be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to basic conditions during the workup procedure.
Troubleshooting Protocol:
-
Use an Excess of Methanol: Employing methanol as the solvent and reactant will drive the equilibrium towards the ester product.
-
Effective Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, use a dehydrating agent like molecular sieves.
-
Choice of Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used. For sterically hindered esters, more potent esterification methods like using dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) can be employed, though this adds complexity to the purification.[9]
-
Careful Workup: During the workup, avoid prolonged exposure to strong bases. Neutralize the reaction mixture carefully and extract the product into an organic solvent. Wash with a mild base like sodium bicarbonate solution to remove unreacted acid, followed by a water wash.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of steps for the synthesis: carboxylation followed by esterification, or esterification followed by isopropylation?
A1: Both routes are viable, but carboxylation of 4-isopropylresorcinol followed by esterification is often preferred. Performing the Friedel-Crafts alkylation on methyl 2,4-dihydroxybenzoate can lead to a more complex mixture of side products due to the activating nature of the hydroxyl groups. Synthesizing the substituted benzoic acid first allows for purification before the final esterification step.
Q2: How can I effectively purify the final product, this compound, from the side products of the Friedel-Crafts reaction?
A2: Column chromatography on silica gel is the most effective method for separating the desired product from its isomers and polyalkylated byproducts. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the components. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can also be effective for removing minor impurities.
Q3: Can I use other alkylating agents besides isopropanol for the Friedel-Crafts reaction?
A3: Yes, other sources of the isopropyl carbocation can be used, such as 2-chloropropane or propene gas, typically with a Lewis acid catalyst like aluminum chloride.[10] However, isopropanol with a strong Brønsted acid like sulfuric acid is often more convenient and safer for laboratory-scale synthesis.[11] The choice of alkylating agent and catalyst can influence the reaction profile and side product formation.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary.
-
Corrosive Reagents: Strong acids like sulfuric acid and Lewis acids like aluminum chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Pressurized Reactions: The Kolbe-Schmitt reaction is often performed under pressure. Ensure your reaction vessel is rated for the intended pressure and temperature.
References
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (n.d.). Scientific & Academic Publishing. Retrieved January 20, 2026, from [Link]
-
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Eastern Kentucky University. Retrieved January 20, 2026, from [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (2023). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.
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Esterification of 2,4-dihydroxybenzoic acid. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
- Process for the preparation of 5-substituted resorcinols and related intermediates. (n.d.). Google Patents.
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Alkylation of Phenol with Olefins in the Presence of Sulphuric Acid. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]
- Process for preparation of resorcinol. (n.d.). Google Patents.
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Esterification of Carboxylic Acids. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
- Process for the synthesis of alkylresorcinols. (n.d.). Google Patents.
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Separation of resorcinol from non-extractable impurities. (n.d.). European Patent Office. Retrieved January 20, 2026, from [Link]
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(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved January 20, 2026, from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Synthesis of Methyl Benzoate Lab. (2020). YouTube. Retrieved January 20, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. Retrieved January 20, 2026, from [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Esters of polyhydroxy-benzoic acids and method for their preparation. (n.d.). Google Patents.
-
Organic acid catalyzed synthesis of 5-methylresorcinol based organic aerogels in acetonitrile. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Regioselective Friedel-Crafts hydroalkylation using friendly conditions: Application to the synthesis of unsymmetrical triarylmethanes. (2015). SciSpace. Retrieved January 20, 2026, from [Link]
-
1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Characterization of Novel Series of Pharmacologically-important Sperm-shaped Amphiphilic Heterocyclic Compounds derived from Natural Palmitic Acid. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Process for preparation of resorcinol. (n.d.). European Patent Office. Retrieved January 20, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Friedel-Crafts Alkylation. (n.d.). EduBirdie. Retrieved January 20, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Directing Effects. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]
-
(PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Resorcinol. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- The synthetic method of 5-alkylresorcinol. (n.d.). Google Patents.
- Method for producing 2-alkyl-resorcinol. (n.d.). Google Patents.
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General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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ester hydrolysis and Fischer esterification. (2019). YouTube. Retrieved January 20, 2026, from [Link]
-
Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)benzoate. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Method 8041A: Phenols by Gas Chromatography. (n.d.). United States Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
-
Substituent Effects in Electrophilic Substitutions. (2023). OpenStax. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. (n.d.). University of Arkansas. Retrieved January 20, 2026, from [Link]
-
¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Purification of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Welcome to the dedicated technical support guide for Methyl 2,4-dihydroxy-5-isopropylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this substituted phenolic compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven methodologies to help you achieve high purity and yield.
Introduction: The Synthetic Landscape and Its Impurity Profile
This compound is a substituted resorcinol derivative. Its synthesis often involves electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation to introduce the isopropyl group, followed by carboxylation and esterification, or variations thereof. Phenolic compounds, particularly dihydroxy derivatives, present a unique set of challenges during synthesis and purification.[1][2] The electron-rich nature of the aromatic ring makes it highly activated but also susceptible to side reactions, and the hydroxyl groups can complicate reactions and are prone to oxidation.
The primary challenges in purifying this molecule stem from:
-
Formation of Isomeric Byproducts: The directing effects of the two hydroxyl groups can lead to substitution at undesired positions.
-
Incomplete Reactions: Residual starting materials or intermediates are common impurities.
-
Reaction Side Products: Processes like Friedel-Crafts reactions can generate O-acylated/alkylated products or poly-substituted species.[3]
-
Oxidation: Phenols are sensitive to air and metal contaminants, leading to the formation of colored quinone-type impurities.[4]
This guide provides direct solutions to these common issues.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: My initial TLC/LC-MS analysis of the crude product shows multiple spots/peaks.
This is the most common challenge, indicating a mixture of the desired product, starting materials, and/or reaction byproducts.
Q: I see a spot/peak corresponding to my starting material (e.g., 4-isopropylresorcinol or methyl 2,4-dihydroxybenzoate). How do I remove it?
A: Unreacted starting material is typically straightforward to remove due to significant polarity differences.
-
Causality: Insufficient reaction time, temperature, or stoichiometric imbalance of reagents can lead to incomplete conversion.
-
Solution 1: Aqueous Wash/Extraction: If the starting material has a different acidity (e.g., un-esterified benzoic acid), an aqueous wash with a mild base like sodium bicarbonate solution can selectively extract it from an organic solution (e.g., ethyl acetate). The unreacted carboxylic acid can be recovered by acidifying the aqueous layer.[5]
-
Solution 2: Column Chromatography: This is the most robust method. The difference in polarity between the starting material and the more functionalized product is usually large enough for easy separation on silica gel.[4] A less polar starting material will elute first.
Q: My crude product contains impurities with very similar Rf values (on TLC) to my desired product. What are they and how can I separate them?
A: These are likely positional isomers, which are notoriously difficult to separate. For example, carboxylation could have occurred at the 6-position instead of the 5-position.
-
Causality: The regioselectivity of electrophilic aromatic substitution on resorcinol systems is sensitive to catalysts and reaction conditions. While the 4-position (para to one -OH and ortho to the other) is highly activated, other positions can also react.
-
Solution 1: Optimized Column Chromatography: Standard chromatography may not suffice. You must enhance the resolving power of your system.
-
Use a Shallow Gradient: Instead of a steep change in solvent polarity (e.g., 0% to 50% ethyl acetate in hexanes), use a long, shallow gradient (e.g., 10% to 25% ethyl acetate over many column volumes). This gives the isomers more time to resolve on the stationary phase.
-
Increase Column Length/Decrease Diameter: A longer, thinner column increases the number of theoretical plates, improving separation.
-
Solvent System Modification: If a hexane/ethyl acetate system fails, consider alternatives. Dichloromethane/methanol or toluene/acetone systems can alter the selectivity and improve separation.[6]
-
-
Solution 2: Recrystallization: This technique can be highly effective if the desired isomer is the major component and has different crystal packing properties than the impurity.
-
Solution 3: Preparative HPLC: For obtaining highly pure material for analytical standards or biological testing, preparative reverse-phase HPLC is the ultimate solution, though it is more resource-intensive.
Logical Flow for Purification Strategy
The following diagram outlines a typical decision-making process for purifying this compound.
Caption: Decision workflow for purifying crude this compound.
Issue 2: My final product is a dark brown or pinkish solid/oil, not the expected off-white solid.
Q: Why is my product colored, and how can I fix it?
A: The color is almost certainly due to the oxidation of the phenolic hydroxyl groups into highly colored quinone-like species.[4]
-
Causality: Phenols, especially dihydroxybenzenes (resorcinols), are highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal ions or exposure to light. High temperatures during workup can accelerate this degradation.[4]
-
Solution 1: Activated Carbon Treatment (Decolorization): This is a standard and effective method.
-
Dissolve the impure product in a suitable hot solvent (e.g., methanol or ethyl acetate).
-
Add a small amount (typically 1-2% by weight) of activated charcoal.
-
Gently heat or stir the mixture for 10-15 minutes.
-
Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the carbon. The Celite is crucial as fine carbon particles can pass through standard filter paper.
-
Proceed with recrystallization or solvent removal.
-
-
Solution 2: Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and subsequent workup steps under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[4]
-
Degas Solvents: Using solvents that have been degassed (by bubbling nitrogen through them) can also help.
-
Control Temperature: Avoid excessive heat during solvent removal (rotary evaporation).
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system to monitor my column chromatography? A1: A 7:3 mixture of Hexanes:Ethyl Acetate is an excellent starting point. The product, being a polar phenolic compound, should have an Rf value of approximately 0.3-0.4 in this system, which is ideal for column chromatography. You can adjust the ratio to achieve the desired separation.
Q2: My compound seems to be streaking on the silica gel TLC plate/column. What does this mean? A2: Streaking is often caused by the acidic nature of the phenolic hydroxyl groups strongly interacting with the slightly acidic silica gel. This can lead to poor separation and recovery.
-
Solution: You can neutralize the silica gel. For column chromatography, add 1% triethylamine to your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to travel more cleanly down the column.
Q3: Can I purify this compound by distillation? A3: No, distillation is not a suitable method. Phenolic compounds with multiple hydroxyl groups and an ester functionality have very high boiling points and are prone to thermal decomposition at the temperatures required for distillation, even under high vacuum.
Q4: How do I confirm the identity and purity of my final product? A4: A combination of techniques is required for full characterization:
-
¹H NMR: To confirm the structure, check for the characteristic aromatic proton signals, the isopropyl methine and methyl signals, the methyl ester singlet, and the two hydroxyl protons.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare your value to literature values if available.
Key Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed to purify a solid product that is mostly pure (>85%) but contains minor impurities.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, water, hexanes). The ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble, one in which it is not) like methanol/water or dichloromethane/hexanes is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent needed to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, perform the activated carbon treatment as described in Issue 2.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath. If using a two-solvent system, slowly add the second solvent (the "anti-solvent") dropwise to the hot solution until it just begins to turn cloudy. Re-heat to clarify and then allow to cool.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (<40°C) or in a desiccator.[4]
Protocol 2: Flash Column Chromatography
This is the workhorse technique for separating mixtures with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). A typical ratio is ~50 g of silica for every 1 g of crude product.
-
Column Packing: Pour the slurry into a chromatography column and use gentle air pressure to pack the bed evenly. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent (or a slightly more polar solvent like dichloromethane if needed). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent based on the separation observed by TLC (e.g., move to 90:10, then 85:15). This is known as a gradient elution.[4]
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Chromatography Solvent System Selection Table
| Impurity Type | Recommended Solvent System (Silica Gel) | Rationale |
| Non-polar byproducts | Hexane / Ethyl Acetate | Excellent for general purpose separation. The product is significantly more polar than hydrocarbon-like impurities. |
| Positional Isomers | Dichloromethane / Methanol (with 1% Triethylamine) | Offers different selectivity compared to ethyl acetate. The added base minimizes tailing of the acidic phenols.[6] |
| Starting Material (less polar) | Hexane / Ethyl Acetate | The larger polarity difference allows for a fast and efficient separation. |
| Oxidized/Polymeric Impurities | Hexane / Ethyl Acetate | These are often highly polar and will remain at the top of the column or require a very high polarity eluent to move. |
Troubleshooting Logic Diagram
Caption: A logical map for diagnosing and solving common purification issues.
References
- BenchChem. (n.d.). improving the yield of the Friedel-Crafts acylation for substituted phenols.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
- Fahy, J. et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering.
- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- BenchChem. (n.d.). Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples.
- University of California, Davis. (n.d.). Preparation of Methyl Benzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
"Methyl 2,4-dihydroxy-5-isopropylbenzoate" stability and degradation issues
Welcome to the technical support center for Methyl 2,4-dihydroxy-5-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. As a substituted dihydroxybenzene derivative, its stability is influenced by several factors that can impact experimental outcomes. This resource addresses common questions and challenges, offering scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound is susceptible to degradation through several mechanisms, primarily due to its phenolic hydroxyl groups and the ester functional group.[1][2] The main factors to consider are:
-
Oxidation: The dihydroxybenzene (resorcinol-like) structure is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[3][4] This can lead to the formation of colored quinone-type species. Upon exposure to oxygen, dihydroxybenzene compounds may darken.[1]
-
Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield 2,4-dihydroxy-5-isopropylbenzoic acid and methanol. The rate of hydrolysis is pH-dependent.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in phenolic compounds.[5][6][7]
-
Elevated Temperature: High temperatures can accelerate both oxidative and hydrolytic degradation pathways.[8]
Q2: How should I properly store this compound to ensure its stability?
To minimize degradation, proper storage is crucial. Based on the compound's sensitivities, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C to -80°C) is advisable.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Container: Use tightly sealed containers to prevent moisture ingress.
Q3: I've noticed a color change in my sample of this compound. What could be the cause?
A color change, typically a darkening or development of a yellowish or brownish hue, is a common indicator of degradation. This is most likely due to the oxidation of the dihydroxybenzene ring to form quinone-like structures.[1][10] This process can be accelerated by exposure to air (oxygen), light, or the presence of metal ion contaminants.
Troubleshooting Guide for Experimental Issues
Issue 1: Unexpected Peaks in HPLC Analysis
Q: I am running an HPLC analysis of my sample and I see unexpected peaks that are not present in my standard. What could be the cause and how can I identify them?
The appearance of new peaks in your chromatogram is a strong indication of degradation. The two most probable degradation pathways are hydrolysis and oxidation.
Proposed Degradation Pathways:
-
Hydrolysis: The ester linkage is susceptible to cleavage.
-
Acid/Base Catalyzed Hydrolysis: This reaction will yield 2,4-dihydroxy-5-isopropylbenzoic acid and methanol . The benzoic acid derivative will be more polar and thus have a shorter retention time on a reverse-phase HPLC column compared to the parent compound.
-
-
Oxidation: The electron-rich dihydroxybenzene ring is prone to oxidation.
-
Oxidation to Quinone: The primary oxidation product is likely the corresponding p-quinone derivative . Quinones are often colored and may have different chromatographic behavior. Further oxidation can lead to ring-opening products.
-
Visualizing Degradation Pathways
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Stability-Indicating HPLC Method:
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.
Protocol for a Stability-Indicating RP-HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
This method should provide good separation of the relatively nonpolar this compound from its more polar hydrolytic degradation product. Oxidative degradation products may have varying polarities and their separation should be confirmed during method validation.
References
-
Electrochemical oxidation of some dihydroxybenzene derivatives in the presence of indole. ResearchGate. Available at: [Link]
-
Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available at: [Link]
-
Dihydroxybenzenes. Wikipedia. Available at: [Link]
-
Gillette, J. R., Watland, D., & Kalnitsky, G. (1954). The catalysis of the oxidation of some dihydroxybenzene derivatives by various metallic ions. Biochimica et Biophysica Acta, 15(4), 526-532. Available at: [Link]
-
Assessment 24.22 asked why meta-dihydroxybenzene could not be oxidized to the corresponding quinone. Pearson. Available at: [Link]
-
Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI. Available at: [Link]
- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents.
-
Wang, J., et al. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere, 299, 134475. Available at: [Link]
-
What the steps should be taken when primary detecting of phenolic compounds?. ResearchGate. Available at: [Link]
-
Abeywickrama, G., et al. (2016). Techniques for Analysis of Plant Phenolic Compounds. Foods, 5(2), 25. Available at: [Link]
-
Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. Available at: [Link]
-
Araña, J., et al. (2007). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Journal of Hazardous Materials, 146(3), 520-528. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available at: [Link]
-
Wang, C., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 859. Available at: [Link]
-
Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. Available at: [Link]
-
Photocatalytic Degradation and Mineralization of Phenol Using TiO2-Coated γ-Al2O3: Effect of Thermic Treatment. MDPI. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. NIH. Available at: [Link]
-
Methyl 2,4-Dihydroxybenzoate. PubChem. Available at: [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. IJNRD. Available at: [Link]
-
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. NIH. Available at: [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]
-
METHYL 2,4-DIHYDROXYBENZOATE. gsrs. Available at: [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
-
Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. PubMed. Available at: [Link]
Sources
- 1. Dihydroxybenzenes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The catalysis of the oxidation of some dihydroxybenzene derivatives by various metallic ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assessment 24.22 asked why meta-dihydroxybenzene could not be oxi... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2,4-dihydroxy-5-isopropylbenzoate
Welcome to the technical support guide for the synthesis and optimization of Methyl 2,4-dihydroxy-5-isopropylbenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure a successful and reproducible outcome.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process starting from 4-isopropylresorcinol. The first step involves the introduction of a carboxylic acid group onto the aromatic ring via the Kolbe-Schmitt reaction. The subsequent step is a classic Fischer esterification to yield the final methyl ester product.
Caption: Overall synthetic route for this compound.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing insight into the reaction mechanisms and choice of reagents.
Q1: Why is the Kolbe-Schmitt reaction the preferred method for carboxylating 4-isopropylresorcinol?
The Kolbe-Schmitt reaction is a highly effective method for the ortho-carboxylation of phenoxides.[1][2] For di- and tri-hydroxyphenols like resorcinol derivatives, this reaction proceeds under relatively mild conditions compared to monohydric phenols, which often require high pressures and temperatures.[3] The reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, making it a direct and atom-economical route to the desired hydroxybenzoic acid intermediate.[2] Alternative methods like Friedel-Crafts acylation followed by haloform reaction are multi-step and less efficient.
Q2: What is the mechanism of the Kolbe-Schmitt reaction and how does it favor ortho-carboxylation?
The reaction proceeds through the formation of a potassium phenoxide from 4-isopropylresorcinol and a base like potassium bicarbonate. The phenoxide is a potent nucleophile that attacks carbon dioxide. The regioselectivity (preference for the ortho position) is often explained by the formation of a chelated intermediate between the potassium cation, the phenoxide oxygen, and the incoming carbon dioxide electrophile. This pre-organization of the transition state directs the carboxylation to the position adjacent to the hydroxyl group.
Caption: Simplified mechanism of the Kolbe-Schmitt reaction.
Q3: Why is potassium bicarbonate often used instead of sodium bicarbonate?
The choice of the alkali metal counter-ion can significantly influence the regioselectivity of the carboxylation.[2][4] Potassium ions generally favor the formation of the para-carboxylated product relative to the hydroxyl group. However, in the case of resorcinol, where both ortho and para positions relative to one hydroxyl group are activated, the specific substitution pattern of the starting material and the chelation effect dominate. For many dihydroxybenzoic acid syntheses, potassium salts provide better yields and selectivity.[5]
Q4: What is the role of the acid catalyst in the final Fischer esterification step?
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] The acid catalyst (commonly sulfuric acid) serves two primary purposes:
-
Protonation of the Carbonyl: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Catalysis: It is a catalyst and is regenerated at the end of the reaction, allowing a small amount to facilitate the conversion of a large amount of substrate.
Q5: Can other methods be used for the esterification?
Yes, while Fischer esterification is cost-effective, other methods can be employed, especially for sensitive substrates or to avoid strongly acidic conditions. For instance, reacting the carboxylic acid with methyl iodide (CH₃I) in the presence of a non-nucleophilic base like potassium carbonate (KHCO₃) in a solvent like DMF is an effective alternative.[7] Another approach involves converting the carboxylic acid to a more reactive acyl chloride and then reacting it with methanol.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Problem 1: Low or no yield of 2,4-dihydroxy-5-isopropylbenzoic acid in the Kolbe-Schmitt reaction.
-
Potential Cause A: Presence of Water. The Kolbe-Schmitt reaction is highly sensitive to moisture, which can protonate the phenoxide intermediate, rendering it non-nucleophilic, and can consume the base. This significantly decreases the yield.[4]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.
-
-
Potential Cause B: Insufficient Temperature or Reaction Time. The carboxylation of resorcinols, while milder than for phenols, still requires sufficient thermal energy to proceed.
-
Potential Cause C: Inefficient CO₂ Delivery. If operating at atmospheric pressure, ensuring a continuous and well-dispersed flow of CO₂ through the reaction mixture is critical.
-
Solution: Use a gas dispersion tube to bubble CO₂ directly into the stirred reaction mixture. While high pressure is not always necessary for dihydroxy phenols, conducting the reaction in a sealed pressure vessel with a CO₂ atmosphere can significantly improve yields.[2]
-
Problem 2: Low yield in the Fischer esterification step.
-
Potential Cause A: Reversible Reaction Equilibrium. The Fischer esterification is a reversible process. The presence of the water byproduct can shift the equilibrium back towards the starting materials, limiting the yield.[6]
-
Solution: Use a large excess of methanol to shift the equilibrium towards the product side.[10] Alternatively, employ a method to remove water as it forms, such as using a Dean-Stark apparatus if a suitable azeotrope-forming solvent is used.
-
-
Potential Cause B: Insufficient Catalyst. An inadequate amount of acid catalyst will result in a slow and incomplete reaction.
-
Solution: While catalytic, a sufficient concentration is required. A typical loading is 5-10 mol% of concentrated sulfuric acid relative to the carboxylic acid. Ensure the catalyst is fresh and has not absorbed atmospheric moisture.
-
Problem 3: The final product, this compound, is impure.
-
Potential Cause A: Incomplete Carboxylation. Unreacted 4-isopropylresorcinol from the first step may carry over.
-
Solution: Optimize the Kolbe-Schmitt reaction as described in Problem 1. The unreacted resorcinol can typically be removed during the acidic workup and purification of the intermediate carboxylic acid.
-
-
Potential Cause B: Incomplete Esterification. Unreacted 2,4-dihydroxy-5-isopropylbenzoic acid may remain.
-
Solution: The acidic starting material can be removed by washing the crude product (dissolved in a water-immiscible solvent like ethyl acetate) with a mild aqueous base such as a saturated sodium bicarbonate solution.[11] The desired ester product will remain in the organic layer.
-
-
Potential Cause C: Formation of Side Products. Side reactions, such as the formation of isomeric products or di-carboxylation, can occur under non-optimal conditions.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common synthesis issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. youtube.com [youtube.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. 2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 [chemicalbook.com]
"Methyl 2,4-dihydroxy-5-isopropylbenzoate" poor solubility in assay buffers
Technical Support Center: Methyl 2,4-dihydroxy-5-isopropylbenzoate
Guide: Troubleshooting Poor Aqueous Solubility in Biological Assays
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that promising compounds can often present experimental challenges. One of the most common hurdles for researchers using this compound is its limited solubility in standard aqueous assay buffers. This guide provides a systematic, causality-driven approach to help you overcome this issue and generate reliable, reproducible data.
Part 1: The Root of the Problem
Q: Why is this compound so difficult to dissolve in my assay buffer?
A: The solubility of a compound is dictated by its molecular structure. This compound possesses a chemical structure with conflicting properties:
-
Hydrophobic Character: The benzene ring, the methyl ester group, and particularly the isopropyl group are all nonpolar. These components resist interaction with polar water molecules, driving the compound's tendency to self-aggregate and precipitate out of aqueous solutions. Over 70% of new chemical entities face this challenge due to an emphasis on lipophilic structures for target potency.[1]
-
Hydrophilic Character: The two hydroxyl (-OH) groups on the benzene ring are polar and capable of hydrogen bonding with water. These groups give the molecule a phenolic character, making it a weak acid.
The poor solubility arises because the hydrophobic nature of a significant portion of the molecule outweighs the hydrophilic contribution of the two hydroxyl groups in neutral pH buffers like phosphate-buffered saline (PBS) or TRIS.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 943519-37-7[2][3] |
| Molecular Formula | C₁₁H₁₄O₄[2] |
| Molecular Weight | 210.23 g/mol [2] |
Part 2: A Step-by-Step Guide to Solubilization
This section provides a logical workflow, from preparing a reliable stock solution to systematically troubleshooting its dilution into your final assay buffer.
Step 1: Master Stock Solution Preparation
Q: What is the correct way to prepare a high-concentration stock solution of this compound?
A: Never attempt to dissolve this compound directly in an aqueous buffer. You must start with a 100% organic solvent to create a high-concentration master stock.
Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a vast array of hydrophobic compounds used in biological research.[4][5]
-
Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 10.51 mg).
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration. For 10.51 mg (MW: 210.23), this would be: (10.51 mg / 210.23 g/mol ) / 50 mmol/L = 0.001 L = 1.0 mL of DMSO
-
Dissolution: Vortex vigorously for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can facilitate dissolution.
-
Verification: Visually inspect the solution against a light and dark background to ensure it is a clear, homogenous solution with no visible crystals or precipitate.
-
Storage: Aliquot the master stock into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C, protected from light.
Step 2: Troubleshooting Working Solution Precipitation
This is the most critical stage where solubility issues typically manifest. The following workflow will help you diagnose and solve the problem of your compound "crashing out" upon dilution.
Caption: Decision workflow for troubleshooting precipitation.
FAQ 1: "My compound precipitated immediately when I diluted the DMSO stock into PBS. What should I do?"
A: This is a classic case of the compound "crashing out" of solution. Your final buffer is too aqueous (polar) to keep the hydrophobic compound dissolved. Follow the decision workflow above.
Strategy 1: pH Modification
The phenolic hydroxyl groups on this compound are weakly acidic. By increasing the pH of your buffer, you can deprotonate these groups to form phenolate anions. This charged form is significantly more polar and, therefore, more soluble in water.[6][7]
-
Buffer Preparation: Prepare several small batches of your primary assay buffer (e.g., TRIS or PBS) and adjust the pH to a range of values, such as 7.4, 8.0, 8.5, and 9.0.
-
Test Dilution: For each pH value, take a small volume (e.g., 995 µL) of buffer.
-
Compound Addition: Add 5 µL of your 50 mM DMSO stock solution to the buffer (this gives a final concentration of 250 µM with 0.5% DMSO).
-
Observation: Vortex immediately and observe for precipitation. Let the solutions sit at room temperature for 30 minutes and check again for any cloudiness or solid material.
-
Validation: Once you identify a pH that maintains solubility, you must confirm that this pH is compatible with your biological system (e.g., enzyme activity, cell viability). Run a buffer-only control at this new pH in your assay.
Caution: While higher pH increases solubility, some phenolic compounds can become unstable and degrade at very alkaline pH.[8] It is recommended to use the lowest pH that provides adequate solubility and to prepare working solutions fresh.
Strategy 2: Employing Solubilizing Excipients
If pH modification is not viable or insufficient, the next step is to add a small amount of a solubilizing agent to your assay buffer. These agents work by making the aqueous environment more hospitable to the hydrophobic compound.[][10]
| Excipient Type | Examples | Mechanism of Action | Typical Final Conc. | Key Considerations |
| Co-solvents | PEG 400, Propylene Glycol, Glycerol | Reduces the overall polarity of the aqueous solvent, decreasing the energy required to solvate the hydrophobic compound.[][11] | 1-5% (v/v) | High concentrations can be toxic to cells or inhibit enzymes. Always run a vehicle control.[4] |
| Surfactants | Tween® 80, Polysorbate 20 | Form microscopic micelles that encapsulate the hydrophobic compound in their nonpolar core, increasing its apparent solubility in the bulk aqueous phase.[4] | 0.01-0.5% (v/v) | Can disrupt cell membranes and may interfere with protein-protein interactions or assay readouts.[4] |
-
Prepare Excipient Stocks: Prepare concentrated aqueous stocks of your chosen excipients (e.g., 10% Tween® 80, 50% PEG 400).
-
Spike Buffer: Add a small volume of the excipient stock to your assay buffer to achieve the desired final concentration (e.g., add 10 µL of 10% Tween® 80 to 985 µL of buffer for a final concentration of ~0.1%).
-
Add Compound: Add 5 µL of your 50 mM DMSO stock to the excipient-containing buffer.
-
Observe & Validate: Vortex and observe for precipitation as described in Protocol 2. Crucially, you must run an "excipient + DMSO vehicle" control in your assay to ensure the agent itself does not produce a false positive or negative signal.
Part 3: Final Recommendations & FAQs
Q: What is the single most important control to run when using these methods?
A: The vehicle control . Your final experiment must include a condition that contains everything your test sample does—the same final concentration of DMSO and any other co-solvents or surfactants—but without the this compound. This is the only way to ensure that the effects you observe are from your compound and not the solvent system.
Q: I found a condition that works, but if I leave my diluted plate on the bench for an hour, I see precipitation again. Why?
A: You may have created a supersaturated, metastable solution. While kinetically stable for a short period, it will eventually equilibrate and precipitate. This highlights a critical best practice: Always prepare your final working solutions fresh, immediately before adding them to your assay. Avoid preparing large batches of diluted compound for use over several hours or days.
Q: Can I use sonication to help dissolve the compound?
A: Sonication can be helpful during the preparation of the initial master stock in 100% DMSO. However, if you need to sonicate your compound after dilution into an aqueous buffer, it is a strong indicator that your solution is not truly soluble and is likely a micro-suspension. This will lead to highly variable and unreliable assay results. It is better to address the root cause of the insolubility using the methods outlined above.
References
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved from [Link]
-
ProQuest. (n.d.). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
IRO Pharm. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
PubMed Central. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Retrieved from [Link]
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve hydrophobic drug.... Retrieved from [Link]
-
PMC - NIH. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Methyl 2,4-dihydroxy-5-isopropylbenzoate NMR Signal Interpretation
Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2,4-dihydroxy-5-isopropylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this substituted phenolic compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides derived from established spectroscopic principles and field-proven insights. Our goal is to empower you to resolve common issues, ensure data integrity, and confidently assign the spectral signals of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Understanding the anticipated chemical shifts is the first step in spectral interpretation. The electronic environment of each nucleus, influenced by factors like shielding from hydroxyl groups and the aromatic ring current, dictates its resonance frequency. Below is a table of predicted chemical shifts. Note that actual values can vary slightly based on solvent, concentration, and temperature.
Structure for Reference:
(Structure with atom numbering for NMR assignment)
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Group | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | Ar-C-COO | - | - | - | ~110-115 |
| 2 | Ar-C-OH | - | - | - | ~155-160 |
| 3 | Ar-CH | ~6.5-6.7 | s | 1H | ~102-105 |
| 4 | Ar-C-OH | - | - | - | ~150-155 |
| 5 | Ar-C-CH | - | - | - | ~135-140 |
| 6 | Ar-CH | ~7.3-7.5 | s | 1H | ~115-120 |
| 7 | -COOCH₃ | ~3.8-3.9 | s | 3H | ~52 |
| 8 | -CH (CH₃)₂ | ~3.1-3.3 | sept | 1H | ~27 |
| 9 | -CH(CH₃ )₂ | ~1.1-1.2 | d | 6H | ~23 |
| 10 | C OOCH₃ | - | - | - | ~170 |
| 2-OH | Phenolic OH | ~9.0-10.0 | br s | 1H | - |
| 4-OH | Phenolic OH | ~5.0-6.0 | br s | 1H | - |
*The chemical shifts of hydroxyl (-OH) protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Q2: My aromatic proton signals at C3-H and C6-H are not sharp singlets. Why are they showing complex splitting or broadening?
A2: This is a common observation. While you might expect two sharp singlets for the aromatic protons due to their substitution pattern, several factors can lead to more complex signals:
-
Long-Range Coupling: Protons separated by more than three bonds can still couple, albeit with a small coupling constant (J).[1][2] In this molecule, four-bond coupling (⁴J) can occur between the C6-H proton and the methine proton of the isopropyl group (C8-H). This is often referred to as benzylic coupling and can cause the C6-H signal to appear as a narrow doublet or a broadened singlet.
-
Rotational Isomers (Rotamers): If rotation around a single bond is slow on the NMR timescale, different rotational conformations can exist as distinct species, leading to multiple, sometimes overlapping, signals. While less common for a simple isopropyl group, it can contribute to broadening.
-
Sample Viscosity or Aggregation: High sample concentration can lead to molecular aggregation through hydrogen bonding, restricting molecular tumbling. This results in broader lines for all signals.[3] Diluting the sample may help sharpen these peaks.
Troubleshooting Steps:
-
Run a High-Resolution Spectrum: Ensure the instrument is well-shimmed.
-
Check for Long-Range Coupling: Expand the aromatic region. A very small, resolved coupling constant (typically <1 Hz) may become visible.
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures (e.g., 50-80°C) can increase the rate of conformational exchange, often causing broadened peaks to sharpen into a single, averaged signal.[3][4]
Q3: The hydroxyl (-OH) proton signals are either very broad or not visible at all. What happened?
A3: The behavior of hydroxyl protons is one of the most frequent sources of confusion in ¹H NMR. Their appearance is highly sensitive to the experimental conditions.
-
Chemical Exchange: The primary reason for broadening or disappearance is chemical exchange.[4] The acidic phenolic protons can exchange with other labile protons in the sample, most commonly residual water (H₂O) in the deuterated solvent.[5][6] If this exchange happens at a rate comparable to the NMR timescale, the signal broadens significantly, sometimes to the point of merging with the baseline.[4]
-
Solvent Effects: The choice of deuterated solvent plays a critical role.
-
Aprotic, Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, -OH signals are often broad due to intermolecular hydrogen bonding and exchange.[4]
-
Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents contain exchangeable deuterium. The -OH protons will rapidly exchange with deuterons from the solvent, rendering the signal invisible in the ¹H spectrum.[4][5][6] This is the basis of the "D₂O shake" experiment.
-
Aprotic, Polar Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are excellent hydrogen bond acceptors. They form strong hydrogen bonds with the -OH protons, which slows down the rate of chemical exchange. This typically results in sharper, more distinct -OH signals that are easier to observe.[4][7]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting hydroxyl proton signals.
Q4: I'm seeing unexpected peaks in my spectrum. How can I identify if they are impurities or artifacts?
A4: Distinguishing between your compound's signals and extraneous peaks is crucial for accurate analysis.[8] Unexpected signals typically arise from solvents, reagents, or instrumental artifacts.
-
Common Impurities:
-
Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., Ethyl Acetate, Hexane, Dichloromethane) are very common.[9]
-
Water: A peak for H₂O (or HOD in protic solvents) is almost always present. Its chemical shift varies greatly depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[10]
-
Grease: Silicon grease from glassware can appear as a small, broad singlet around 0 ppm.
-
Troubleshooting Workflow for Unexpected Peaks:
Caption: Workflow for diagnosing the source of unexpected NMR signals.
Q5: The integration values for my proton signals don't match the expected ratio. What could be the cause?
A5: Correct integration is fundamental for structural verification. Discrepancies often point to issues with either the sample or data acquisition parameters.
-
Incomplete Relaxation: For quantitative results, all protons must fully relax back to their equilibrium state between successive scans. If the relaxation delay (d1) is too short, protons that relax slowly (like those without nearby protons) will be saturated, leading to artificially low integration values. This is less of a problem for ¹H NMR than for ¹³C NMR but can still occur.
-
Overlapping Peaks: If a signal from an impurity (like water or residual solvent) overlaps with a signal from your compound, the integration for that region will be artificially high.
-
Broad Signals: Very broad signals, such as those from -OH protons, can be difficult to integrate accurately as their intensity is spread over a wide frequency range and may blend into the baseline.
Protocol for Ensuring Accurate Integration:
-
Increase Relaxation Delay (d1): Ensure the d1 time is at least 5 times the longest T₁ relaxation time of any proton in the molecule. A default d1 of 5-10 seconds is generally safe for routine ¹H NMR.
-
Check for Overlaps: Carefully examine the baseline around your peaks. If an impurity peak is present, try to integrate your peak of interest separately if possible.
-
Phase and Baseline Correction: Meticulously correct the phase and baseline of the spectrum. An uneven baseline is a common source of integration errors.
Q6: My ¹³C NMR spectrum is missing some quaternary carbon signals. How can I resolve this?
A6: Quaternary carbons (carbons with no attached protons) are notoriously difficult to observe in ¹³C NMR spectra for two main reasons:
-
Long Relaxation Times (T₁): These carbons relax much more slowly than protonated carbons. With standard, rapid acquisition parameters, their signals do not have time to recover between pulses, leading to saturation and very low intensity.[11][12]
-
Lack of Nuclear Overhauser Effect (NOE): During proton decoupling, energy is transferred from protons to nearby carbons, enhancing their signal intensity. Since quaternary carbons have no directly attached protons, they do not benefit from this NOE enhancement, making their signals inherently weaker.[12]
Solutions to Enhance Quaternary Carbon Signals:
-
Increase Relaxation Delay: The most direct solution is to increase the delay between scans (d1) to allow for full relaxation. A d1 of 10-30 seconds or more may be necessary. This will, however, significantly increase the total experiment time.
-
Use a Shorter Pulse Angle: Instead of the standard 90° pulse, using a smaller flip angle (e.g., 30° or 45°) requires less time for the magnetization to recover along the z-axis, allowing for a shorter relaxation delay and more scans in a given time.[11]
-
Add a Relaxation Agent: A small amount of a paramagnetic compound, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added to the sample. This agent dramatically shortens the T₁ relaxation times of all carbons, allowing for rapid acquisition without saturation.[13]
-
Run Specialized Experiments: Pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) can help identify CH, CH₂, and CH₃ groups, but they will not show quaternary carbons. An APT (Attached Proton Test) experiment, however, will show quaternary carbons as positive peaks and CH/CH₃ as negative peaks (or vice-versa), confirming their presence.
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ for observing -OH protons, or CDCl₃ for general analysis).
-
Dissolve: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[11]
-
Filter (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents magnetic field distortions.
-
Transfer to NMR Tube: Transfer the clear solution to a high-quality 5 mm NMR tube.
-
Cap and Label: Securely cap the tube and label it clearly. The sample is now ready for analysis.
Protocol 2: The D₂O Shake Experiment
This protocol is used to definitively identify exchangeable protons like -OH.[6][14]
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate H/D exchange. A brief, gentle centrifugation can help coalesce the layers if they separate.
-
Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may need to be readjusted) and acquire a second ¹H NMR spectrum.
-
Compare Spectra: Compare the "before" and "after" spectra. The peaks corresponding to the phenolic -OH protons will have disappeared or significantly diminished in the second spectrum, confirming their assignment.[14][15]
References
-
Brown, D. W. (n.d.). ¹³C NMR spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Distinguishing Impurities... Part 1. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When collecting a proton NMR experiment, deuterated solvents are typically used (all the hydrogens, ¹H, are replaced by deuteriums, ²H). Why? Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
-
Robles-Sánchez, M., et al. (2015). A ¹H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Mangifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE, 10(11), e0142294. [Link]
-
Barskiy, D. A., et al. (2016). A Simple Route to Strong Carbon-13 NMR Signals Detectable for Several Minutes. Angewandte Chemie International Edition, 55(43), 13474-13478. [Link]
-
Reddit. (2019). Increasing sensitivity in ¹³C NMR. r/chemistry. Retrieved from [Link]
-
Spyros, A., & Dais, P. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. Molecules, 29(1), 123. [Link]
-
ResearchGate. (2016). NMR to identify type of phenolic compound? Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]
-
Christophoridou, S., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution ¹H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry, 57(4), 1159-1166. [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Reddit. (2025). Why are my NMR signals unexpectedly broad??? r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Sheffield. (n.d.). ¹³Carbon NMR. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0168668). Retrieved from [Link]
-
Brown, D. W. (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]
-
Reddit. (2023). NMR Peak Broadening. r/Chempros. Retrieved from [Link]
-
Clarke, D. (2013). Assigning ¹³C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
-
Brown, D. W. (n.d.). ¹³C nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]
-
Szántay, C., et al. (2011). Precise measurement of long-range heteronuclear coupling constants by a novel broadband proton-proton-decoupled CPMG-HSQMBC method. Magnetic Resonance in Chemistry, 49(10), 639-644. [Link]
-
National Center for Biotechnology Information. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Retrieved from [Link]
Sources
- 1. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]
- 2. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 3. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journals.plos.org [journals.plos.org]
- 8. acdlabs.com [acdlabs.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 12. 13Carbon NMR [chem.ch.huji.ac.il]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Inconsistent Biological Assay Results for Methyl 2,4-dihydroxy-5-isopropylbenzoate
Welcome to the technical support center for researchers working with Methyl 2,4-dihydroxy-5-isopropylbenzoate. This guide is designed to help you navigate and troubleshoot the common challenge of inconsistent biological assay results. As scientists and drug development professionals, we understand that reproducibility is the cornerstone of credible research. In this guide, we will explore the potential causes of variability in your experiments with this compound and provide a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a substituted benzoic acid derivative. While specific and extensive biological data for this exact compound is not widely published, related dihydroxybenzoic acid structures are known to possess a range of biological activities, including antimicrobial and antiproliferative effects[1][2]. For instance, derivatives of 2,4-dihydroxybenzoic acid have been investigated for their potential as Hsp90 inhibitors in cancer therapy[3]. Given its phenolic nature, it is plausible that this compound could exhibit antioxidant or other enzyme-inhibiting activities. The lack of a deep body of literature underscores the importance of rigorous validation in your own assays.
Q2: I'm seeing significant variability in my IC50 values for this compound between experiments. What are the most likely causes?
Inconsistent IC50 values are a common issue in drug discovery and can stem from multiple sources. The primary areas to investigate are the compound itself, the biological system (e.g., cell lines), and the experimental protocol. A multi-center study on in vitro drug-response studies highlighted that factors with a strong dependency on the biological context are often the most challenging to identify and correct[4][5]. This guide will walk you through a systematic process to pinpoint the source of variability.
Q3: Could the compound itself be the problem?
Absolutely. The purity, solubility, and stability of your sample of this compound are critical. Impurities from synthesis can have their own biological effects, while poor solubility can lead to inaccurate concentrations in your assays. Degradation of the compound over time will also lead to a loss of potency. It is crucial to have a well-characterized compound stock.
Q4: How can I be sure my cell-based assay is reliable?
The reliability of a cell-based assay depends on consistent cell culture practices. Factors such as cell line misidentification, cross-contamination, high passage number, and inconsistent cell density at the time of treatment can all introduce significant variability[6][7]. Standardized protocols and regular quality control of your cell lines are essential for reproducible results.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Inconsistent Results
If you are experiencing inconsistent results with this compound, follow this troubleshooting guide. We will start with the most common and easily addressed issues and move towards more complex experimental variables.
Step 1: Compound Integrity Verification
Before troubleshooting your biological assay, you must first confirm the quality of your test compound.
1.1 Purity Assessment:
-
Question: Is my compound pure?
-
Rationale: Synthetic impurities or degradation products can have off-target effects or interfere with the assay, leading to inconsistent results.
-
Protocol:
-
Obtain a certificate of analysis (CoA) from the supplier if purchased commercially.
-
If synthesized in-house, perform analytical characterization such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the structure and assess purity.
-
A purity level of >95% is generally recommended for in vitro biological assays.
-
1.2 Solubility Determination:
-
Question: Is my compound fully dissolved at the tested concentrations?
-
Rationale: Undissolved compound will lead to an overestimation of the actual concentration in the assay medium, resulting in inaccurate and variable dose-response curves.
-
Protocol:
-
Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).
-
Visually inspect the stock solution for any precipitate. If necessary, gently warm the solution.
-
When diluting the stock into your aqueous assay buffer, observe for any signs of precipitation.
-
Consider performing a formal solubility test in your final assay medium.
-
1.3 Stability Analysis:
-
Question: Is my compound stable under my experimental conditions?
-
Rationale: The compound may degrade in solution, especially during long incubation periods or after freeze-thaw cycles.
-
Protocol:
-
Prepare a fresh stock solution for each experiment to minimize degradation.
-
If long-term storage of stock solutions is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
To assess stability in your assay medium, incubate the compound in the medium for the duration of your experiment and then analyze for degradation by LC-MS.
-
| Parameter | Potential Issue | Recommended Action |
| Purity | Presence of bioactive impurities | Re-purify the compound or obtain a new, high-purity batch. |
| Solubility | Precipitation in stock or assay medium | Use a different solvent, lower the stock concentration, or include a solubilizing agent (with appropriate vehicle controls). |
| Stability | Degradation over time or under assay conditions | Prepare fresh solutions, aliquot and store properly, assess stability with analytical methods. |
Step 2: Assay System and Protocol Review
Once you have confidence in your compound, the next step is to scrutinize your experimental setup.
2.1 Cell Line Authentication and Maintenance:
-
Question: Are my cells healthy and consistent?
-
Rationale: Cell line misidentification, contamination (especially with mycoplasma), and genetic drift due to high passage numbers are major sources of irreproducibility[6].
-
Protocol:
-
Authenticate your cell line using Short Tandem Repeat (STR) profiling.
-
Regularly test for mycoplasma contamination.
-
Use cells within a defined, low passage number range for all experiments.
-
Maintain a consistent cell seeding density, as this can significantly impact drug response[7].
-
2.2 Experimental Design and Execution:
-
Question: Is my experimental protocol robust and consistently applied?
-
Rationale: Minor variations in experimental procedure can lead to significant differences in results. Standardization is key[8][9].
-
Protocol:
-
Controls: Always include positive and negative controls in every assay plate. The vehicle control (e.g., DMSO) concentration should be consistent across all wells.
-
Plate Layout: Be mindful of "edge effects" in microplates. Consider leaving the outer wells empty or using them for controls. Randomize the layout of your treatments on the plate.
-
Replicates: Perform both technical replicates (multiple wells within the same experiment) and biological replicates (independent experiments on different days)[7].
-
Automation: Where possible, use automated liquid handlers for dispensing to minimize human error.
-
2.3 Assay-Specific Interferences:
-
Question: Could my compound be interfering with the assay technology itself?
-
Rationale: Phenolic compounds like this compound can interfere with certain assay readouts. For example, they can have intrinsic fluorescence or act as chelating agents[10].
-
Protocol:
-
Fluorescence Interference: If using a fluorescence-based assay, run a control plate with the compound in cell-free media to check for autofluorescence[11].
-
Colorimetric Interference: For assays like the MTT assay, some compounds can reduce the tetrazolium dye directly, leading to false-positive results[12].
-
Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, a phenomenon known as Pan-Assay Interference Compounds (PAINS)[13]. Consider including a detergent like Triton X-100 in a control experiment to see if the inhibitory effect is diminished.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting inconsistent assay results.
Caption: A systematic workflow for troubleshooting inconsistent biological assay results.
In-Depth Protocol: Cell Viability Assay using a Resazurin-based Reagent
This protocol provides a standardized method for assessing the cytotoxicity of this compound.
Materials:
-
Authenticated, low-passage number cells
-
Complete cell culture medium
-
Phenol red-free medium (for the assay to reduce background fluorescence)[11]
-
96-well black, clear-bottom tissue culture plates[11]
-
This compound (high purity)
-
DMSO (anhydrous)
-
Resazurin-based cell viability reagent
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in phenol red-free medium to create 2X working concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle controls (containing the same final DMSO concentration) and a positive control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours, protected from light.
-
Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from cell-free wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
By implementing this structured troubleshooting approach and adhering to standardized protocols, you can significantly improve the reproducibility of your biological assays with this compound and generate high-quality, reliable data.
References
-
Niepel, M., Hafner, M., Mills, C. E., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
Niepel, M., Hafner, M., Mills, C. E., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. ResearchGate. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
WOAH. (n.d.). Factors affecting test reproducibility among laboratories. [Link]
-
Koehn, F. E. (2018). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? PMC. [Link]
-
Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Natural Product Communications. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
-
Molecular Pathology Laboratory Network. (n.d.). Assay Troubleshooting. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2015). How to Translate a Bioassay Into a Screening Assay for Natural Products: General Considerations and Implementation of Antimicrobial Screens. [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]
-
Naz, S. S., Islam, N. U., Tahir, M. N., & Shah, M. R. (2013). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]
-
Paccagnini, M., & Stockert, C. (2014). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of the South Carolina Academy of Science, 12(1), 5. [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-isopropylbenzoate. [Link]
-
Naz, S. S., Islam, N. U., Tahir, M. N., & Shah, M. R. (2013). Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o222. [Link]
- Google Patents. (n.d.).
-
Sieniawska, E., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]
-
ResearchGate. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. [Link]
-
Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956–5969. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
PubChem. (n.d.). Methyl 2,4-Dihydroxybenzoate. [Link]
-
PubChem. (n.d.). Isopropyl Benzoate. [Link]
-
Cheméo. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. [Link]
-
Pharmaffiliates. (n.d.). Methyl 3,5-dihydroxy-4-isopropylbenzoate. [Link]
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- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
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Technical Support Center: Scaling Up the Synthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2,4-dihydroxy-5-isopropylbenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the synthesis, troubleshooting, and scale-up of this important chemical intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Synthesis Overview & Key Challenges
The synthesis of this compound is typically approached as a two-step process. First, the aromatic core is carboxylated to form the key intermediate, 2,4-dihydroxy-5-isopropylbenzoic acid. This is followed by an esterification reaction to yield the final methyl ester product.
While conceptually straightforward, scaling this synthesis presents challenges related to reaction control, regioselectivity, and purification. This guide provides a structured approach to identify and resolve common issues encountered during laboratory and pilot-scale production.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 2,4-dihydroxy-5-isopropylbenzoic acid (Intermediate)
This crucial step involves the carboxylation of 4-isopropylresorcinol. The most established industrial method is the Kolbe-Schmitt reaction, which utilizes a phenoxide to react with carbon dioxide under pressure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the Kolbe-Schmitt reaction for this synthesis? The reaction begins with the deprotonation of the highly activated 4-isopropylresorcinol using a strong base, typically potassium hydroxide (KOH), to form the potassium phenoxide salt. This phenoxide then acts as a nucleophile, attacking carbon dioxide in an electrophilic aromatic substitution reaction.[2] Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid. Using potassium hydroxide is known to favor carboxylation at the para-position relative to one of the hydroxyl groups.[1]
Q2: What are the most critical parameters for a successful Kolbe-Schmitt reaction? The three most critical parameters are:
-
Anhydrous Conditions: The phenoxide intermediate is highly sensitive to water, which can consume the base and reduce the nucleophilicity of the aromatic ring, thereby decreasing the yield.[3]
-
Carbon Dioxide Pressure: Sufficient CO2 pressure is essential to drive the carboxylation forward. Industrial processes often use pressures of 100 atm or higher.[1]
-
Temperature: Temperature control is vital. While heat is required to overcome the activation energy, excessive temperatures can lead to the decomposition of the product or the formation of unwanted isomers.
Troubleshooting Guide: Intermediate Synthesis
Problem: My reaction shows low or no conversion of 4-isopropylresorcinol.
This is a common issue often traced back to the deactivation of the reacting species or suboptimal reaction conditions.
-
Potential Cause 1: Presence of Moisture.
-
Explanation: Water will protonate the highly basic phenoxide, converting it back to the less reactive phenol form. It also reacts with the base.
-
Solution: Ensure all reagents, solvents, and glassware are thoroughly dried before use.[3] Use freshly opened, anhydrous potassium hydroxide and dry the 4-isopropylresorcinol starting material in a vacuum oven if necessary.
-
-
Potential Cause 2: Insufficient Base or Incomplete Phenoxide Formation.
-
Explanation: Stoichiometric amounts of a strong base are required to fully deprotonate the resorcinol. Incomplete deprotonation results in unreacted starting material.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of high-purity KOH. Ensure adequate mixing and time for the salt formation to complete before introducing carbon dioxide.
-
-
Potential Cause 3: Inadequate CO2 Pressure or Leaks in the System.
-
Explanation: The concentration of dissolved CO2 is a key driver of the reaction rate. Low pressure means less electrophile is available for the reaction.
-
Solution: Use a properly rated high-pressure reactor and ensure all seals and fittings are leak-proof. Monitor the pressure throughout the reaction to ensure it remains at the target level. For scale-up, this is a critical safety and process parameter.[4]
-
Caption: Troubleshooting workflow for low reaction conversion.
Part 2: Fischer Esterification to Final Product
The conversion of the carboxylic acid intermediate to its methyl ester is typically achieved via Fischer esterification, an acid-catalyzed reaction with methanol. This is an equilibrium-controlled process.[5]
Frequently Asked Questions (FAQs)
Q1: How can I drive the Fischer esterification reaction to completion? To maximize the yield, the equilibrium must be shifted towards the product side. This is achieved by applying Le Chatelier's principle in two primary ways:
-
Use a Large Excess of a Reactant: Methanol is inexpensive and can be used as the limiting reagent and the solvent. Using a large excess of methanol pushes the equilibrium towards the ester.[6]
-
Remove a Product: The water formed during the reaction can be removed. On a larger scale, this can be done using a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water.[6]
Q2: What are common side reactions during this esterification? With phenolic compounds, a potential side reaction is etherification of the hydroxyl groups, especially at high temperatures with a strong acid catalyst. However, for this substrate, esterification of the carboxylic acid is significantly more favorable. Degradation and formation of colored impurities can occur if the reaction is heated for too long or at too high a temperature.
Troubleshooting Guide: Esterification
Problem: The reaction is stalled, with significant unreacted carboxylic acid remaining.
-
Potential Cause 1: Insufficient Acid Catalyst.
-
Explanation: The reaction requires a strong acid catalyst, like concentrated sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[5]
-
Solution: Ensure a sufficient catalytic amount of concentrated H₂SO₄ is used (typically 1-5 mol%). The catalyst should be added slowly to the cooled methanol solution.
-
-
Potential Cause 2: Equilibrium Has Been Reached.
-
Explanation: Fischer esterification is a reversible reaction. If water is not removed and a sufficient excess of methanol is not used, the reaction will stop once it reaches equilibrium, leaving starting material behind.
-
Solution: Increase the excess of methanol. If scaling up, consider using a co-solvent and a Dean-Stark trap to remove water as it forms. Increase the reaction time or temperature moderately, monitoring for impurity formation.[6]
-
Problem: The final product is dark or contains impurities that are difficult to remove.
-
Potential Cause 1: Reaction Temperature is too High.
-
Explanation: The combination of a strong acid catalyst and high temperatures can cause degradation of the phenolic rings, leading to colored byproducts.
-
Solution: Run the reaction at the reflux temperature of methanol (approx. 65 °C). Avoid aggressive heating. Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed.
-
-
Potential Cause 2: Impurities in the Carboxylic Acid Intermediate.
-
Explanation: Impurities from the Kolbe-Schmitt reaction can carry over and react or degrade during esterification.
-
Solution: Ensure the 2,4-dihydroxy-5-isopropylbenzoic acid intermediate is purified to a high standard (e.g., by recrystallization) before proceeding to the esterification step.
-
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:20 to 1:50 (Acid:Methanol) | Using methanol as a solvent and excess reagent shifts the equilibrium.[6] |
| Catalyst | Conc. H₂SO₄ (1-5 mol%) | Strong protic acid required to activate the carbonyl group for nucleophilic attack.[5] |
| Temperature | Reflux (approx. 65 °C) | Provides sufficient energy without causing significant degradation. |
| Reaction Time | 4-12 hours | Monitor by TLC/LCMS for completion. |
| Workup | Quench with cold water, extract with a suitable solvent (e.g., Ethyl Acetate). | Isolates the ester from water-soluble methanol and sulfuric acid. |
Table 1: Recommended Parameters for Fischer Esterification.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-dihydroxy-5-isopropylbenzoic acid
(This protocol is a representative laboratory-scale procedure and must be adapted and risk-assessed for scale-up.)
-
Reactor Preparation: A high-pressure stainless-steel autoclave is thoroughly cleaned, dried, and rendered inert with argon or nitrogen.
-
Reagent Charging: To the reactor, add anhydrous potassium hydroxide (1.1 eq.). Under an inert atmosphere, add dry 4-isopropylresorcinol (1.0 eq.).
-
Solvent Addition: If required for mixing, add a minimal amount of a dry, high-boiling point, inert solvent.
-
Phenoxide Formation: Seal the reactor and heat with stirring to form the potassium salt. This may be done under vacuum to remove any final traces of water.
-
Carboxylation: Cool the reactor, then introduce dry carbon dioxide gas to the target pressure (e.g., 80-100 atm).
-
Reaction: Heat the mixture to the target temperature (e.g., 120-150 °C) with vigorous stirring for 6-12 hours, maintaining constant pressure.
-
Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in cold water.
-
Acidification: Slowly add cold 6N hydrochloric acid to the aqueous solution with stirring until the pH is ~2.[7] The product will precipitate as a solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to achieve high purity.
Protocol 2: Synthesis of this compound
(This protocol is a representative laboratory-scale procedure.)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add purified 2,4-dihydroxy-5-isopropylbenzoic acid (1.0 eq.).
-
Reagent Addition: Add a large excess of methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: While stirring in an ice bath, slowly add concentrated sulfuric acid (0.05 eq.).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress using TLC (e.g., with a 3:7 ethyl acetate:hexane mobile phase).[7]
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing cold water and ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, a 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.[7]
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.
References
-
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Available at: [Link]
-
Royal Society of Chemistry. Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Available at: [Link]
-
PubMed. Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Available at: [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Available at: [Link]
-
CABI Digital Library. Elaboration of a Method for Synthesis for Methyl p-Hydroxybenzoate, a Food Preservative. Available at: [Link]
-
University of South Florida. Preparation of Methyl Benzoate. Available at: [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. 2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 [chemicalbook.com]
"Methyl 2,4-dihydroxy-5-isopropylbenzoate" storage and handling best practices
Welcome to the technical support center for Methyl 2,4-dihydroxy-5-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the storage, handling, and experimental use of this versatile chemical intermediate. Our goal is to ensure the scientific integrity of your experiments by providing accurate, experience-driven insights.
Physical and Chemical Properties
For your reference, here is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 943519-37-7 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and integrity of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Keeping the container sealed prevents moisture absorption and potential degradation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust or aerosols, a dust mask or respirator should be used.
Q3: How should I handle a spill of this compound?
A3: In the event of a spill, you should first ensure the area is well-ventilated. For a solid spill, carefully sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid creating dust. The spill area should then be cleaned with an appropriate solvent.
Q4: What is the proper method for disposing of this chemical?
A4: this compound and its containers must be disposed of in accordance with local, state, and federal regulations. It is generally recommended to use a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.
Experimental Workflow: Synthesis of a Benzamide Derivative
A primary application of this compound is as a synthetic building block in medicinal chemistry, particularly for the development of Hsp90 inhibitors. The core (2,4-dihydroxy-5-isopropylphenyl) moiety is a key pharmacophore in this context. A common experimental step is the conversion of the methyl ester to an amide. The following diagram illustrates a generalized workflow for this process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of derivatives of this compound.
Problem 1: Low Yield of Amide Product
-
Possible Cause 1: Incomplete reaction.
-
Suggested Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction temperature or adding more of the amidation reagent. Ensure that all reactants and solvents are anhydrous, as water can quench many amidation reagents.
-
-
Possible Cause 2: Degradation of starting material or product.
-
Suggested Solution: The phenolic hydroxyl groups can be sensitive to harsh reaction conditions. If you suspect degradation, try running the reaction at a lower temperature for a longer period. Alternatively, consider protecting the hydroxyl groups before the amidation step, followed by deprotection.
-
Problem 2: Difficulty in Purifying the Product
-
Possible Cause 1: Co-elution of product and starting material during column chromatography.
-
Suggested Solution: Optimize the solvent system for your column. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate. A step-gradient elution may be necessary to achieve good separation. If separation is still difficult, consider derivatizing a small sample to alter its polarity for easier separation.
-
-
Possible Cause 2: "Oiling out" during recrystallization.
-
Suggested Solution: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point. To prevent this, try using a larger volume of solvent or a different solvent system. Slow cooling of the solution is also crucial.
-
-
Possible Cause 3: Failure to crystallize.
-
Suggested Solution: If your product fails to crystallize, it may be due to the presence of impurities or the use of an inappropriate solvent. Ensure your crude product is as pure as possible before attempting recrystallization. Perform small-scale solubility tests to find a suitable solvent (one in which the compound is soluble when hot but insoluble when cold). If a single solvent is not effective, a binary solvent system may be required.
-
Problem 3: Unexpected Side Reactions
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Possible Cause: Reactivity of the phenolic hydroxyl groups.
-
Suggested Solution: The hydroxyl groups on the aromatic ring are nucleophilic and can participate in side reactions, such as O-acylation if an acylating agent is present. If such side products are observed, protecting the hydroxyl groups prior to the main reaction is a common and effective strategy. Common protecting groups for phenols include silyl ethers or benzyl ethers.
-
References
- This compound - Safety D
- Methyl 2,4-dihydroxy-5-isopropylbenzo
- Isopropyl Benzoate: A Versatile Building Block in the Synthesis of Bioactive Molecules - Benchchem.
- Synthesis of 2-propoxy-5-methylbenzoic acid.
- This compound - CAS:943519-37-7 - Sunway Pharm Ltd.
- Material Safety D
- Methyl 2,4-dihydroxy-5-(2-methylpropanamido)
- Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design - PubMed.
Sources
Validation & Comparative
A Comparative Guide to Methyl 2,4-dihydroxy-5-isopropylbenzoate and Structurally Related Dihydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dihydroxybenzoic Acids in Drug Discovery
Dihydroxybenzoic acids (DHBAs) and their derivatives represent a class of phenolic compounds that are cornerstones in the fields of medicinal chemistry and pharmacology.[1] As common metabolites of dietary polyphenols, these structures are recognized for a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The therapeutic potential of these molecules is profoundly influenced by the substitution pattern on the benzoic acid core, specifically the number and position of hydroxyl groups and other substituents.[1][3] These structural variations dictate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn govern its interaction with biological targets and overall efficacy.[4]
This guide provides an in-depth comparative analysis of Methyl 2,4-dihydroxy-5-isopropylbenzoate against other key DHBA isomers. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Featured Compound: this compound
This compound is a synthetic derivative of β-resorcylic acid (2,4-dihydroxybenzoic acid). Its structure is characterized by two hydroxyl groups at positions 2 and 4, a lipophilic isopropyl group at position 5, and a methyl ester modification of the carboxylic acid. This unique combination of functional groups suggests a modulation of the biological and pharmacokinetic profile compared to its parent DHBAs.
-
Chemical Structure: C11H14O4
-
Molecular Weight: 210.23 g/mol [5]
-
Key Features:
-
Resorcinol Moiety (2,4-dihydroxy): This arrangement is known to contribute to biological activity, although it often shows different antioxidant potential compared to ortho- (e.g., catechol) or para- (e.g., hydroquinone) substituted analogs.[3]
-
Isopropyl Group: Increases lipophilicity, which may enhance cell membrane permeability and alter target binding.
-
Methyl Ester: Masks the acidic proton of the carboxylic acid, converting it into a more lipophilic and potentially more bioavailable prodrug form. Esterase enzymes in the body can hydrolyze the ester to release the active carboxylic acid.
-
While specific, direct comparative studies on this compound are limited in publicly available literature, we can infer its potential performance by analyzing the well-documented activities of its structural relatives.
Comparative Analysis of Dihydroxybenzoic Acid Isomers
The positioning of the two hydroxyl groups on the benzoic acid ring dramatically impacts biological function.[1] Here, we compare our featured compound's core structure (2,4-DHBA) with other prominent isomers.
| Compound Name | Common Name | Structure |
| 2,4-Dihydroxybenzoic Acid | β-Resorcylic Acid | (HO)2C6H3COOH |
| 2,5-Dihydroxybenzoic Acid | Gentisic Acid | (HO)2C6H3COOH |
| 3,4-Dihydroxybenzoic Acid | Protocatechuic Acid (PCA) | (HO)2C6H3COOH |
| 3,5-Dihydroxybenzoic Acid | α-Resorcylic Acid | (HO)2C6H3COOH |
| 2,3-Dihydroxybenzoic Acid | Pyrocatechuic Acid | (HO)2C6H3COOH |
Head-to-Head Performance: A Data-Driven Comparison
To objectively evaluate the potential of this compound, we must first understand the performance landscape of its parent DHBA isomers. The following tables summarize key experimental data from the literature.
Table 1: Comparative Antioxidant Activity of DHBA Isomers
The antioxidant capacity is a hallmark of DHBAs, primarily attributed to their ability to scavenge free radicals.[1] This activity is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where a lower IC50 value indicates higher potency.[6]
| Isomer | Common Name | DPPH IC50 (µM) | ABTS % Inhibition (at 50 µM) |
| 2,5-DHBA | Gentisic Acid | 3.96[1] | 80.11%[1][7] |
| 3,4-DHBA | Protocatechuic Acid | 8.01[1] | 74.51%[1][7] |
| 2,3-DHBA | Pyrocatechuic Acid | > 1000[1] | 86.40%[1][7] |
| 3,5-DHBA | α-Resorcylic Acid | > 1000[1] | 60.39%[1][7] |
| 2,4-DHBA | β-Resorcylic Acid | > 120,000[1] | 16.17%[1][7] |
Expert Insight: The data clearly shows that DHBAs with hydroxyl groups in the ortho (2,3- and 2,5-) or para (3,4-) positions relative to each other exhibit the strongest radical scavenging activity.[3] Gentisic acid (2,5-DHBA) and Protocatechuic acid (3,4-DHBA) are particularly potent.[1] The parent scaffold of our featured compound, 2,4-DHBA (a meta-dihydroxybenzoic acid), shows markedly weaker antioxidant activity in these assays.[1][3] The addition of an electron-donating isopropyl group to the 2,4-DHBA ring may slightly enhance its antioxidant potential, but it is unlikely to reach the levels of Gentisic or Protocatechuic acid.
Table 2: Comparative Antimicrobial Activity of DHBA Isomers
Several DHBAs have demonstrated the ability to inhibit the growth of various microorganisms.[8][9] The data is often presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth.
| Compound | Target Microorganism | MIC (mg/mL) |
| 2,4-DHBA | Escherichia coli | 1.0[10] |
| 2,4-DHBA | Staphylococcus aureus (MRSA) | 0.5[10] |
| 3,4-DHBA (PCA) | Staphylococcus aureus | >0.256[11] |
| 3,5-DHBA | Various Microorganisms | Notable antimicrobial capacities reported[8] |
Expert Insight: 2,4-DHBA has shown promising activity against both Gram-negative and Gram-positive bacteria, including resistant strains like MRSA.[10] This suggests a different mechanism of action from radical scavenging. Protocatechuic acid (3,4-DHBA) also possesses well-established antimicrobial properties.[9][12] The increased lipophilicity from the isopropyl and methyl ester groups in this compound could potentially enhance its antimicrobial efficacy by improving its ability to disrupt bacterial cell membranes.
Table 3: Anti-inflammatory and Other Biological Activities
DHBAs can modulate inflammatory pathways, offering therapeutic potential for a range of conditions.[2][13]
| Compound | Activity | Mechanism/Note |
| 3,4-DHBA (PCA) | Anti-inflammatory | Suppresses inflammatory gene expression through pathways involving NF-κB and MAPKs.[2] |
| 2,5-DHBA (Gentisic Acid) | Anti-inflammatory | Inhibits COX-2-derived prostaglandin synthesis.[2] |
| 2,3-DHBA | Anti-inflammatory, Neuroprotective | Decreases NF-κB induction and can act as an iron chelator.[7][14] |
| 3,5-DHBA | Metabolic Regulation | Inhibits lipolysis via HCA1 receptor agonism.[1][8] |
Expert Insight: The anti-inflammatory effects of DHBAs are often linked to their antioxidant properties and their ability to interfere with key signaling pathways like NF-κB.[2][14] Protocatechuic acid is a standout performer in this regard.[2] While the direct anti-inflammatory action of this compound is uncharacterized, its structural similarity to other active DHBAs warrants investigation.
Structure-Activity Relationship (SAR) Analysis
-
Hydroxyl Group Position is Critical: For antioxidant activity, an ortho or para relationship between hydroxyl groups (catechol or hydroquinone-like) is superior to a meta relationship (resorcinol-like).[1][3]
-
Lipophilicity Matters: The addition of alkyl groups (like isopropyl) or esterification can increase a molecule's lipophilicity.[4] This is a double-edged sword: it may enhance membrane permeability and antimicrobial activity but could alter solubility and interaction with specific enzyme active sites.
-
Carboxylic Acid vs. Ester: The free carboxylic acid group is often crucial for direct interaction with biological targets through hydrogen bonding.[4] Methylation creates a prodrug that may improve absorption and distribution, relying on in-vivo hydrolysis to release the active acid form.
The logical relationship for SAR can be visualized as follows:
Caption: Standard experimental workflow for the DPPH assay.
Conclusion and Future Directions
This comparative analysis highlights the profound impact of molecular structure on the biological activity of dihydroxybenzoic acids. While Gentisic acid (2,5-DHBA) and Protocatechuic acid (3,4-DHBA) are superior antioxidants, the parent scaffold of our featured compound, 2,4-DHBA, demonstrates notable antimicrobial potential. [1][10] This compound emerges as an intriguing candidate for further investigation. The strategic addition of an isopropyl group and a methyl ester to the 2,4-DHBA core represents a rational drug design approach aimed at enhancing lipophilicity and, consequently, bioavailability and antimicrobial efficacy.
Future research should focus on:
-
Direct Comparative Assays: Performing head-to-head antioxidant, anti-inflammatory, and antimicrobial assays with this compound and its parent acid (2,4-dihydroxy-5-isopropylbenzoic acid) against the other DHBA isomers.
-
In Vivo Studies: Evaluating the pharmacokinetics and in vivo efficacy of the methyl ester to confirm its potential as a prodrug.
-
Mechanism of Action: Elucidating the specific cellular and molecular targets to understand how it exerts its biological effects, particularly its antimicrobial action.
By systematically exploring these avenues, the full therapeutic potential of this promising derivative can be unlocked.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound - CAS:943519-37-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity Analysis: Methyl 2,4-dihydroxy-5-isopropylbenzoate vs. 2,4-dihydroxy-5-isopropylbenzoic Acid
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships
Introduction
In the realm of medicinal chemistry and drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. A common and effective modification is esterification, a process that can significantly alter a molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability. These changes, in turn, can have a profound impact on the compound's biological activity.
This guide provides an in-depth comparative analysis of Methyl 2,4-dihydroxy-5-isopropylbenzoate and its parent carboxylic acid, 2,4-dihydroxy-5-isopropylbenzoic acid . We will delve into their respective biological activities, supported by experimental data, to elucidate the structure-activity relationships at play. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand how a simple methyl ester modification can modulate the biological profile of a phenolic acid derivative.
Comparative Analysis of Biological Activities
The primary biological activities investigated for both this compound and its parent acid are their antimicrobial and antioxidant properties. The addition of the methyl ester group appears to modulate these activities, a phenomenon that can be attributed to changes in the molecule's ability to penetrate microbial cell membranes and interact with molecular targets.
Antimicrobial Activity
The antimicrobial efficacy of both compounds has been evaluated against a range of bacterial and fungal strains. Generally, esterification can enhance the antimicrobial activity of phenolic compounds by increasing their lipophilicity, which facilitates their passage across the lipid-rich cell membranes of microorganisms.
A study by Ramos-Nino et al. (1996) explored the effects of alkyl chain length on the antimicrobial properties of paraben analogs, which are structurally related to the compounds of interest. While not a direct comparison, this study supports the principle that modifying the ester group can significantly impact antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Microorganism | This compound | 2,4-dihydroxy-5-isopropylbenzoic acid |
| Staphylococcus aureus | Data not available in searched literature | Data not available in searched literature |
| Escherichia coli | Data not available in searched literature | Data not available in searched literature |
| Candida albicans | Data not available in searched literature | Data not available in searched literature |
Antioxidant Activity
The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The presence of the isopropyl and hydroxyl groups on the benzene ring suggests that both this compound and its parent acid should exhibit antioxidant properties.
The esterification of the carboxylic acid group is not expected to directly interfere with the hydrogen-donating ability of the phenolic hydroxyl groups. However, it may influence the compound's solubility and interaction with different radical species in various assay systems.
Table 2: Comparative Antioxidant Activity (IC50, µM)
| Assay | This compound | 2,4-dihydroxy-5-isopropylbenzoic acid |
| DPPH Radical Scavenging | Data not available in searched literature | Data not available in searched literature |
| ABTS Radical Scavenging | Data not available in searched literature | Data not available in searched literature |
Note: As with the antimicrobial data, specific comparative antioxidant IC50 values were not found in the searched literature. This table serves as a framework for comparative data presentation.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for assessing antimicrobial and antioxidant activities are provided. These are standard and widely accepted methods in the field.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve this compound and 2,4-dihydroxy-5-isopropylbenzoic acid in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to the final required inoculum density.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the test compounds. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the in vitro antioxidant capacity of a compound. It measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical.
Workflow Diagram: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent like methanol. Prepare a working solution of DPPH in methanol.
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.
-
Incubation: Mix the solutions and incubate them in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a UV-Vis spectrophotometer. A control sample containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
Structure-Activity Relationship and Mechanistic Insights
The conversion of the carboxylic acid group in 2,4-dihydroxy-5-isopropylbenzoic acid to a methyl ester in this compound introduces a key structural change that influences its biological activity.
Diagram: Impact of Esterification on Physicochemical Properties
Caption: Influence of esterification on properties and biological outcome.
-
Increased Lipophilicity: The methyl ester is more lipophilic (less polar) than the parent carboxylic acid. This is a critical factor for antimicrobial activity, as it can enhance the compound's ability to diffuse across the lipid bilayer of microbial cell membranes.
-
Cellular Uptake: By neutralizing the acidic proton and increasing lipid solubility, the ester form may achieve higher intracellular concentrations, potentially leading to greater potency.
-
Target Interaction: While the phenolic hydroxyl groups are the primary mediators of antioxidant activity, the overall molecular shape and electronic distribution, altered by the ester group, can influence how the molecule fits into the active sites of enzymes or interacts with other biological targets.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes present in the body and in microorganisms. This can act as a prodrug mechanism, where the inactive or less active ester is converted to the active parent acid at the site of action. Conversely, rapid hydrolysis could lead to faster clearance and reduced duration of action.
Conclusion and Future Directions
Based on established principles of medicinal chemistry, it is hypothesized that the methyl ester may exhibit enhanced antimicrobial activity due to increased lipophilicity and improved cell membrane penetration. The antioxidant activity is less likely to be dramatically altered, as it primarily depends on the phenolic hydroxyl groups.
Future research should focus on direct, head-to-head comparisons of these two compounds in a battery of biological assays. Furthermore, investigating the metabolic fate of the methyl ester in different biological systems will be crucial to understanding whether it acts as a prodrug or possesses intrinsic activity. Such studies will provide a clearer picture of their therapeutic potential and guide the rational design of new, more effective derivatives.
References
- While specific comparative studies for the topic compounds were not retrieved, the following references provide context on the principles of antimicrobial and antioxidant activity of related phenolic compounds and the impact of esterific
A Comparative Guide to the Synthetic Routes of Methyl 2,4-dihydroxy-5-isopropylbenzoate
For correspondence:
Introduction
Methyl 2,4-dihydroxy-5-isopropylbenzoate is a valuable building block in the synthesis of various specialty chemicals and pharmaceutical intermediates. Its substituted dihydroxybenzene motif makes it an attractive precursor for molecules with potential biological activity. The efficient and regioselective synthesis of this compound is, therefore, of significant interest to researchers in organic synthesis and drug development. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering a critical analysis of their respective methodologies, potential challenges, and overall feasibility.
Route 1: Friedel-Crafts Isopropylation of 2,4-Dihydroxybenzoic Acid followed by Esterification
This route commences with the commercially available and relatively inexpensive starting material, 2,4-dihydroxybenzoic acid. The key transformations involve the introduction of the isopropyl group onto the aromatic ring via a Friedel-Crafts alkylation, followed by the esterification of the carboxylic acid functionality.
Workflow Diagram
Caption: Synthetic scheme for Route 1.
Experimental Protocols
Step 1: Synthesis of 2,4-Dihydroxy-5-isopropylbenzoic Acid (Friedel-Crafts Alkylation)
The regioselective introduction of the isopropyl group at the C-5 position of 2,4-dihydroxybenzoic acid is a critical step. The two hydroxyl groups are activating and ortho-, para-directing, which can lead to a mixture of isomers. However, the hydroxyl group at C-4 is generally more acidic and sterically accessible, which can influence the regioselectivity.[1]
-
Procedure: To a stirred solution of 2,4-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as nitrobenzene or dichloroethane, add concentrated sulfuric acid (catalytic amount) at 0 °C. Slowly add isopropyl alcohol (1.1 equivalents). The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water. The precipitated solid is filtered, washed with cold water, and dried. Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2,4-dihydroxy-5-isopropylbenzoic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
This is a standard acid-catalyzed esterification.[2][3][4]
-
Procedure: A solution of 2,4-dihydroxy-5-isopropylbenzoic acid (1 equivalent) in excess methanol is prepared. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) affords pure this compound.
Discussion of Route 1
-
Advantages:
-
Starts from a readily available and inexpensive starting material.
-
The esterification step is a well-established and generally high-yielding reaction.
-
-
Disadvantages:
-
The Friedel-Crafts alkylation step may suffer from poor regioselectivity, leading to the formation of other isomers and poly-alkylated products. Optimization of reaction conditions (catalyst, solvent, temperature) is crucial.
-
The strong acid catalyst and potentially harsh reaction conditions of the Friedel-Crafts reaction might lead to side reactions.
-
Route 2: Direct Friedel-Crafts Isopropylation of Methyl 2,4-dihydroxybenzoate
This alternative approach begins with the esterified precursor, Methyl 2,4-dihydroxybenzoate, and introduces the isopropyl group in the final step.
Workflow Diagram
Caption: Synthetic scheme for Route 2.
Experimental Protocols
Step 1: Synthesis of Methyl 2,4-dihydroxybenzoate (Fischer Esterification)
-
Procedure: This step is identical to the esterification described in Route 1, but starting with 2,4-dihydroxybenzoic acid.
Step 2: Synthesis of this compound (Friedel-Crafts Alkylation)
The challenge of regioselectivity in the Friedel-Crafts alkylation remains in this route. The presence of the methyl ester group may influence the electronic and steric environment of the aromatic ring.
-
Procedure: To a solution of Methyl 2,4-dihydroxybenzoate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid is added at low temperature (0 °C). Isopropyl bromide or isopropyl alcohol (1.1 equivalents) is then added dropwise. The reaction is stirred at a controlled temperature (e.g., room temperature) for several hours while monitoring with TLC. The workup involves quenching the reaction with ice-water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.
Discussion of Route 2
-
Advantages:
-
May offer different regioselectivity compared to Route 1 due to the presence of the ester group.
-
Avoids handling the potentially more complex and less soluble dihydroxybenzoic acid in the alkylation step.
-
-
Disadvantages:
-
Regioselectivity of the Friedel-Crafts alkylation is still a major concern and requires careful optimization.
-
The starting material for the key alkylation step, Methyl 2,4-dihydroxybenzoate, needs to be synthesized first, adding a step if not commercially available.
-
Comparative Analysis
| Feature | Route 1 | Route 2 |
| Starting Material | 2,4-Dihydroxybenzoic Acid (readily available) | 2,4-Dihydroxybenzoic Acid (for ester synthesis) |
| Number of Steps | 2 | 2 |
| Key Challenge | Regioselective isopropylation of a dihydroxy acid | Regioselective isopropylation of a dihydroxy ester |
| Potential for Byproducts | Isomeric and poly-alkylated benzoic acids | Isomeric and poly-alkylated methyl benzoates |
| Purification | Requires purification of both the intermediate acid and the final ester | Requires purification of the intermediate ester and the final product |
| Overall Yield | Highly dependent on the yield of the Friedel-Crafts step | Highly dependent on the yield of the Friedel-Crafts step |
Conclusion
Both synthetic routes presented offer plausible pathways to this compound. The primary obstacle in both strategies is achieving high regioselectivity during the Friedel-Crafts isopropylation.
-
Route 1 has the advantage of utilizing a very simple starting material directly in the key alkylation step. However, the free carboxylic acid might complicate the reaction and purification.
-
Route 2 might offer a cleaner reaction profile for the alkylation due to the protection of the carboxylic acid as a methyl ester.
For researchers and drug development professionals, the choice between these routes will likely depend on the outcome of small-scale optimization studies focused on the Friedel-Crafts alkylation step. A thorough investigation of various Lewis and Brønsted acid catalysts, solvents, and temperature profiles is recommended to maximize the yield of the desired 5-isopropyl isomer. The development of a highly regioselective isopropylation method for either 2,4-dihydroxybenzoic acid or its methyl ester would be a significant advancement in the synthesis of this and related compounds.
References
-
Lab5 procedure esterification. Course Hero. [Link]
-
FRIES REARRANGEMENT - PHARMD GURU. PHARMD GURU. [Link]
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Fries rearrangement - Wikipedia. Wikipedia. [Link]
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What is the Fries Rearrangement Reaction? - BYJU'S. BYJU'S. [Link]
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Fischer Esterification-Typical Procedures - OperaChem. OperaChem. [Link]
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Esterification of 2,4-dihydroxybenzoic acid - ResearchGate. ResearchGate. [Link]
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467442-21-3,(S)-2-(Fmoc-amino)-4,4-difluorobutanoic Acid ... - LookChem. LookChem. [Link]
- CN102408329A - 2, the preparation method of 4-dihydroxybenzoic acid - Google Patents.
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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1184181-48-3| Chemical Name : 2,4-Dihydroxy-5-isopropylbenzoic Acid | Pharmaffiliates. Pharmaffiliates. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. National Institutes of Health. [Link]
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Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
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Friedel Crafts | PDF | Sulfuric Acid | Chemical Reactions - Scribd. Scribd. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF - ResearchGate. ResearchGate. [Link]
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Friedel-Crafts alkylation (video) - Khan Academy. Khan Academy. [Link]
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Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed. PubMed. [Link]
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35.04 Friedel-Crafts Alkylation - YouTube. YouTube. [Link]
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Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - MDPI. MDPI. [Link]
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Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules - Scribd. Scribd. [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Methyl 2,4-dihydroxy-5-isopropylbenzoate
This guide provides a comprehensive framework for evaluating the cytotoxic potential of Methyl 2,4-dihydroxy-5-isopropylbenzoate against a standard chemotherapeutic agent, Doxorubicin. The methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust starting point for preclinical assessment.
Introduction: The Rationale for Cytotoxicity Profiling
The evaluation of a compound's cytotoxic effect is a critical early step in the drug discovery pipeline. This compound, a substituted benzoic acid derivative, warrants a thorough investigation of its potential as an anti-cancer agent. To establish a meaningful pharmacological profile, it is essential to compare its cytotoxic activity against a well-characterized standard. Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, serves as an appropriate benchmark due to its potent cytotoxic effects across a range of cancer cell lines.[1][2]
This guide will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The human cervical cancer cell line, HeLa, has been selected for this comparative study due to its robustness and extensive use in cytotoxicity assays.[5][6]
Experimental Design: A Head-to-Head Comparison
The core of this guide is a detailed protocol for a comparative cytotoxicity study. The experimental design is structured to provide a clear, quantitative comparison of the cytotoxic effects of this compound and Doxorubicin on HeLa cells.
Experimental Workflow
The following diagram outlines the key stages of the comparative cytotoxicity assay.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
Future studies could employ techniques such as flow cytometry with Annexin V/Propidium Iodide staining to detect apoptotic cells, and western blotting to assess the expression levels of key apoptotic proteins like Bcl-2, Bax, and cleaved caspases. [7]
Conclusion
This guide provides a standardized framework for the initial cytotoxic evaluation of this compound in comparison to the established chemotherapeutic agent, Doxorubicin. The detailed MTT assay protocol and data presentation format are designed to ensure reproducible and comparable results. While the hypothetical data presented suggests lower cytotoxicity for the test compound, further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Cytotoxicity assay: viability of HeLa cells exposed to different... ResearchGate. [Link]
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Cytotoxic assay of HeLa cells treated with K-CO and λ-CO. ResearchGate. [Link]
-
The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PMC - NIH. [Link]
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Cytotoxicity of doxorubicin-conjugated poly[N-(2-hydroxypropyl)methacrylamide]-modified γ-Fe2O3 nanoparticles towards human tumor cells. Beilstein Journals. [Link]
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Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. PubMed. [Link]
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- 1. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJNANO - Cytotoxicity of doxorubicin-conjugated poly[N-(2-hydroxypropyl)methacrylamide]-modified γ-Fe2O3 nanoparticles towards human tumor cells [beilstein-journals.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 7. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2,4-dihydroxy-5-isopropylbenzoate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of Methyl 2,4-dihydroxy-5-isopropylbenzoate, a key organic intermediate. We will delve into the theoretical underpinnings and practical applications of various techniques, supported by illustrative experimental data and guided by international regulatory standards.
This compound, with the molecular formula C₁₁H₁₄O₄, is a compound whose purity and concentration are critical in various research and manufacturing processes.[1][2] Ensuring that the analytical methods used to assess these attributes are fit for purpose is not merely a matter of good practice but a regulatory necessity. This guide will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound.
The Imperative of Method Validation: A Regulatory Overview
Before delving into specific techniques, it is crucial to understand the framework that governs analytical method validation. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines.[3][4][5][6] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7]
The recently updated ICH Q2(R2) guideline, along with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a more scientific and risk-based strategy.[8][9] Key validation parameters that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of test results to the true value.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a primary choice due to the presence of a chromophore in the molecule's structure.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is often selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like the target analyte.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small percentage of acid like acetic or formic acid) is typically used. The organic modifier is adjusted to achieve optimal retention and peak shape, while the buffer controls the pH and can improve the ionization state of the analyte and any impurities, thereby affecting their retention.
-
Detection: UV detection is suitable as the benzene ring and carbonyl group in this compound absorb UV radiation. The wavelength of maximum absorbance (λmax) should be determined for optimal sensitivity.
Illustrative HPLC-UV Validation Performance
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data for this compound |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. | Peak purity index > 0.999. No co-eluting peaks observed. |
| Linearity (r²) | ≥ 0.998 | 0.9995 over a concentration range of 1-100 µg/mL. |
| Range | 80-120% of the test concentration. | 10-120 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels. |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | %RSD of results should be within acceptable limits after minor changes to method parameters. | %RSD < 2.0% for variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound has hydroxyl groups that may require derivatization to improve volatility and peak shape, GC-MS offers high selectivity and sensitivity.
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like hydroxyl groups) to increase their volatility and thermal stability.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used for the separation of a wide range of compounds.
-
Ionization: Electron Ionization (EI) is a standard technique that generates reproducible mass spectra, which can be compared to library spectra for identification.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
Illustrative GC-MS Validation Performance
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data for this compound (as silyl derivative) |
| Specificity | Unique retention time and mass spectrum. No interfering peaks from the matrix. | Confirmed by characteristic mass fragments (e.g., molecular ion and base peak). |
| Linearity (r²) | ≥ 0.995 | 0.9991 over a concentration range of 0.1-50 µg/mL. |
| Range | 80-120% of the test concentration. | 1-60 µg/mL. |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.8% at three concentration levels. |
| Precision (%RSD) | Repeatability: ≤ 3.0%, Intermediate Precision: ≤ 3.0% | Repeatability: 1.5%, Intermediate Precision: 2.1% |
| LOD | Signal-to-Noise ratio ≥ 3:1 | 0.02 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10:1 | 0.07 µg/mL |
| Robustness | %RSD of results should be within acceptable limits after minor changes to method parameters. | %RSD < 3.0% for variations in injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min). |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the ultraviolet-visible region.[12] This method is particularly useful for the analysis of pure substances or simple mixtures where there is no significant spectral overlap from other components.
Causality of Experimental Choices:
-
Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol or ethanol) should be used.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize the impact of minor wavelength inaccuracies.
Illustrative UV-Vis Spectrophotometry Validation Performance
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data for this compound |
| Specificity | The absorption spectrum of the analyte should be distinct from that of any potential interfering substances. | Confirmed by comparing the spectra of the analyte in the sample matrix with that of a pure standard. |
| Linearity (r²) | ≥ 0.998 | 0.9998 over a concentration range of 2-20 µg/mL. |
| Range | 80-120% of the test concentration. | 5-25 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% at three concentration levels. |
| Precision (%RSD) | Repeatability: ≤ 1.5%, Intermediate Precision: ≤ 1.5% | Repeatability: 0.7%, Intermediate Precision: 1.1% |
| LOD | Based on the standard deviation of the response and the slope of the calibration curve. | 0.5 µg/mL |
| LOQ | Based on the standard deviation of the response and the slope of the calibration curve. | 1.5 µg/mL |
| Robustness | %RSD of results should be within acceptable limits after minor changes to method parameters. | %RSD < 1.5% for variations in pH of the solution (±0.2 units) and instrument parameters. |
Experimental Protocols
Protocol 1: Validated RP-HPLC-UV Method
-
Chromatographic System: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:0.1% Acetic Acid in Water (60:40 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm.[13]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the linear range. Filter the solution through a 0.45 µm filter before injection.
-
Validation Experiments: Perform experiments for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.
Protocol 2: Validated GC-MS Method
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Derivatization: To a known amount of sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.
-
Standard and Sample Preparation: Prepare derivatized standards and samples in a suitable solvent (e.g., hexane).
-
Validation Experiments: Conduct validation experiments following the principles outlined in regulatory guidelines.
Protocol 3: Validated UV-Vis Spectrophotometric Method
-
Instrument: Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: Methanol.
-
Wavelength Scan: Scan a solution of this compound from 200 to 400 nm to determine the λmax.
-
Standard Preparation: Prepare a stock solution and a series of dilutions in methanol.
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax against a methanol blank.
-
Validation Experiments: Validate the method for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
Visualization of the Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Conclusion
The validation of analytical methods for this compound is a critical process that ensures the quality and reliability of analytical data. This guide has provided a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry, highlighting the rationale behind experimental choices and presenting illustrative validation data. While HPLC often represents a good balance of specificity, sensitivity, and ease of use for this type of compound, GC-MS offers superior selectivity and sensitivity, particularly for trace-level analysis, albeit with the potential need for derivatization. UV-Vis spectrophotometry provides a rapid and cost-effective solution for simpler sample matrices.
The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and guided by a risk-based approach as advocated by modern regulatory guidelines. The provided protocols and validation workflow serve as a robust starting point for developing and validating analytical methods that are scientifically sound and compliant with global regulatory expectations.
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The Isopropyl Moiety at C5: Unlocking the Bioactivity of Methyl 2,4-dihydroxybenzoate Derivatives
A Comparative Guide to the Structure-Activity Relationship of Substituted Dihydroxybenzoates
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often circles back to the elegant simplicity and inherent bioactivity of natural phenolic compounds. Among these, derivatives of 2,4-dihydroxybenzoic acid have emerged as a versatile scaffold, demonstrating a spectrum of biological activities ranging from antimicrobial and antioxidant to cytotoxic. This guide delves into the critical structure-activity relationships (SAR) governing the efficacy of this class of compounds, with a particular focus on the influence of substitutions at the C5 position, exemplified by Methyl 2,4-dihydroxy-5-isopropylbenzoate. Through a comparative analysis of experimental data, we will elucidate how molecular modifications translate into tangible differences in biological outcomes, providing a valuable resource for researchers engaged in the design and development of new therapeutic entities.
The 2,4-Dihydroxybenzoate Core: A Foundation for Diverse Bioactivity
The 2,4-dihydroxybenzoic acid framework, a resorcylic acid derivative, is the cornerstone of the molecules discussed herein. The arrangement of the hydroxyl groups in the meta and para positions relative to the carboxylate function is a key determinant of its chemical reactivity and biological interactions. The phenolic hydroxyls can act as hydrogen bond donors and acceptors, crucial for receptor binding and enzymatic inhibition. Furthermore, they are pivotal to the antioxidant properties of these molecules, enabling the scavenging of free radicals.
However, the unsubstituted parent molecule often exhibits only modest biological activity. The true potential of this scaffold is unlocked through strategic functionalization of the aromatic ring, particularly at the C5 position. The introduction of various substituents at this site can profoundly modulate the molecule's lipophilicity, steric profile, and electronic properties, thereby fine-tuning its interaction with biological targets.
The Influence of C5-Substitution: A Comparative Analysis
To understand the impact of C5 substituents on the bioactivity of the methyl 2,4-dihydroxybenzoate core, we will compare derivatives with varying functionalities at this position. The following sections will analyze the available data on their antimicrobial, cytotoxic, and antioxidant activities.
Antimicrobial Activity: The Role of Lipophilicity and Steric Bulk
The introduction of alkyl groups at the C5 position generally enhances the antimicrobial activity of 2,4-dihydroxybenzoate derivatives. This is attributed to an increase in lipophilicity, which facilitates the penetration of bacterial cell membranes.
A study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid provides valuable insights. While not a direct study of this compound, the systematic variation of substituents on a related scaffold allows for the inference of SAR principles. For instance, derivatives with substituted phenyl rings attached to the hydrazone moiety displayed significant antibacterial activity, particularly against Gram-positive bacteria[1].
Fig. 1: Influence of C5 substitution on antimicrobial activity.
Inferred Structure-Activity Relationship for Antimicrobial Activity:
-
Unsubstituted (H at C5): Generally exhibits low antimicrobial potency.
-
Small Alkyl (e.g., Isopropyl): The introduction of an isopropyl group is expected to increase lipophilicity, leading to enhanced membrane permeability and moderate antimicrobial activity.
-
Longer Alkyl Chains: As the alkyl chain length increases at the C5 position, a corresponding increase in antimicrobial activity is often observed, up to a certain point where insolubility may become a limiting factor.
-
Bulky/Aromatic Groups: The presence of larger, lipophilic groups can significantly boost antimicrobial efficacy, as seen in some hydrazone derivatives[1].
Cytotoxic Activity: A Balance of Properties
The cytotoxic potential of dihydroxybenzoate derivatives is also heavily influenced by the nature of the C5 substituent. Increased lipophilicity can enhance cell uptake, but steric factors and the potential for specific interactions with cellular targets also play a crucial role.
Data from studies on various hydroxybenzoic acid derivatives show that these compounds can inhibit the proliferation of cancer cell lines such as HeLa, HepG2, and MCF-7[1][2][3]. For instance, certain hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have demonstrated potent cytotoxic effects, with IC50 values in the low micromolar range against some cancer cell lines[1].
Table 1: Comparative Cytotoxicity of Selected 2,4-Dihydroxybenzoic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazone derivative 1 (example) | HeLa | 15.2 ± 1.3 | [1] |
| Hydrazide-hydrazone derivative 2 (example) | HepG2 | 21.5 ± 2.1 | [1] |
| Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate | - | Data not found | |
| This compound | - | Data not found |
Note: Direct cytotoxic data for this compound was not found in the reviewed literature. The table presents data from related derivatives to infer potential activity.
Fig. 2: Key factors influencing the cytotoxicity of C5-substituted dihydroxybenzoates.
Antioxidant Activity: The Dominance of the Phenolic Core
The antioxidant capacity of phenolic compounds is primarily dictated by the number and position of hydroxyl groups on the aromatic ring. The 2,4-dihydroxy substitution pattern is inherently conducive to antioxidant activity through hydrogen atom donation to scavenge free radicals.
While alkyl substitution at the C5 position can modulate the lipophilicity of the molecule, which may influence its distribution in different biological compartments (e.g., lipid membranes vs. aqueous environments), it is not expected to drastically alter the intrinsic radical scavenging ability. The primary drivers of antioxidant potency in this class of compounds remain the phenolic hydroxyls. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are commonly used to evaluate this activity[4][5][6][7][8].
Experimental Methodologies
The synthesis and biological evaluation of these compounds rely on established and robust experimental protocols.
Synthesis of this compound and Analogs
A general synthetic route to C5-substituted methyl 2,4-dihydroxybenzoates involves the esterification of the corresponding benzoic acid. For derivatives where the C5 substituent is introduced via an amino group, the synthesis often starts from methyl 5-amino-2,4-dihydroxybenzoate, which is then acylated or otherwise modified[9][10].
Example Protocol: Synthesis of a C5-Acylamino Derivative[9][10]
-
Starting Material: Methyl 5-amino-2,4-dihydroxybenzoate.
-
Acylation: Equivalent amounts of the starting material and an appropriate acylating agent (e.g., isobutyric anhydride for an isopropylamido group) are heated in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up, which may involve extraction and washing. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired C5-substituted derivative.
Fig. 3: General workflow for the synthesis of C5-acylamino dihydroxybenzoate derivatives.
Biological Evaluation Protocols
Antimicrobial Susceptibility Testing:
-
Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[11][12]. A serial dilution of the test compound is prepared in a 96-well microtiter plate, and a standardized inoculum of the target microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Agar Disk Diffusion Method: While more qualitative, this method is useful for initial screening[13]. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The plate is incubated, and the diameter of the zone of inhibition around the disk is measured.
Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is widely used to assess cell viability[2][3]. It measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or cytotoxicity.
Antioxidant Activity Assays:
-
DPPH Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable DPPH free radical[5][6][8]. The reduction of the purple DPPH radical to a yellow-colored product is monitored spectrophotometrically.
-
FRAP Assay: This method assesses the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions[7][8]. The formation of a colored ferrous complex is measured to determine the antioxidant power.
Conclusion and Future Directions
The structure-activity relationship of methyl 2,4-dihydroxybenzoate derivatives is a compelling area of study with significant implications for drug discovery. The available evidence strongly suggests that the C5 position is a critical "hotspot" for modulating the biological activity of this scaffold. The introduction of an isopropyl group, as in this compound, is predicted to enhance lipophilicity, thereby likely conferring moderate antimicrobial and cytotoxic properties compared to the unsubstituted parent compound.
While direct experimental data for this specific molecule is sparse in the public domain, the comparative analysis of related structures provides a solid framework for predicting its biological profile and for guiding the synthesis of novel, more potent analogs. Future research should focus on the systematic synthesis and evaluation of a library of C5-alkyl and C5-aryl substituted methyl 2,4-dihydroxybenzoates to generate a more comprehensive and quantitative SAR. Such studies will undoubtedly pave the way for the development of new therapeutic agents based on this versatile and promising chemical scaffold.
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Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. (2023). ResearchGate. [Link]
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Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. (2013). PMC. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
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Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (2021). PMC. [Link]
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Benzoic Acid and Derivatives. (2023). ResearchGate. [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2021). PMC. [Link]
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Antimicrobial and antioxidant activity of phenolic extracts from walnut (Juglans regia L.) green husk by using pressure-driven membrane process. (2022). PMC. [Link]
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Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. (2022). MDPI. [Link]
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Antimicrobial activity of individual phenolic compounds, some examples. (2023). ResearchGate. [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). PMC. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2018). Frontiers. [Link]
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Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. (2013). PMC. [Link]
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Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. (2023). MDPI. [Link]
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Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site. (1990). PubMed. [Link]
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Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. (2024). ACS Publications. [Link]
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Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. [Link]
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Structure activity relationship of the synthesized compounds. (2024). ResearchGate. [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. [Link]
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2021). ACS Publications. [Link]
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2-(3-oxopropyl)benzoic acid methyl ester. (2007). Organic Syntheses. [Link]
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Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. (2012). Fordham University. [Link]
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Structure--activity Relationships Within a Series of 2,4-diaminoalkoxybenzene Compounds. (1980). Mutation Research/Genetic Toxicology. [Link]
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Structure-activity relationship of C5-curcuminoids and synthesis of their molecular probes thereof. (2010). PubMed. [Link]
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Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) via Inverse Vulcanization and Dynamic Covalent Polymerizations - Supporting Information. (2021). University of Arizona. [Link]
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Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2014). NIH. [Link]
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A Senior Application Scientist's Comparative Guide to the Efficacy of Methyl 2,4-dihydroxy-5-isopropylbenzoate Against Resistant Bacterial Strains
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates a rigorous evaluation of novel chemical entities for their potential to combat multidrug-resistant (MDR) pathogens. This guide provides a comprehensive framework for assessing the antibacterial efficacy of Methyl 2,4-dihydroxy-5-isopropylbenzoate, a phenolic compound, against clinically relevant resistant bacterial strains. While direct published data on this specific molecule is limited, we draw upon the well-documented activities of analogous hydroxybenzoate and phenolic structures to establish a scientifically grounded protocol for its evaluation. This document details the requisite experimental workflows, from foundational minimum inhibitory concentration (MIC) assays to advanced synergy and mechanism of action studies, comparing its potential performance against established antibiotics. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents and adjuvants.
Introduction: The Scientific Imperative for Novel Antimicrobials
The global health landscape is under severe threat from the rise of bacteria that have evolved resistance to multiple antibiotics. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and MDR Gram-negative bacilli like Pseudomonas aeruginosa and Klebsiella pneumoniae challenge our therapeutic arsenal, leading to increased patient mortality and healthcare costs.
The scientific community's response involves a multi-pronged strategy, one of which is the exploration of novel chemical scaffolds that can either act as standalone bactericidal/bacteriostatic agents or as adjuvants that restore the efficacy of existing antibiotics.[1] Phenolic compounds, a broad class of plant secondary metabolites and synthetic derivatives, have long been recognized for their antimicrobial properties.[2] Molecules like gallic acid and its esters (e.g., methyl gallate) have demonstrated notable activity against resistant strains, often through mechanisms that include virulence factor inhibition and synergistic interactions with conventional drugs.[3][4][5]
This compound belongs to this promising class. Its structure, featuring a dihydroxy-substituted benzene ring, is analogous to other p-hydroxybenzoic acid derivatives and parabens, which are known to exert antibacterial effects, primarily by disrupting bacterial membrane transport processes and inhibiting DNA/RNA synthesis.[6][7][8] This guide, therefore, outlines a logical, evidence-based pathway to systematically characterize its potential role in addressing the AMR crisis.
Comparative Framework: Selecting Benchmarks for Efficacy
To contextualize the potential of a novel agent, its performance must be measured against clinically relevant and mechanistically diverse comparators. For this guide, we propose the following benchmark antibiotics:
-
Vancomycin: A glycopeptide antibiotic, the last line of defense against many Gram-positive infections, including MRSA.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase. Widespread resistance limits its modern use, making it an excellent candidate for synergy studies.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis, effective against a range of Gram-negative bacteria.
-
Oxacillin: A β-lactam antibiotic to which MRSA is, by definition, resistant. It serves as a crucial control in synergy assays to demonstrate the potential restoration of activity.
Section 1: Foundational Efficacy Screening – MIC & MBC Assays
The first step in evaluating any potential antimicrobial is to determine its intrinsic potency. This is achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an agent that prevents visible bacterial growth, while the MBC is the lowest concentration that results in a >99.9% reduction in the initial bacterial inoculum.[9][10][11]
Rationale and Causality
These assays are the gold standard for quantifying antimicrobial activity.[12] They provide a clear, reproducible endpoint to compare the potency of the test compound against various strains and benchmark antibiotics. Following the rigorous guidelines set by the Clinical and Laboratory Standards Institute (CLSI) ensures that the data generated is reliable and comparable to global standards.[13][14][15][16]
Illustrative Data Presentation
The following table presents hypothetical yet plausible MIC data for this compound (MDIB) and comparators against key resistant strains. This format allows for a direct and unambiguous comparison of potency.
| Compound | MRSA (ATCC 43300) MIC (µg/mL) | VRE (E. faecalis) MIC (µg/mL) | MDR P. aeruginosa (Clinical Isolate) MIC (µg/mL) |
| MDIB | 128 | 256 | 512 |
| Vancomycin | 1 | >256 | N/A |
| Ciprofloxacin | 64 | 32 | 128 |
| Gentamicin | >64 | >64 | 16 |
This is illustrative data. Actual values must be determined experimentally.
Detailed Experimental Protocol: Broth Microdilution MIC Assay (CLSI M07)
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 1024 µg/mL down to 2 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-24 hours.[12]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12]
-
-
Determining MBC:
-
From the wells showing no growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto antibiotic-free agar.
-
Incubate the agar plates for 18-24 hours.
-
The MBC is the lowest concentration that resulted in a ≥99.9% kill rate compared to the initial inoculum count.
-
Section 2: Investigating Synergistic Potential – Checkerboard Assays
Many novel compounds may not be potent enough for monotherapy but can act as powerful adjuvants, restoring the activity of conventional antibiotics against resistant strains.[1][18] The checkerboard assay is the standard method for quantifying these synergistic interactions.[19][20]
Rationale and Causality
This assay systematically tests numerous combinations of two agents to identify synergy, additivity, or antagonism. The result is expressed as the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of the interaction. An FICI of ≤ 0.5 is a strong indicator of synergy.[21][22] This is crucial for identifying compounds that could, for example, inhibit a resistance mechanism (like an efflux pump or β-lactamase), thereby re-sensitizing the bacterium to an older antibiotic.
Workflow for Evaluating Antimicrobial Potential
Caption: A streamlined workflow for evaluating a novel antimicrobial agent.
Illustrative Data Presentation: FICI Values
| Combination (vs. MRSA) | MDIB MIC Alone (µg/mL) | Oxacillin MIC Alone (µg/mL) | MDIB MIC in Combo (µg/mL) | Oxacillin MIC in Combo (µg/mL) | FICI | Interpretation |
| MDIB + Oxacillin | 128 | 256 | 32 | 16 | 0.31 | Synergy |
| MDIB + Vancomycin | 128 | 1 | 128 | 1 | 2.00 | Indifference |
This is illustrative data. FICI is calculated as (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).[22]
Detailed Experimental Protocol: Checkerboard Assay
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, prepare serial dilutions of Drug A (e.g., MDIB).
-
Along the y-axis, prepare serial dilutions of Drug B (e.g., Oxacillin).
-
The result is a matrix where each well has a unique combination of the two drugs.[23]
-
Include rows and columns with each drug alone to re-determine their individual MICs under the assay conditions.[22]
-
-
Inoculation and Incubation:
-
Inoculate all wells with a standardized bacterial suspension (5 x 10⁵ CFU/mL) as described for the MIC assay.
-
Incubate at 35 ± 2°C for 16-24 hours.
-
-
Data Analysis:
Section 3: Characterizing Antimicrobial Dynamics – Time-Kill Curve Analysis
While MIC/MBC values provide a static endpoint, a time-kill assay reveals the rate at which an antimicrobial agent acts. This dynamic data is crucial for understanding whether a compound is rapidly bactericidal or primarily bacteriostatic.[11][17]
Rationale and Causality
This assay provides critical pharmacodynamic information. By exposing a standard inoculum to various concentrations of the compound (typically multiples of the MIC) and measuring viable cell counts over 24 hours, we can visualize the killing kinetics.[24] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11] This data is invaluable for predicting in vivo efficacy and optimizing dosing regimens.
Detailed Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare flasks containing CAMHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x its predetermined MIC. Include a growth control flask without any compound.
-
Prepare a standardized bacterial inoculum to achieve a starting concentration of ~5 x 10⁵ CFU/mL in each flask.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto antibiotic-free agar plates.
-
-
Incubation and Counting:
-
Incubate the plates for 18-24 hours.
-
Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[17]
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time.[25]
-
Section 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound works is fundamental to its development. For phenolic compounds like this compound, a primary suspected MoA is the disruption of the bacterial cell membrane.[6][7][8]
Rationale and Causality
The bacterial cytoplasmic membrane maintains a critical electrochemical gradient, known as the membrane potential, which is essential for ATP synthesis, transport, and motility.[26] Compounds that disrupt this potential cause a loss of membrane integrity, leakage of cellular contents, and rapid cell death. A membrane potential assay using a voltage-sensitive dye like DiSC₃(5) provides direct evidence of this mechanism.[27]
Potential Mechanism of Action: Membrane Disruption
Caption: A proposed mechanism of action for MDIB via membrane disruption.
Detailed Experimental Protocol: Membrane Potential Assay
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS with 1 mM EDTA to facilitate dye uptake in Gram-negative bacteria).[28]
-
Resuspend the cells in the same buffer to a standardized optical density.
-
-
Dye Loading:
-
Fluorescence Measurement:
-
Place the cell suspension in a fluorometer.
-
Measure the baseline fluorescence.
-
Add the test compound (MDIB) at a concentration known to be bactericidal (e.g., 2x MIC).
-
Record the change in fluorescence over time. A rapid increase in fluorescence indicates dye release due to membrane depolarization.[26]
-
Use a known depolarizing agent like CCCP as a positive control.[28][29]
-
Synthesis & Future Directions
This guide provides a robust, multi-tiered framework for the systematic evaluation of this compound as a potential antibacterial agent. The proposed workflow, grounded in CLSI standards, progresses from foundational potency assessment to the elucidation of synergistic interactions and mechanisms of action.
Based on the established properties of analogous phenolic compounds, it is hypothesized that this compound may exhibit moderate intrinsic antibacterial activity but could prove highly valuable as a synergistic agent. Specifically, its potential to disrupt bacterial membranes could weaken resistant pathogens, making them susceptible to conventional antibiotics like β-lactams.
Successful validation through the described protocols would warrant further investigation, including toxicity studies in eukaryotic cell lines, formulation development, and eventual assessment in preclinical infection models. The pursuit of such novel compounds and adjuvants is not merely an academic exercise but a critical component in the global strategy to overcome antimicrobial resistance.
References
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- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.ResearchGate.
- Antibacterial Activity of Methyl Gallate Isolated from Galla Rhois or Carvacrol Combined with Nalidixic Acid Against Nalidixic Acid Resistant Bacteria.PMC - NIH.
- Paraben - Wikipedia.Wikipedia.
- Minimum Inhibitory Concentration (MIC) Test.Microbe Investigations.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.Protocols.io.
- Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb.protocols.io.
- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.Microbiology Society.
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- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.Nature.
- Bacterial Toxicity Testing and Antibacterial Activity of Parabens.ResearchGate.
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- Parabens.Microchem Laboratory.
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A Researcher's Guide to Investigating the Biological Activities of Methyl 2,4-dihydroxy-5-isopropylbenzoate: A Comparative In Vitro and In Vivo Analysis
For drug development professionals and researchers, the journey from a novel chemical entity to a potential therapeutic agent is both complex and challenging. This guide provides a comprehensive framework for evaluating the biological activities of Methyl 2,4-dihydroxy-5-isopropylbenzoate, a phenolic compound with therapeutic potential. While direct experimental data on this specific molecule is limited, its structural similarity to other well-studied phenolic compounds suggests a strong likelihood of antioxidant, anti-inflammatory, and antimicrobial properties. This document outlines a structured approach to investigating these activities through a series of comparative in vitro and in vivo experiments.
Unveiling the Therapeutic Potential: An Overview
This compound belongs to the family of phenolic compounds, which are widely recognized for their diverse biological activities. The presence of hydroxyl groups on the benzene ring is a key structural feature that often imparts potent antioxidant capabilities. Furthermore, the isopropyl moiety may influence its lipophilicity and interaction with biological targets. Based on the activities of structurally related molecules, we can hypothesize that this compound will exhibit a range of effects that are highly relevant to therapeutic development.
In Vitro Evaluation: A Foundational Assessment
In vitro assays are the first crucial step in characterizing the biological activity of a novel compound. They offer a controlled environment to assess specific mechanisms of action and provide quantitative data on potency and efficacy.
Antioxidant Activity Assessment
Oxidative stress is a key contributor to a multitude of pathological conditions. The antioxidant potential of this compound can be thoroughly evaluated using a panel of in vitro assays.
Key In Vitro Antioxidant Assays:
| Assay | Principle | Endpoint Measurement |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. | Decrease in absorbance at 517 nm. |
| ABTS Radical Cation Decolorization Assay | Evaluates the capacity of the compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at 734 nm. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Determines the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺). | Formation of a blue-colored ferrous-TPTZ complex, measured at 593 nm. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of the compound to inhibit the oxidation of a fluorescent probe within cultured cells. | Reduction in fluorescence intensity. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Expected Outcome and Interpretation:
Based on the structure-activity relationship of similar phenolic compounds, this compound is expected to demonstrate significant, dose-dependent DPPH radical scavenging activity.[1][2] A lower IC₅₀ value compared to standard antioxidants would indicate potent antioxidant potential.
Anti-inflammatory Activity Assessment
Chronic inflammation is another critical factor in many diseases. The potential anti-inflammatory effects of this compound can be investigated using cell-based in vitro models.
Key In Vitro Anti-inflammatory Assays:
| Assay | Cell Line | Stimulant | Key Markers Measured |
| Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Nitrite levels (Griess Reagent) |
| Pro-inflammatory Cytokine Assay | THP-1 monocytes or RAW 264.7 macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β levels (ELISA) |
| Cyclooxygenase (COX) Inhibition Assay | Purified COX-1 and COX-2 enzymes or cell-based assays | Arachidonic Acid | Prostaglandin E₂ (PGE₂) levels |
| NF-κB Activation Assay | Reporter cell line (e.g., HEK293-NF-κB) | TNF-α or LPS | Reporter gene expression (e.g., luciferase) |
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
Expected Outcome and Interpretation:
Many phenolic compounds are known to inhibit the production of pro-inflammatory mediators.[3][4][5] It is anticipated that this compound will significantly reduce LPS-induced NO production in a concentration-dependent manner, suggesting its potential to modulate inflammatory pathways.
Signaling Pathway Visualization
Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB signaling pathway.
Antimicrobial Activity Screening
The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Phenolic compounds have a long history of use as antimicrobials.
Key In Vitro Antimicrobial Assays:
| Assay | Method | Microorganisms | Endpoint |
| Broth Microdilution Assay | Quantitative | Bacteria (e.g., S. aureus, E. coli), Fungi (e.g., C. albicans) | Minimum Inhibitory Concentration (MIC) |
| Disk Diffusion Assay | Qualitative | Bacteria, Fungi | Zone of Inhibition |
| Biofilm Inhibition Assay | Quantitative | Biofilm-forming bacteria (e.g., P. aeruginosa) | Reduction in biofilm mass (Crystal Violet Staining) |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in the broth.
-
Add the microbial inoculum to each well.
-
Include a positive control (standard antibiotic), a negative control (no compound), and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.
Expected Outcome and Interpretation:
Given the antimicrobial properties of similar phenolic structures, it is plausible that this compound will exhibit inhibitory activity against a range of pathogenic bacteria and fungi.[6][7][8][9] The MIC values will provide a quantitative measure of its potency.
In Vivo Validation: Translating In Vitro Findings
Positive results from in vitro studies provide a strong rationale for progressing to in vivo models. These studies are essential for evaluating the efficacy, safety, and pharmacokinetic profile of a compound in a whole-organism context.
In Vivo Anti-inflammatory and Analgesic Models
Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation.
Experimental Workflow:
-
Acclimatize rodents (rats or mice) to the experimental conditions.
-
Administer this compound orally or intraperitoneally at different doses.
-
After a set pre-treatment time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
A positive control group (e.g., treated with indomethacin) and a vehicle control group should be included.
-
Calculate the percentage of inhibition of edema for each treatment group.
Expected Outcome and Interpretation:
A significant reduction in paw edema in the compound-treated groups compared to the vehicle control group would confirm the in vivo anti-inflammatory activity of this compound.[10]
Acetic Acid-Induced Writhing Test in Mice
This model is used to assess peripheral analgesic activity.
Experimental Workflow:
-
Administer this compound to mice at various doses.
-
After a pre-determined time, inject a solution of acetic acid intraperitoneally.
-
Observe the mice for a set period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching behavior indicative of pain).
-
Include a positive control (e.g., aspirin) and a vehicle control.
-
Calculate the percentage of protection from writhing.
Expected Outcome and Interpretation:
A dose-dependent decrease in the number of writhes would suggest that this compound possesses analgesic properties.
In Vivo Experimental Workflow Diagram
Caption: A generalized workflow for in vivo evaluation of anti-inflammatory and analgesic activities.
Data Summary and Comparison
The following table provides a hypothetical comparison of the expected activities of this compound with a standard reference compound.
| Activity | Assay | This compound (Expected) | Reference Compound (e.g., Quercetin/Indomethacin) |
| Antioxidant | DPPH Scavenging (IC₅₀) | 15-30 µM | ~20 µM (Quercetin) |
| Anti-inflammatory | NO Inhibition (IC₅₀) | 10-25 µM | ~15 µM (Quercetin) |
| Anti-inflammatory | Carrageenan Paw Edema (% Inhibition at 50 mg/kg) | 40-60% | ~70% (Indomethacin) |
| Antimicrobial | MIC against S. aureus | 16-64 µg/mL | Varies with antibiotic |
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of this compound. The proposed in vitro and in vivo experiments are designed to provide a robust dataset to ascertain its potential as a novel therapeutic agent. Positive findings from these studies would warrant further investigation into its mechanism of action at the molecular level, as well as more extensive preclinical safety and pharmacokinetic studies. The exploration of such novel chemical entities is paramount in the ongoing quest for new and effective treatments for a wide range of human diseases.
References
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The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC - NIH. [Link]
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Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. PMC - NIH. [Link]
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Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. PMC - NIH. [Link]
-
Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]
-
Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. [Link]
-
Anti-inflammatory effects of isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, a novel metabolite from danshen, on activated microglia. PubMed. [Link]
-
Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. [Link]
-
Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. [Link]
-
Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Publishing. [Link]
-
Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity. [Link]
-
Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. PubMed. [Link]
-
Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. PubMed. [Link]
-
4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
In vitro and in silico antibiofilm activity against methicillin-resistant Staphylococcus aureus of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone isolated from ethyl acetate fraction of Cleistocalyx operculatus. ResearchGate. [Link]
-
In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens. PubMed. [Link]
-
Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523. PubChem. [Link]
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The Pivotal Role of the Methyl 2,4-dihydroxy-5-isopropylbenzoate Scaffold in Designing Targeted Protein Kinase and Chaperone Inhibitors: A Comparative Guide
For researchers and drug development professionals, the identification of versatile molecular scaffolds is a critical step in the journey toward novel therapeutics. Methyl 2,4-dihydroxy-5-isopropylbenzoate has emerged as a foundational structural motif in the design of potent and selective inhibitors for key oncogenic and pathogenic proteins. This guide provides an in-depth analysis of how this scaffold has been expertly utilized to target Heat Shock Protein 90 (Hsp90) and Phosphoinositide 3-kinase alpha (PI3Kα), offering a comparative look at the mechanism of action of its derivatives in different therapeutic contexts.
Part 1: The 2,4-dihydroxy-5-isopropylbenzate Fragment as a Privileged Scaffold
The inherent chemical features of this compound, particularly its resorcinol core, make it an ideal starting point for developing inhibitors that target the ATP-binding pocket of various proteins. This fragment has been instrumental in the synthesis of dual inhibitors aimed at combating complex diseases like cutaneous melanoma, as well as selective inhibitors for infectious disease targets such as the Hsp90 of Plasmodium falciparum.
Part 2: Comparative Mechanism of Action: From Dual Oncology Inhibition to Selective Antimalarial Activity
The true power of the this compound scaffold lies in its adaptability. By serving as a core fragment, it allows for the synthesis of derivatives with distinct and highly specific mechanisms of action.
Case Study 1: Dual Hsp90/PI3Kα Inhibition in Cutaneous Melanoma
In the realm of oncology, particularly in aggressive cancers like cutaneous melanoma, targeting a single signaling pathway is often insufficient due to the activation of compensatory mechanisms. The 2,4-dihydroxy-5-isopropylbenzate scaffold has been a key component in the development of dual inhibitors that simultaneously target Hsp90 and PI3Kα[1][2][3].
One such derivative, compound 8m , leverages this scaffold to effectively inhibit both Hsp90 and PI3Kα with IC50 values of 38.6 nM and 48.4 nM, respectively[1][3].
Mechanism of Action:
-
Hsp90 Inhibition: Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins, many of which are critical for cancer cell proliferation and survival. By inhibiting Hsp90, compound 8m leads to the degradation of these client proteins, including key kinases involved in melanoma progression.
-
PI3Kα Inhibition: The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. The α-isoform of PI3K is frequently mutated and overactivated in various cancers. Inhibition of PI3Kα by compound 8m blocks this pro-survival signaling.
The synergistic effect of dual inhibition leads to potent anti-cancer activity, including cell cycle arrest and apoptosis in melanoma cells[1][2].
Caption: Dual inhibition of Hsp90 and PI3Kα by a derivative of this compound.
Case Study 2: Selective Inhibition of Plasmodium falciparum Hsp90
The versatility of the this compound scaffold is further highlighted by its use in developing selective inhibitors for infectious disease targets. In the fight against malaria, derivatives have been synthesized to specifically target the Hsp90 of the parasite Plasmodium falciparum (PfHsp90) over its human ortholog (HsHsp90)[4].
A notable derivative, Tropane 1 , demonstrates a 9.6-fold selectivity for PfHsp90 over HsHsp90[4].
Mechanism of Action:
-
Selective PfHsp90 Inhibition: PfHsp90 is essential for the parasite's proteostasis and development across its various life stages. By selectively inhibiting PfHsp90, Tropane 1 disrupts these crucial processes, leading to parasite death.
-
Disruption of the 26S Proteasome: Studies have shown a functional link between PfHsp90 and the P. falciparum proteasome. Inhibition of PfHsp90 with selective compounds disrupts the function of the 26S proteasome, a key cellular machine for protein degradation, further contributing to parasite demise[4].
This selective approach offers a promising avenue for developing antimalarial drugs with a favorable safety profile, minimizing off-target effects on the human host.
Caption: A generalized workflow for validating the mechanism of action of targeted inhibitors.
Detailed Protocol 1: Hsp90 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the inhibition of Hsp90 by measuring the disruption of its interaction with a fluorescently labeled ATP analog.
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 20 mM K2MoO4, 0.1% BSA, 0.01% NP-40.
-
Dilute recombinant Hsp90 protein to the desired concentration in assay buffer.
-
Prepare a serial dilution of the test compound (e.g., Compound 8m).
-
Prepare a solution of FITC-labeled Geldanamycin (a known Hsp90 inhibitor) and an anti-FITC antibody conjugated to a FRET donor.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the Hsp90 protein solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the FITC-Geldanamycin/antibody mix.
-
Incubate for 3 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
-
Detailed Protocol 2: PI3Kα Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Reagent Preparation:
-
Prepare kinase reaction buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Dilute recombinant PI3Kα enzyme and its substrate (e.g., PIP2) in reaction buffer.
-
Prepare a serial dilution of the test compound.
-
Prepare an ATP solution at the desired concentration.
-
-
Assay Procedure:
-
Add the test compound, PI3Kα enzyme, and substrate to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the compound concentration to calculate the IC50 value.
-
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its successful application in creating both dual-target anticancer agents and selective antimalarial compounds underscores its significance for medicinal chemists and drug development professionals. By understanding the mechanistic possibilities enabled by this scaffold, researchers can continue to innovate and develop next-generation therapeutics for a range of challenging diseases.
References
-
Qin, F., et al. (2019). Design, synthesis and molecular mechanisms of novel dual inhibitors of heat shock protein 90/phosphoinositide 3-kinase alpha (Hsp90/PI3Kα) against cutaneous melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 909-926. [Link]
-
Qin, F., et al. (2019). Design, synthesis and molecular mechanisms of novel dual inhibitors of heat shock protein 90/phosphoinositide 3-kinase alpha (Hsp90/PI3Kα) against cutaneous melanoma. ResearchGate. [Link]
-
Qin, F., et al. (2019). Design, synthesis and molecular mechanisms of novel dual inhibitors of heat shock protein 90/phosphoinositide 3-kinase alpha (Hsp90/PI3Kα) against cutaneous melanoma. PubMed Central. [Link]
- Brough, P. A., et al. (2013). Pharmaceutical compounds.
-
Qin, F., et al. (2019). Design, synthesis and molecular mechanisms of novel dual inhibitors of heat shock protein 90/phosphoinositide 3-kinase alpha. Taylor & Francis Online. [Link]
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Università degli Studi di Ferrara - IRIS. (n.d.). Retrieved from [Link]
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Romesberg, A., et al. (2021). Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome. PubMed Central. [Link]
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Brough, P. A., et al. (2013). Pharmaceutical compounds. Googleapis (US 8,383,619 B2). [Link]
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A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Introduction: Rationale for Investigation
In the landscape of drug discovery and development, the identification of novel small molecules with significant inhibitory activity against key biological targets is paramount. Methyl 2,4-dihydroxy-5-isopropylbenzoate, a substituted benzoic acid derivative, presents a compelling case for investigation as a potential inhibitor in several therapeutic areas. Its chemical architecture, particularly the 2,4-dihydroxy substitution on the phenyl ring, is a well-established pharmacophore in a variety of biologically active compounds, including known tyrosinase inhibitors.[1][2][3] This guide provides a comprehensive framework for benchmarking this compound against established inhibitors in the fields of melanogenesis, inflammation, and microbial growth. By presenting detailed experimental protocols and comparative data, we aim to elucidate the potential therapeutic applications of this promising molecule.
Part 1: Tyrosinase Inhibition - A Potential Role in Hyperpigmentation Disorders
Tyrosinase is a key enzyme in the melanin biosynthetic pathway, and its inhibition is a primary strategy for the treatment of hyperpigmentation disorders.[1][4] The structural resemblance of this compound to known tyrosinase inhibitors possessing a 2,4-dihydroxybenzylidene moiety suggests its potential as an effective inhibitor of this enzyme.[2][3]
Comparative Analysis against Kojic Acid
Kojic acid is a widely recognized and utilized tyrosinase inhibitor, serving as a standard benchmark in the field.[1][2] A comparative in vitro analysis of the inhibitory potency of this compound against kojic acid is essential for determining its relative efficacy.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Mushroom Tyrosinase | Hypothetical Value: 15.8 | Hypothetical: Competitive |
| Kojic Acid | Mushroom Tyrosinase | 22.8[2] | Competitive |
Table 1: Hypothetical comparative data for tyrosinase inhibition.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines the spectrophotometric determination of tyrosinase inhibition using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid
-
Phosphate Buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of this compound and Kojic Acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition and determine the IC50 value.
Melanogenesis Pathway
Part 3: Antimicrobial Activity - A Potential New Class of Antimicrobials
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. [5]Benzoic acid and its derivatives have a long history of use as antimicrobial preservatives. [6]Recent studies have shown that some hydroxybenzoate derivatives exhibit antimicrobial activity against pathogenic bacteria. [5][7][8]
Comparative Analysis against a Broad-Spectrum Antibiotic
We will benchmark the potential antimicrobial activity of this compound against a broad-spectrum antibiotic, such as ampicillin.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | Hypothetical Value: 64 | Hypothetical Value: 128 |
| Ampicillin | 0.25 | 8 |
Table 3: Hypothetical comparative data for antimicrobial activity (Minimum Inhibitory Concentration).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Ampicillin
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compound and ampicillin in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This guide provides a structured approach to benchmarking the inhibitory potential of this compound. Based on its structural characteristics, this compound warrants investigation as a potential tyrosinase inhibitor, anti-inflammatory agent, and antimicrobial compound. The provided experimental protocols offer a robust framework for conducting these evaluations. The comparative data, while hypothetical, are presented to illustrate the expected outcomes of such a study and to highlight the potential of this compound as a lead compound for further development. Future studies should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of this promising molecule.
References
- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC - NIH. (n.d.).
- An Updated Review of Tyrosinase Inhibitors - PMC - PubMed Central. (n.d.).
-
Naz, S., Islam, N. U., Tahir, M. N., & Shah, M. R. (2013). Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). Journal of the American Chemical Society.
- A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central. (n.d.).
- Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway. (n.d.).
-
Jo, S., Ha, Y. M., Kim, H., Kim, J., Kim, J. Y., & Park, K. H. (2013). Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor. Biological & Pharmaceutical Bulletin, 36(7), 1145–1151. [Link]
-
Wood, J. M., Jimbow, K., Boissy, R. E., Slominski, A., Plonka, P. M., Slominski, A., ... & Schallreuter, K. U. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956–5969. [Link]
- Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC. (n.d.).
- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC - NIH. (n.d.).
- Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC. (n.d.).
-
Naz, S., Islam, N. U., Tahir, M. N., & Shah, M. R. (2013). Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o207. [Link]
-
Zhou, X., Su, C. F., Zhang, Z., Wang, C. Y., Luo, J. Q., Zhou, X. W., ... & Luo, H. M. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. Journal of Pharmacological Sciences, 125(2), 183–191. [Link]
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (n.d.).
- A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC - NIH. (n.d.).
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (n.d.).
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- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dihydroxy-5-isopropylbenzoate
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2,4-dihydroxy-5-isopropylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility is not only to innovate but also to manage the consequences of our work with expertise and foresight.
Core Principle: Proactive Hazard Assessment
This compound, like many specialized organic compounds, may lack extensive, publicly available hazard data. A Safety Data Sheet (SDS) for the specific compound may report "no data available" for several hazard classifications[1]. However, analysis of structurally similar compounds, such as Methyl 2,4-dihydroxybenzoate, reveals definitive hazards including skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation[2].
Therefore, the foundational principle of this disposal guide is to treat this compound as a hazardous substance . This conservative approach is a cornerstone of laboratory safety, ensuring that unknown risks are not underestimated. Under no circumstances should this chemical or its residues be disposed of in standard trash or down the sanitary sewer system[3][4].
Pre-Disposal Checklist: Preparation and Segregation
Proper disposal begins long before the waste container is full. It is an integrated part of the experimental workflow. The causality behind meticulous preparation is the prevention of dangerous chemical reactions within the waste stream.
-
Incompatible Wastes : The structure of this compound, a substituted benzoate ester, indicates potential reactivity. It is crucial to segregate this waste from:
-
Strong Oxidizing Agents : Can cause vigorous, potentially explosive reactions.
-
Strong Bases : May catalyze hydrolysis or other reactions[5].
-
Strong Acids : Keep acids and bases segregated to prevent violent neutralization reactions[6][7].
-
Aqueous Solutions (in bulk) : While not strictly reactive, keeping organic and aqueous waste streams separate is a best practice for efficient and cost-effective disposal by waste management professionals.
-
-
Personal Protective Equipment (PPE) : Before handling the chemical for disposal, ensure you are wearing appropriate PPE as dictated by the potential hazards of skin and eye irritation[2].
-
Nitrile gloves
-
Chemical safety goggles or a face shield[5]
-
Laboratory coat
-
Disposal Protocol: A Step-by-Step Guide
This protocol outlines the process from generating the waste to its final collection by trained professionals. Following these steps ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[8].
Step 1: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Select a Compatible Container : Use a clean, sealable container made of a material compatible with organic solvents and phenolic compounds. An amber glass bottle is often a suitable choice for liquid waste[6]. The original product container, if intact and not deteriorated, is an ideal choice[7]. Crucially, never use former food or beverage containers [7].
-
Initial Labeling : As soon as the first drop of waste enters the container, it must be labeled[4]. This is a critical regulatory requirement. The label must include:
-
The words "Hazardous Waste "[7].
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas[7].
-
A clear list of all components and their approximate percentages if it is a mixed waste stream.
-
The associated hazards (e.g., "Irritant", "Toxic")[7].
-
The name of the Principal Investigator (PI) and the laboratory location (Building/Room No.)[4].
-
The date the container was first used for waste accumulation.
-
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA)[7]. This is the designated point of generation where waste is stored until it is ready for pickup.
-
Designate the SAA : This can be a secondary containment tray on a benchtop or a section of a chemical fume hood[7]. The SAA must be clearly marked.
-
Secure Storage : Keep the waste container tightly sealed at all times, except when adding waste[4][7]. This prevents the release of vapors and potential spills.
-
Secondary Containment : Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.
Step 3: Managing Full Containers and Requesting Disposal
Regulatory bodies place strict limits on how much waste can be stored and for how long.
-
Monitor Fill Level : Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Finalize the Label : Once the container is full, add the "full date" to the hazardous waste label[7].
-
Request Collection : Do not transport hazardous waste yourself[4]. Follow your institution's specific procedure to request a pickup from the Environmental Health and Safety (EHSS) department or equivalent office. This is typically done through an online system[4]. A full container must be removed from the SAA within three days[7].
Disposal and Safety Data Summary
| Parameter | Guideline | Rationale & Reference |
| Hazard Classification | Treat as Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), and potentially harmful. | Based on data for structurally similar compounds. A conservative approach is necessary in the absence of specific data.[2] |
| Disposal Method | Hazardous Waste Collection via Institutional EHS. | Evaporation is prohibited. Do not dispose of in sinks or regular trash.[4] |
| Recommended Container | Tightly sealed, chemically compatible container (e.g., original container, amber glass bottle). | To prevent leaks, reactions, and vapor release. Must not be a former food container.[6][7] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Acids. | To prevent dangerous chemical reactions in the waste container.[5][6] |
| Personal Protective Equipment | Nitrile Gloves, Chemical Safety Goggles, Lab Coat. | To protect against skin and eye irritation.[2][5] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. acs.org [acs.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. fishersci.com [fishersci.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. store.astm.org [store.astm.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
